molecular formula C14H11FN4O B1588887 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide CAS No. 256376-62-2

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Cat. No.: B1588887
CAS No.: 256376-62-2
M. Wt: 270.26 g/mol
InChI Key: GWDSAMDSGSEPRH-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H11FN4O and its molecular weight is 270.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c15-11-6-2-1-4-9(11)8-19-14-10(5-3-7-17-14)12(18-19)13(16)20/h1-7H,8H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSAMDSGSEPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462389
Record name 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
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Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

256376-62-2
Record name 1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
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Record name 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
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Record name 1-(2-Fluorbenzyl)-1H-pyrazolo[3,4-b]pyridin-3-carboxamid
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Foundational & Exploratory

Unraveling the Enigmatic Mechanism of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the potential mechanisms of action for the novel compound 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide. Acknowledging the absence of definitive, direct studies on this specific molecule, this document synthesizes available evidence from structurally related compounds and the broader chemical class of pyrazolo[3,4-b]pyridines to propose and meticulously outline two primary, plausible biological pathways. This guide is designed to equip researchers, scientists, and drug development professionals with a robust framework for investigating the therapeutic potential of this compound, complete with detailed experimental protocols and the scientific rationale underpinning each proposed step.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This heterocyclic system is a key component in numerous compounds that have entered various stages of research and clinical development, from experimental to approved drugs.[2] The versatility of this scaffold stems from its unique electronic and steric properties, which allow for the strategic placement of substituents to achieve high affinity and selectivity for specific protein targets.

Our subject molecule, this compound, is a notable derivative of this scaffold. While direct biological data is scarce, its structural features point towards two compelling and distinct potential mechanisms of action, which will be the central focus of this guide:

  • Stimulation of the Soluble Guanylate Cyclase (sGC) Pathway: This hypothesis is predicated on the compound's striking structural similarity to intermediates used in the synthesis of Riociguat, a potent sGC stimulator.[3]

  • Inhibition of Protein Kinases: The pyrazolo[3,4-b]pyridine moiety is a common fragment in a multitude of kinase inhibitors, targeting enzymes crucial in cell signaling and proliferation.[4][5][6][7][8][9][10][11]

This guide will now explore each of these potential mechanisms in detail, providing the necessary scientific background and actionable experimental designs to validate or refute these hypotheses.

Hypothesis 1: A Novel Stimulator of the Soluble Guanylate Cyclase (sGC) Pathway

The most compelling lead for the mechanism of action of this compound is its close structural relationship to Riociguat, a drug approved for the treatment of pulmonary hypertension.[12][13] A key intermediate in the synthesis of Riociguat is 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride, which differs from our compound of interest only by the functional group at the 3-position (carboxamide vs. carboximidamide).[3]

The sGC-cGMP Signaling Cascade

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[14][15] In its basal state, sGC has low catalytic activity. Upon binding of endogenous NO to its heme prosthetic group, sGC undergoes a conformational change that dramatically increases its production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[15][16] cGMP, in turn, acts as a second messenger, activating downstream effectors such as protein kinase G (PKG) to mediate a range of physiological responses, most notably vasodilation and the inhibition of smooth muscle proliferation.[12][16]

Riociguat and other sGC stimulators have a dual mechanism of action: they directly stimulate sGC independently of NO and also sensitize the enzyme to low levels of endogenous NO.[12][17] This leads to a significant increase in cGMP levels, resulting in vasorelaxation.[13]

Given the structural similarity, it is highly plausible that this compound could function as a direct stimulator of sGC.

sGC_Pathway cluster_compound Proposed Action cluster_cell Vascular Smooth Muscle Cell Compound 1-(2-Fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carboxamide sGC_inactive sGC (Inactive) Compound->sGC_inactive sGC_active sGC (Active) sGC_inactive->sGC_active Stimulation GTP GTP cGMP cGMP GTP->cGMP sGC-catalyzed   PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation & Antiproliferative Effects PKG->Vasodilation Phosphorylation of target proteins

Caption: Proposed sGC stimulation pathway.

Experimental Workflow for Validating sGC Stimulation

To rigorously test this hypothesis, a multi-step experimental approach is recommended.

Step 1: In Vitro sGC Activity Assay

  • Objective: To determine if the compound directly stimulates sGC activity and increases cGMP production.

  • Methodology:

    • Purify recombinant human sGC enzyme.

    • In a reaction buffer, incubate the purified sGC with a known concentration of GTP and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

    • Include control groups: a negative control (vehicle only) and a positive control (Riociguat or another known sGC stimulator).

    • Terminate the reaction after a set time (e.g., 10 minutes) by adding EDTA.

    • Quantify the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Step 2: Cell-Based cGMP Assay

  • Objective: To confirm that the compound can penetrate cell membranes and stimulate cGMP production in an intact cellular environment.

  • Methodology:

    • Culture a suitable cell line, such as vascular smooth muscle cells or a cell line overexpressing sGC.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

    • Incubate the cells with varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular cGMP concentration using a cGMP EIA kit.

    • Determine the EC50 value in the cellular context.

Step 3: Ex Vivo Tissue-Based Vasodilation Assay

  • Objective: To assess the functional consequence of sGC stimulation in a physiologically relevant tissue.

  • Methodology:

    • Isolate aortic rings from a suitable animal model (e.g., rat or mouse).

    • Mount the aortic rings in an organ bath under tension and pre-contract them with phenylephrine.

    • Add cumulative concentrations of the test compound to the bath and record the relaxation of the aortic rings.

    • Calculate the EC50 for vasorelaxation.

Hypothesis 2: A Novel Kinase Inhibitor

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of numerous kinase inhibitors.[2] This is due to its ability to form key hydrogen bonds and engage in π-π stacking interactions within the ATP-binding pocket of kinases.[4][9] Various derivatives have shown potent inhibitory activity against a range of kinases, including:

  • Tropomyosin Receptor Kinases (TRKs): Essential in cell proliferation and differentiation.[4]

  • Anaplastic Lymphoma Kinase (ALK): A key target in non-small cell lung cancer.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in various cancers.[10][11]

  • Monopolar Spindle Kinase 1 (Mps1): A crucial element of the mitotic checkpoint.[7]

  • RAF Kinases: Central components of the MAPK/ERK signaling pathway.[8]

The pyrazolo portion of the scaffold often acts as a hydrogen bond center, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in the kinase active site.[4][9]

Kinase_Inhibition cluster_compound Proposed Action cluster_pathway Kinase Signaling Pathway Compound 1-(2-Fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carboxamide Kinase Protein Kinase Compound->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling & Cell Proliferation Phospho_Substrate->Downstream

Caption: Proposed kinase inhibition pathway.

Experimental Workflow for Validating Kinase Inhibition

A systematic approach is required to identify potential kinase targets and validate the inhibitory activity of the compound.

Step 1: Broad Kinase Panel Screening

  • Objective: To identify which kinases, if any, are inhibited by the compound from a large, diverse panel.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

    • Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • Analyze the results to identify "hits" – kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Step 2: IC50 Determination for Kinase Hits

  • Objective: To quantify the potency of the compound against the kinases identified in the initial screen.

  • Methodology:

    • For each "hit" kinase, perform a dose-response analysis.

    • Use a suitable in vitro kinase assay (e.g., radiometric, fluorescence-based, or luminescence-based) with purified recombinant kinase.

    • Incubate the kinase with its substrate and ATP at varying concentrations of the test compound.

    • Measure the kinase activity at each concentration.

    • Plot the dose-response curve and calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Related Pyrazolo[3,4-b]pyridine Kinase Inhibitors Target Kinase Reported IC50 (nM)
Compound A01TRKA293
EntrectinibTRKA/B/C1, 3, 5
Compound 10gALK-L1196M<0.5
Compound 31Mps12.596

This table presents data for structurally related compounds to provide a benchmark for potential potency.[4][5][7]

Step 3: Cellular Assays for Target Engagement and Downstream Signaling

  • Objective: To confirm that the compound inhibits the target kinase in a cellular context and affects its downstream signaling pathway.

  • Methodology:

    • Select a cancer cell line that is known to be dependent on the activity of the target kinase.

    • Treat the cells with varying concentrations of the test compound.

    • Perform a Western blot analysis to assess the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates. A reduction in phosphorylation would indicate target engagement.

    • Conduct a cell proliferation assay (e.g., MTS or CellTiter-Glo) to determine the effect of the compound on cancer cell growth and calculate the GI50 (concentration for 50% growth inhibition).

Synthesis of this compound

While a specific synthesis for the carboxamide is not detailed in the available literature, a plausible route can be extrapolated from the synthesis of the corresponding carboximidamide hydrochloride.[3] A key step would involve the palladium-catalyzed aminocarbonylation of a 3-halo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine precursor.[18]

Proposed Synthetic Protocol:

  • Preparation of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: React 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like DMF.[19]

  • Hydrolysis to Carboxylic Acid: Hydrolyze the nitrile group of the resulting compound to a carboxylic acid using acidic or basic conditions.

  • Amide Coupling: Couple the carboxylic acid with ammonia or an ammonia equivalent using a standard peptide coupling reagent (e.g., HATU, HOBt) to yield the final product, this compound.

Conclusion and Future Directions

This compound stands as a compound of significant interest at the intersection of two major drug discovery pathways. The evidence strongly suggests two primary, testable hypotheses for its mechanism of action: stimulation of soluble guanylate cyclase and inhibition of one or more protein kinases.

The experimental workflows detailed in this guide provide a clear and logical path forward for any research team seeking to elucidate the biological activity of this compound. The initial and most critical step is to perform the in vitro sGC activity assay and a broad kinase panel screen. The results of these experiments will be pivotal in determining which, if either, of these pathways is the primary mode of action.

Should the compound prove active in either pathway, further investigation into its selectivity, pharmacokinetics, and in vivo efficacy will be warranted. The structural alerts from both the Riociguat and kinase inhibitor fields provide a rich foundation for future structure-activity relationship (SAR) studies to optimize potency and selectivity. This guide serves as the foundational blueprint for unlocking the therapeutic potential of this enigmatic yet promising molecule.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). National Institutes of Health. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). National Institutes of Health. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension. (n.d.). National Institutes of Health. [Link]

  • CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride. (n.d.).
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). PubMed. [Link]

  • Effects of 5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272) on Smooth Muscle Tone, Soluble Guanylyl Cyclase Activity, and NADPH Oxidase activity/expression in Corpus Cavernosum From Wild-Type, Neuronal, and Endothelial Nitric-Oxide Synthase Null Mice. (n.d.). PubMed. [Link]

  • PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS. (n.d.).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]

  • What is the mechanism of Riociguat? (2024). Patsnap Synapse. [Link]

  • Inhaled Agonists of Soluble Guanylate Cyclase Induce Selective Pulmonary Vasodilation. (2007). PubMed. [Link]

  • An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. (2021). Thieme Connect. [Link]

  • Riociguat. (n.d.). Wikipedia. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Publications. [Link]

  • Riociguat. (2018). National Institutes of Health. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]

  • 6JT2: Structure of human soluble guanylate cyclase in the NO activated state. (2019). RCSB PDB. [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). ResearchGate. [Link]

  • Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo. (n.d.). ScienceDirect. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, a key intermediate in the preparation of pharmacologically active compounds, notably Riociguat. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] This scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents.[1] The title compound, this compound, serves as a crucial building block for the synthesis of Riociguat, a soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.[2] The strategic placement of the 2-fluorobenzyl group at the N1 position and the carboxamide at the C3 position are critical for the desired pharmacological profile of the final active pharmaceutical ingredient.

Synthetic Strategies: A Comparative Analysis

Several synthetic pathways to this compound have been reported, primarily in patent literature. These routes can be broadly categorized based on the key bond-forming strategies employed to construct and functionalize the pyrazolo[3,4-b]pyridine core. Herein, we dissect two prominent approaches.

Strategy 1: Construction of the Pyrazolo[3,4-b]pyridine Ring from a Substituted Pyrazole

This widely employed strategy involves the initial synthesis of a functionalized pyrazole precursor, which is then cyclized to form the bicyclic pyrazolo[3,4-b]pyridine system. This approach offers the advantage of building complexity in a stepwise and controlled manner.

A representative scheme involves the reaction of ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate with a suitable three-carbon synthon to construct the pyridine ring.[3]

Experimental Protocol: Synthesis via Pyrazole Annulation

Step 1: Synthesis of Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Reaction: In a suitable reaction vessel, ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate is dissolved in a high-boiling solvent such as toluene or chlorobenzene.[3]

  • To this solution, 1,1,3,3-tetramethoxypropane and a Lewis acid catalyst (e.g., aluminum trichloride or trimethylsilyl chloride) are added.[3]

  • The reaction mixture is heated to reflux for several hours to drive the cyclization.

  • Rationale: 1,1,3,3-tetramethoxypropane serves as a synthetic equivalent of malondialdehyde, which undergoes a condensation reaction with the amino group of the pyrazole and subsequent intramolecular cyclization to form the pyridine ring. The Lewis acid facilitates the reaction by activating the reactants.

  • Work-up and Purification: The reaction is quenched, and the pH is adjusted. The product is extracted with an organic solvent and purified by column chromatography to yield the desired ester.

Step 2: Amidation of the Ester

  • Reaction: The purified ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is dissolved in methanol saturated with ammonia.[3]

  • The solution is stirred at room temperature for an extended period (typically 24-48 hours) to allow for the conversion of the ester to the primary amide.[3]

  • Rationale: This is a classic nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.

  • Work-up and Purification: The solvent is evaporated, and the crude product is typically purified by recrystallization or trituration to afford this compound.

Strategy 2: Functionalization of a Pre-formed Pyrazolo[3,4-b]pyridine Core

An alternative and convergent approach begins with a functionalized 1H-pyrazolo[3,4-b]pyridine, which is subsequently elaborated to introduce the desired substituents. This strategy can be more efficient if the core heterocyclic system is readily available.

A common starting material for this route is 3-iodo-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol: Synthesis via Functionalization of the Core

Step 1: N-Alkylation of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

  • Reaction: 3-Iodo-1H-pyrazolo[3,4-b]pyridine is dissolved in an aprotic polar solvent like dimethylformamide (DMF).

  • A base, such as potassium carbonate, is added to deprotonate the pyrazole nitrogen.

  • 2-Fluorobenzyl bromide is then added, and the reaction is stirred at room temperature or with gentle heating.

  • Rationale: The deprotonated pyrazole nitrogen acts as a nucleophile, displacing the bromide from 2-fluorobenzyl bromide in an SN2 reaction to form the N-benzylated product. The regioselectivity of the alkylation is a critical consideration in this step.

Step 2: Cyanation of the Aryl Iodide

  • Reaction: The resulting 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine is subjected to a palladium-catalyzed cyanation reaction.

  • Reagents typically include zinc cyanide, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a phosphine ligand.

  • Rationale: This is a well-established cross-coupling reaction where the palladium catalyst facilitates the substitution of the iodide with a cyanide group, forming the corresponding nitrile.

Step 3: Hydrolysis of the Nitrile to the Carboxamide

  • Reaction: The 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is then hydrolyzed to the carboxamide.

  • This can be achieved under either acidic or basic conditions. For instance, treatment with a mixture of sodium methoxide and ammonium chloride in methanol, followed by an acidic workup, can yield the desired product.

  • Rationale: The nitrile group is susceptible to nucleophilic attack by water or hydroxide ions. The reaction proceeds through an intermediate imidic acid or its conjugate base, which then tautomerizes to the more stable amide.[4]

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is paramount for process optimization and troubleshooting.

Palladium-Catalyzed Aminocarbonylation: A Modern Alternative

A more contemporary and efficient method for introducing the carboxamide functionality is through palladium-catalyzed aminocarbonylation.[5] This one-pot reaction combines an aryl halide (in this case, 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine), carbon monoxide, and an ammonia source in the presence of a palladium catalyst.

The catalytic cycle for this transformation is well-established and involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide.

  • CO Insertion: Carbon monoxide inserts into the palladium-carbon bond to form an acyl-palladium complex.

  • Nucleophilic Attack: The ammonia source attacks the acyl-palladium intermediate.

  • Reductive Elimination: The desired carboxamide is formed, and the Pd(0) catalyst is regenerated.

Palladium_Catalyzed_Aminocarbonylation

Data Summary: A Comparative Overview of Synthetic Routes

Parameter Strategy 1: Pyrazole Annulation Strategy 2: Core Functionalization
Starting Materials Ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate3-Iodo-1H-pyrazolo[3,4-b]pyridine
Key Transformations Pyridine ring formation, AmidationN-alkylation, Cyanation, Nitrile hydrolysis
Advantages Controlled construction of the coreConvergent, potentially fewer steps if starting material is available
Challenges Potentially lower overall yield, purification of intermediatesRegioselectivity of N-alkylation, handling of toxic cyanides

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the successful incorporation of the 2-fluorobenzyl group and the carboxamide moiety.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide N-H and C=O stretching vibrations.

  • Melting Point: The melting point is a useful indicator of purity.

Conclusion and Future Perspectives

The synthesis of this compound is a critical step in the production of important pharmaceuticals. The choice of synthetic strategy depends on factors such as the availability of starting materials, scalability, and safety considerations. While the routes outlined in this guide are well-established, ongoing research continues to explore more efficient, greener, and cost-effective methods. The development of novel catalytic systems and flow chemistry approaches holds promise for the future of synthesizing this and other valuable heterocyclic compounds.

References

  • WO2013086935A1 - Method for synthesizing 1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride. Google Patents.
  • CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride. Google Patents.
  • WO2016202124A1 - Riociguat intermediate and preparation method therefor. Google Patents.
  • Anonymous. (2024). Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. Technical Disclosure Commons. Retrieved from [Link]

  • CN106674219A - Preparation method of Riociguat intermediate. Google Patents.
  • 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. PubChem. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]

  • Chemistry of Nitriles. LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Aminocarbonylation of Aryl Halides. PubMed. Retrieved from [Link]

  • Development of a new synthetic route of the key intermediate of riociguat. Taylor & Francis Online. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Retrieved from [Link]

Sources

The Therapeutic Potential of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework. We will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Pyrazolo[3,4-b]pyridine Core - A Scaffold of Therapeutic Promise

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[1] This unique structural arrangement imparts favorable physicochemical properties, including the ability to participate in various non-covalent interactions with biological targets, making it a cornerstone for the design of potent and selective modulators of cellular pathways. The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile.[1] Over the years, numerous derivatives have been synthesized and evaluated, revealing a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3]

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrazolo[3,4-b]pyridine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines through diverse mechanisms of action.[4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of pyrazolo[3,4-b]pyridines stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:

  • Kinase Inhibition: A predominant mechanism of action involves the inhibition of various protein kinases that are often dysregulated in cancer. The pyrazolo[3,4-b]pyridine core can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases.[5]

    • Tropomyosin Receptor Kinase (TRK) Inhibition: Certain derivatives have shown potent inhibitory activity against TRK family proteins (TRKA, TRKB, TRKC), which are key drivers in various cancers when their encoding genes are fused to other genes.[5]

    • TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is implicated in inflammatory and oncogenic signaling pathways. Specific pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective TBK1 inhibitors.[6]

  • Topoisomerase IIα Inhibition: Topoisomerase IIα is a crucial enzyme involved in DNA replication and chromosome segregation. Some pyrazolo[3,4-b]pyridine derivatives act as inhibitors of this enzyme, leading to DNA damage and apoptosis in cancer cells.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazolo[3,4-b]pyridine derivatives is intricately linked to their substitution patterns. Structure-activity relationship (SAR) studies help in understanding how different functional groups at various positions on the scaffold influence biological activity.[7] For instance, the nature and position of substituents on the phenyl rings and the pyrazole nitrogen significantly impact their kinase inhibitory potency and selectivity.[8]

Experimental Workflow: Assessing Anticancer Potential

A systematic approach is essential for evaluating the anticancer properties of novel pyrazolo[3,4-b]pyridine derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess cell viability and proliferation.[9][10]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Pyrazolo[3,4-b]pyridine Derivatives A->B 24h C Add MTT Reagent B->C 48-72h D Incubate (Formation of Formazan) C->D 2-4h E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

To elucidate the mechanism of action, in vitro kinase inhibition assays are performed.[13]

Protocol: Generic In Vitro Kinase Inhibition Assay (e.g., for TRK or TBK1)

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (peptide or protein), and the pyrazolo[3,4-b]pyridine inhibitor at various concentrations in a suitable kinase buffer.[14]

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. The concentration of ATP should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[14]

  • Detection of Phosphorylation: Quantify the extent of substrate phosphorylation. Several detection methods are available:

    • Radiometric Assays: Use of [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.[2][15]

    • Fluorescence-Based Assays (e.g., TR-FRET): Use antibodies that specifically recognize the phosphorylated substrate.[16]

  • Data Analysis: Determine the percentage of kinase inhibition for each concentration of the compound and calculate the IC50 value.

Kinase_Inhibition_Assay cluster_0 Reaction Mixture A Purified Kinase D Add ATP (Initiate Reaction) A->D B Substrate B->D C Pyrazolo[3,4-b]pyridine Inhibitor C->D E Incubate D->E F Detect Phosphorylation E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazolo[3,4-b]pyridine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[7]

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation for many derivatives, but they are thought to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Experimental Evaluation: The Zone of Inhibition Assay

A common and straightforward method to screen for antimicrobial activity is the agar disk-diffusion or Kirby-Bauer test.[5][17]

Protocol: Zone of Inhibition Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a sterile broth.

  • Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) using a sterile swab to create a lawn of growth.

  • Disk Application: Impregnate sterile filter paper discs with a known concentration of the pyrazolo[3,4-b]pyridine derivative dissolved in a suitable solvent. A solvent control disc and a positive control disc with a known antibiotic should also be included.

  • Incubation: Place the discs on the surface of the inoculated agar plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement and Interpretation: Measure the diameter of the clear zone of no microbial growth around each disc. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[3,4-b]pyridine derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[1]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes and cytokines. For example, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential can be assessed in vitro using cell-based assays.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS), a potent inducer of inflammation, to trigger the production of pro-inflammatory cytokines.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on cytokine production and calculate the IC50 values.

Synthesis Strategies: Building the Pyrazolo[3,4-b]pyridine Scaffold

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies:[1]

  • Construction of the pyridine ring onto a pre-existing pyrazole: This is a widely used approach, often starting from 5-aminopyrazole derivatives which are reacted with various 1,3-dielectrophiles.[19]

  • Formation of the pyrazole ring onto a pre-existing pyridine: This strategy is less common but offers an alternative route to the desired scaffold.

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.[1]

Synthesis_Strategies A Pyrazolo[3,4-b]pyridine B Strategy 1: Pyridine Ring Formation A->B C Strategy 2: Pyrazole Ring Formation A->C D 5-Aminopyrazole + 1,3-Dielectrophile B->D E Substituted Pyridine C->E

Caption: Major synthetic strategies for the pyrazolo[3,4-b]pyridine core.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly attractive framework for the development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its immense potential in drug discovery. Future research should focus on the design of more potent and selective derivatives through computational modeling and advanced synthetic methodologies. Further elucidation of the mechanisms of action and in vivo evaluation of promising candidates will be crucial in translating the therapeutic potential of this remarkable scaffold into clinical applications. The systematic application of the experimental protocols outlined in this guide will ensure the generation of robust and reliable data, paving the way for the next generation of pyrazolo[3,4-b]pyridine-based drugs.

References

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An In-depth Technical Guide to 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (CAS Number: 256499-19-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, a key chemical intermediate in the synthesis of Riociguat, a novel soluble guanylate cyclase (sGC) stimulator. This document delves into the chemical and physical properties of this pyrazolopyridine derivative, detailed synthetic protocols, and its critical role within the broader context of therapeutic drug development for pulmonary hypertension. Furthermore, this guide outlines relevant experimental procedures for analysis and discusses the mechanism of action of the final active pharmaceutical ingredient, Riociguat, to provide a complete understanding of the intermediate's significance.

Introduction: The Pyrazolopyridine Scaffold in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases, which allows for interactions with a wide array of biological targets.[1] This structural motif is present in numerous compounds investigated for diverse therapeutic applications, including their roles as kinase inhibitors and agents with anti-tumor efficacy.[2][3] The specific compound of focus, this compound, has gained prominence as a crucial building block in the manufacturing of Riociguat, the first-in-class sGC stimulator approved for the treatment of pulmonary hypertension.[4][5] Its precise synthesis and purification are paramount to ensuring the quality and efficacy of the final drug product.

Physicochemical Properties and Characterization

The hydrochloride salt of the title compound, 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride, is the entity most frequently referenced by the CAS number 256499-19-1.[6][7]

PropertyValueSource
CAS Number 256499-19-1[6]
Molecular Formula C₁₄H₁₃ClFN₅[6]
Molecular Weight 305.74 g/mol [6][7]
Appearance White to off-white solid[4]
Purity Typically ≥97%[7]
Storage Conditions Inert atmosphere, room temperature, recommended 2-8°C for long-term storage[4][8]
Solubility Soluble in DMSO and Methanol (slight)N/A

Analytical Characterization: While specific spectral data is not widely published in peer-reviewed journals, it is available from various chemical suppliers.[2][9] Based on the structure, the expected analytical data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the fluorobenzyl and pyrazolopyridine rings, a characteristic singlet or doublet for the benzylic methylene protons, and signals for the carboxamide protons.

  • ¹³C NMR: Resonances for the distinct carbon atoms of the heterocyclic and aromatic rings, the methylene carbon, and the carbonyl carbon of the carboxamide.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the free base or the hydrochloride salt.

  • FTIR Spectroscopy: Characteristic absorption bands for N-H stretching of the amide, C=O stretching of the amide, C-F stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Synthesis of this compound Hydrochloride

The synthesis of this key intermediate has been described in the patent literature, outlining a multi-step process. A representative synthetic pathway is detailed below.

Workflow for the Synthesis of this compound Hydrochloride

A 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile B 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile A->B 2-Fluorobenzyl bromide, K₂CO₃, DMF C Intermediate Imidate B->C NaOMe, MeOH D 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide C->D NH₄Cl, Acetic Acid, Reflux E 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide HCl (CAS 256499-19-1) D->E HCl in ether

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

  • N-Alkylation: 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile is reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

  • Imidate Formation: The resulting nitrile is then treated with sodium methoxide (NaOMe) in anhydrous methanol. This reaction proceeds to form the corresponding methyl imidate intermediate.

  • Amidine Synthesis: The solution containing the imidate is reacted with ammonium chloride (NH₄Cl) and glacial acetic acid under reflux conditions. This step converts the imidate to the desired carboximidamide.

  • Salt Formation: The crude 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid in ether to precipitate the final hydrochloride salt.

Purification and Quality Control: Purification of the final product is typically achieved through recrystallization. The purity of the intermediate is critical for its use in the synthesis of Riociguat and is often assessed by High-Performance Liquid Chromatography (HPLC).[10]

Biological Context: Role as a Precursor to a Soluble Guanylate Cyclase (sGC) Stimulator

The primary significance of this compound lies in its role as a key starting material for the synthesis of Riociguat.[4][5] Riociguat is a potent stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in vasodilation.[1][11]

The Nitric Oxide (NO) - sGC - cGMP Signaling Pathway:

Under normal physiological conditions, nitric oxide (NO) binds to the heme group of sGC, activating the enzyme to produce cyclic guanosine monophosphate (cGMP).[12] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and vasodilation.[12] In conditions like pulmonary hypertension, the production of NO is impaired, leading to reduced sGC activity and vasoconstriction.[12]

Mechanism of Action of Riociguat:

Riociguat has a dual mechanism of action that enhances the sGC signaling pathway:[1][11]

  • Direct Stimulation of sGC: Riociguat can directly stimulate sGC independently of NO, leading to increased cGMP production.

  • Sensitization to NO: Riociguat also sensitizes sGC to endogenous NO, meaning that even low levels of NO can lead to a more robust activation of the enzyme.

This dual action results in significant vasodilation in the pulmonary arteries, reducing blood pressure in patients with pulmonary hypertension.[1][13]

Signaling Pathway Diagram:

cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Binds to heme Riociguat Riociguat Riociguat->sGC_inactive Directly stimulates & sensitizes to NO sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Relaxation Vasodilation cGMP->Relaxation

Caption: The NO-sGC-cGMP signaling pathway and the dual action of Riociguat.

Experimental Protocols

5.1. General Handling and Storage

Pyrazolopyridine derivatives should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is typically stored in a tightly sealed container under an inert atmosphere to prevent degradation.[14] For long-term storage, refrigeration at 2-8°C is recommended.[4]

5.2. Analytical Method for Purity Determination (Representative HPLC Method)

An isocratic reverse-phase HPLC method can be developed for determining the purity of the title compound and for monitoring the progress of the synthesis of Riociguat.

Workflow for HPLC Analysis:

A Sample Preparation: Dissolve in mobile phase C Injection A->C B HPLC System: - C18 Column - Isocratic Mobile Phase - UV Detector D Data Acquisition & Analysis: - Chromatogram - Peak Integration - Purity Calculation B->D C->B

Caption: General workflow for HPLC purity analysis.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good peak separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

5.3. In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay (for context)

To understand the biological target of the final product, Riociguat, a cell-free sGC activity assay can be performed. This assay measures the production of cGMP from GTP by purified sGC.

  • Materials: Purified sGC, GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), a buffer system (e.g., Tris-HCl), and a cGMP detection kit (e.g., ELISA-based).

  • Procedure:

    • In a microplate, combine the purified sGC with the reaction buffer.

    • Add the test compound (e.g., Riociguat) at various concentrations.

    • Initiate the reaction by adding a mixture of GTP and a NO donor (or test in the absence of a NO donor to assess direct stimulation).

    • Incubate at 37°C for a defined period.

    • Stop the reaction.

    • Quantify the amount of cGMP produced using a suitable detection method.

  • Data Analysis: Plot the concentration of the test compound against the amount of cGMP produced to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Conclusion

This compound is a pivotal intermediate in the synthesis of Riociguat, a groundbreaking therapeutic agent for pulmonary hypertension. Its chemical properties and the robustness of its synthetic route are critical for the production of the final drug. Understanding the physicochemical characteristics of this intermediate, along with the biological mechanism of the active pharmaceutical ingredient it helps to create, is essential for researchers and professionals in the field of drug development and manufacturing. This guide provides a foundational understanding of this important molecule, from its synthesis to its biological relevance.

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  • The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

  • Riociguat - Impurity D. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). (n.d.). mdpi-res.com. Retrieved from [Link]

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An In-depth Technical Guide to the Pharmacology of the 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1H-pyrazolo[3,4-b]pyridine framework represents a privileged scaffold in modern medicinal chemistry, demonstrating significant therapeutic potential across multiple target classes. While direct pharmacological data for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is limited, its close structural analog, the 3-carboximidamide derivative, is a well-documented key intermediate in the synthesis of Riociguat, a potent stimulator of soluble guanylate cyclase (sGC).[1][2] This connection firmly anchors the scaffold's relevance in cardiovascular disease. Concurrently, independent research has identified other derivatives of the pyrazolo[3,4-b]pyridine core as potent inhibitors of Tropomyosin Receptor Kinase (TRK), a validated target in oncology. This guide provides a comprehensive analysis of the dual pharmacology associated with this scaffold, detailing its mechanistic basis in both sGC stimulation and TRK inhibition, providing validated experimental protocols for its evaluation, and summarizing its chemical synthesis.

Part 1: The Dual-Target Nature of the Pyrazolo[3,4-b]pyridine Core

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold stems from its structural resemblance to endogenous purine bases, allowing it to serve as an effective hinge-binding motif for a variety of protein kinases and enzymes.[3] This bioisosteric relationship has been exploited in two distinct and highly significant therapeutic areas: cardiovascular medicine and oncology.

  • As a Precursor to Soluble Guanylate Cyclase (sGC) Stimulators: The most prominent application of the 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core is its role in the structure of Riociguat. The carboximidamide version of this molecule is a critical building block for Riociguat, a first-in-class sGC stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[4][5] Riociguat's mechanism relies on enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a central regulator of vascular tone.[6][7]

  • As a Scaffold for Tropomyosin Receptor Kinase (TRK) Inhibitors: The pyrazolo[3,4-b]pyridine nucleus has been successfully employed to develop potent inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC).[2] Dysregulation of TRK signaling, often through gene fusions, is an oncogenic driver in a wide range of tumors.[2] This positions the scaffold as a valuable starting point for the development of targeted cancer therapies.

Part 2: Pharmacology as a Soluble Guanylate Cyclase (sGC) Modulator

Mechanism of Action: The NO-sGC-cGMP Pathway

The nitric oxide (NO) signaling pathway is fundamental to cardiovascular homeostasis. Endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to its receptor, soluble guanylate cyclase (sGC).[4] sGC is a heterodimeric heme-containing enzyme.[8] NO binding to the heme iron triggers a conformational change that activates the enzyme, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][8] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates multiple downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation (vasodilation).[4]

In disease states like pulmonary hypertension, this pathway is impaired due to endothelial dysfunction and reduced NO bioavailability.[7] Riociguat, derived from the 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide intermediate, addresses this deficiency through a dual mode of action:[6][9][10]

  • Direct sGC Stimulation: It stimulates sGC directly at a binding site distinct from that of NO, increasing cGMP production even in a low-NO environment.[7]

  • Sensitization to NO: It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding.[7]

This dual action restores pathway signaling, increases vasodilation, and exerts antiproliferative and antifibrotic effects.[11]

sGC_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Endothelium Endothelial Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds to Heme cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Muscle Relaxation) PKG->Relaxation Promotes Riociguat Riociguat (derived from scaffold) Riociguat->sGC Directly Stimulates & Sensitizes to NO eNOS eNOS eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS

Figure 1. Mechanism of sGC stimulation and vasodilation.
Experimental Protocol: In Vitro sGC Activity Assay

This protocol describes a method to quantify the ability of a test compound to stimulate sGC activity by measuring cGMP production in purified enzyme preparations.

Methodology:

  • Enzyme Preparation: Use purified recombinant human sGC (α1/β1 heterodimer).

  • Reaction Buffer: Prepare a buffer consisting of 50 mM TEA-HCl (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.5 mM GTP, 1 mM DTT, and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation).

  • Compound Preparation: Dissolve the test compound (e.g., 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivative) in DMSO to create a 10 mM stock. Prepare serial dilutions in the reaction buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Execution: a. In a 96-well plate, add 20 µL of the test compound dilution or vehicle control (DMSO). b. Add 20 µL of purified sGC enzyme to each well. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 10 µL of a GTP/MgCl₂ solution. e. Incubate for a defined period (e.g., 10-20 minutes) at 37°C. f. Terminate the reaction by adding 50 µL of 0.1 M HCl.

  • cGMP Quantification: a. Centrifuge the plate to pellet any precipitate. b. Analyze the supernatant for cGMP concentration using a commercially available cGMP competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis: a. Construct a dose-response curve by plotting the log of the test compound concentration against the measured cGMP concentration. b. Calculate the EC₅₀ value (the concentration of compound that produces 50% of the maximal response) using non-linear regression analysis.

sGC_Assay_Workflow Start Start Prep Prepare Reagents: - sGC Enzyme - Reaction Buffer - Compound Dilutions Start->Prep Plating Plate Compound/ Vehicle Control Prep->Plating AddEnzyme Add sGC Enzyme Plating->AddEnzyme PreIncubate Pre-incubate (37°C, 10 min) AddEnzyme->PreIncubate Initiate Initiate Reaction (Add GTP/MgCl₂) PreIncubate->Initiate Incubate Incubate (37°C, 10-20 min) Initiate->Incubate Terminate Terminate Reaction (Add HCl) Incubate->Terminate Quantify Quantify cGMP (ELISA) Terminate->Quantify Analyze Data Analysis (Dose-Response, EC₅₀) Quantify->Analyze End End Analyze->End

Figure 2. Workflow for in vitro sGC activity assay.

Part 3: Pharmacology as a TRK Kinase Inhibitor

Mechanism of Action: The TRK Signaling Pathway

Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are single-pass transmembrane receptor tyrosine kinases.[2] Their activation is initiated by the binding of neurotrophins (e.g., Nerve Growth Factor for TRKA).[3] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[12]

This autophosphorylation creates docking sites for various adaptor proteins and enzymes, triggering the activation of multiple downstream signaling cascades, including:[13][14]

  • Ras/MAPK Pathway: Promotes cell proliferation and differentiation.

  • PI3K/Akt Pathway: Crucial for cell survival and growth.

  • PLCγ Pathway: Influences calcium signaling and activates Protein Kinase C (PKC).

In NTRK fusion-positive cancers, the C-terminal kinase domain of a TRK protein is constitutively fused to an N-terminal dimerization partner, leading to ligand-independent dimerization and chronic, uncontrolled activation of these downstream growth and survival pathways.[2] Pyrazolo[3,4-b]pyridine derivatives act as ATP-competitive inhibitors, binding to the ATP pocket within the TRK kinase domain and preventing autophosphorylation, thereby shutting down the oncogenic signaling cascade.[2]

TRK_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK TRK Receptor Ras_MAPK Ras/MAPK Pathway TRK->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway TRK->PI3K_Akt Activates PLCg PLCγ Pathway TRK->PLCg Activates Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK Binds & Dimerizes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Blocks ATP Binding Site (Inhibits Phosphorylation) Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation PLCg->Proliferation

Figure 3. TRK signaling and mechanism of inhibition.
Experimental Protocol: In Vitro TRKA Kinase Inhibition Assay

This protocol details a luminescent kinase assay (e.g., ADP-Glo™) to determine the inhibitory potency (IC₅₀) of a test compound against the TRKA kinase.[15]

Methodology:

  • Reagents:

    • Recombinant human TRKA kinase.

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[15]

    • Substrate: A suitable peptide substrate for TRKA (e.g., poly(Glu,Tyr) 4:1).

    • ATP solution at a concentration near the Kₘ for the enzyme.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in kinase buffer.

  • Assay Execution (384-well plate format): a. Add 1 µL of the compound dilution or vehicle control (DMSO) to the appropriate wells. b. Add 2 µL of TRKA enzyme solution (e.g., 1 ng/well) to all wells.[15] c. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. d. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15] b. Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15] c. Record luminescence using a plate reader.

  • Data Analysis: a. Convert luminescence readings to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Part 4: Chemical Synthesis Overview

The synthesis of the key intermediate, 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride , typically starts from the corresponding 3-carbonitrile derivative.[1] The following is a generalized, multi-step procedure based on available literature.

Protocol: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide HCl

  • Step 1: Pinner Reaction Intermediate Formation: a. Suspend 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in anhydrous methanol in a suitable reaction vessel.[1] b. Add sodium methoxide (MeONa) and stir the mixture at room temperature for approximately 2 hours. This converts the nitrile to a methyl imidate intermediate.[1]

  • Step 2: Amination to Form Carboximidamide: a. To the solution containing the intermediate, add glacial acetic acid and ammonium chloride (NH₄Cl).[1] b. Heat the mixture to reflux and maintain overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1] c. Upon completion, cool the reaction. The product, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide , will precipitate as a solid.[1] d. Filter the solid and wash with a suitable solvent like dichloromethane (DCM). The crude product is often used directly in the next step.[1]

  • Step 3: Salt Formation: a. Suspend the crude carboximidamide base in a solvent such as methyl tert-butyl ether (MTBE).[1] b. Bubble hydrogen chloride (HCl) gas through the suspension for 2-3 hours until precipitation is complete.[1] c. Filter the resulting solid, wash with DCM, and dry under vacuum to yield the final product, 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride , as a white solid.[1]

Synthesis_Workflow Start Start: 3-Carbonitrile Derivative Step1 Step 1: Pinner Reaction (MeOH, MeONa, RT) Start->Step1 Intermediate Methyl Imidate Intermediate Step1->Intermediate Step2 Step 2: Amination (NH₄Cl, AcOH, Reflux) Intermediate->Step2 Base Carboximidamide Free Base Step2->Base Step3 Step 3: Salt Formation (MTBE, HCl gas) Base->Step3 End End Product: Carboximidamide HCl Step3->End

Figure 4. Synthetic workflow for the key intermediate.

Part 5: Data Summary & Future Directions

While specific pharmacokinetic and pharmacodynamic data for the title carboxamide are not publicly available, the properties of related compounds highlight the scaffold's potential.

Table 1: Biological Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassTargetKey ResultTherapeutic AreaReference
RiociguatSoluble Guanylate Cyclase (sGC)Approved drug for PAH & CTEPHCardiovascular[4][6]
Derivative "C03"TRKA KinaseIC₅₀ = 56 nMOncology[2]
Derivative "C03"KM-12 Cell Line (Colon Cancer)IC₅₀ = 0.304 µMOncology[2]

Future Directions:

The dual pharmacology of the 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine scaffold presents compelling opportunities for future research:

  • Direct Pharmacological Profiling: The title carboxamide and other close analogs should be synthesized and systematically evaluated in both sGC stimulation and TRK inhibition assays to elucidate their specific activity and selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: A focused medicinal chemistry campaign could optimize the scaffold for either sGC or TRK activity. Modifications at the 3-position (carboxamide vs. carboximidamide) and substitutions on the benzyl and pyridine rings could be explored to fine-tune potency and selectivity.

  • Polypharmacology Exploration: Given the scaffold's ability to target distinct enzyme classes, it could be investigated for designed polypharmacology, where dual inhibition of targets might offer synergistic benefits in complex diseases like cancer, where both angiogenesis (related to sGC pathways) and kinase signaling are critical.

References

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  • Zhou, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 864-870. [Link]

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  • Huang, E. J., & Reichardt, L. F. (2001). Trk receptors: roles in neuronal signal transduction. Annual review of biochemistry, 70, 257-293. [Link]

  • MDPI. (2021). Roles of MAPKs, Including Those Activated by BDNF/TrkB, and Their Contribution in Neurodegenerative Diseases. MDPI. [Link]

  • Bellamy, T. C., Wood, J., & Garthwaite, J. (2002). On the activation of soluble guanylyl cyclase by nitric oxide. Proceedings of the National Academy of Sciences, 99(1), 507-510. [Link]

  • Rath, G., et al. (2015). The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood. British journal of pharmacology, 172(19), 4658–4669. [Link]

  • Amatu, A., et al. (2019). TRK signalling pathway. ESMO Open, 4(Suppl 3), e000573. [Link]

  • Mück, W., et al. (2015). Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat. Clinical pharmacokinetics, 54(9), 969–982. [Link]

  • Relias Media. (2013). Pharmacology Update: Riociguat Tablets (Adempas®). Clinician. [Link]

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An In-depth Technical Guide to Novel Derivatives of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its structural similarity to purine bases allows it to function as a versatile hinge-binding motif for various protein kinases, making it a focal point in the development of targeted therapeutics.[1][2] This technical guide provides an in-depth exploration of novel derivatives of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, a class of compounds with significant potential in drug discovery. We will delve into rational design strategies, synthetic methodologies, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

The Strategic Importance of the this compound Scaffold

The design of the this compound scaffold is a deliberate convergence of key pharmacophoric features aimed at optimizing interactions with protein kinase targets.

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic heteroaromatic system is a bioisostere of purine and is frequently employed in the design of kinase inhibitors. The pyrazole moiety serves as a crucial hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine in the ATP-binding pocket of kinases.[3]

  • The 1-(2-Fluorobenzyl) Substituent: The benzyl group at the N1 position of the pyrazole ring is designed to occupy a hydrophobic pocket within the kinase active site. The strategic placement of a fluorine atom on the phenyl ring can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability and pharmacokinetic properties.

  • The 3-Carboxamide Moiety: The carboxamide group at the C3 position is a key interactive element, capable of forming hydrogen bonds with the kinase hinge region. This interaction is critical for anchoring the inhibitor within the active site and is a common feature in many potent kinase inhibitors.

The convergence of these structural elements provides a robust framework for the development of potent and selective kinase inhibitors. The following diagram illustrates the key pharmacophoric features of the core scaffold.

Pharmacophore_Model Figure 1: Pharmacophore Model cluster_scaffold This compound cluster_interactions Key Interactions with Kinase Active Site Scaffold Core Scaffold PyrazoloPyridine Pyrazolo[3,4-b]pyridine Core (Hinge Binding, π-π Stacking) Scaffold->PyrazoloPyridine Core Structure Fluorobenzyl 1-(2-Fluorobenzyl) Group (Hydrophobic Pocket Occupancy, Metabolic Stability) Scaffold->Fluorobenzyl N1-Substitution Carboxamide 3-Carboxamide Moiety (Hinge Region Interaction, Hydrogen Bonding) Scaffold->Carboxamide C3-Substitution Kinase Kinase Active Site AromaticResidue Aromatic Residue (e.g., Phe) PyrazoloPyridine->AromaticResidue π-π Stacking HydrophobicPocket Hydrophobic Pocket Fluorobenzyl->HydrophobicPocket Hydrophobic Interaction Hinge Hinge Region Carboxamide->Hinge H-Bonding

Caption: Key pharmacophoric features of the scaffold.

Synthetic Strategies for Novel Derivatives

The synthesis of derivatives of this compound can be approached through several established synthetic routes. A common and versatile strategy involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization.

General Synthetic Scheme

A representative synthetic pathway is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold.

Synthetic_Scheme Figure 2: General Synthetic Scheme Start 3-Amino-1H-pyrazole (Starting Material) Intermediate1 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine (N-Alkylation) Start->Intermediate1 1. 2-Fluorobenzyl bromide, Base Intermediate2 Ethyl 1-(2-fluorobenzyl)-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Gould-Jacobs Reaction) Intermediate1->Intermediate2 2. Diethyl (ethoxymethylene)malonate, Heat Intermediate3 1-(2-Fluorobenzyl)-4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (Chlorination & Hydrolysis) Intermediate2->Intermediate3 3. POCl3, then NaOH Intermediate4 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (Functionalization at C4 & C5) Intermediate3->Intermediate4 4. Various reactions (e.g., Suzuki, Buchwald-Hartwig) FinalProduct Novel this compound Derivatives (Amide Coupling) Intermediate4->FinalProduct 5. Amine, Coupling Agent (e.g., HATU)

Caption: A versatile synthetic route to target compounds.

Key Experimental Protocols

Protocol 1: N-Alkylation of 3-Amino-1H-pyrazole

  • To a solution of 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-fluorobenzyl)-1H-pyrazol-3-amine.

Protocol 2: Gould-Jacobs Cyclization

  • A mixture of 1-(2-fluorobenzyl)-1H-pyrazol-3-amine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours.[1][2]

  • The reaction mixture is then added to diphenyl ether and heated to 250 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to yield the cyclized product.

Protocol 3: Amide Coupling

  • To a solution of the 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) and Derivative Design

The exploration of novel derivatives should be guided by a systematic SAR study. Based on known kinase inhibitor scaffolds, modifications at several positions of the this compound core can be explored to enhance potency, selectivity, and pharmacokinetic properties.

Position of ModificationRationale for ModificationPotential SubstituentsDesired Outcome
C4-Position Explore interactions within the ribose-binding pocket and modulate solubility.Small alkyl groups, substituted amines, ethers.Improved potency and ADME properties.
C5-Position Target the solvent-exposed region to enhance selectivity and physical properties.Aromatic and heteroaromatic rings, amides, sulfonamides.Enhanced selectivity and reduced off-target effects.
C6-Position Investigate the impact on interactions with the back pocket of the kinase.Small hydrophobic groups, halogen atoms.Fine-tuning of binding affinity.
Carboxamide Nitrogen Modulate hydrogen bonding network and introduce vectors for further functionalization.Substituted alkyl and aryl groups.Optimization of hinge-binding interactions.

The following diagram illustrates the key positions for derivatization.

Caption: Key positions for derivatization. (Note: A placeholder for a chemical structure image is used. In a real document, the 2D structure of the core molecule would be depicted with R-groups indicating modification sites.)

Biological Evaluation and Mechanistic Studies

A tiered approach to biological evaluation is recommended to efficiently identify promising lead compounds.

Primary Screening: In Vitro Kinase Assays

Initial screening should involve in vitro enzymatic assays against a panel of relevant kinases. This will provide initial data on potency (IC₅₀ values) and selectivity. For example, derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown inhibitory activity against Tropomyosin receptor kinases (TRKs).[3]

Table 1: Hypothetical In Vitro Kinase Inhibition Data for Novel Derivatives

Compound IDR4 SubstituentR5 SubstituentTRKA IC₅₀ (nM)[3]Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Lead-01 HH150>1000800
ND-01 4-MorpholinylH50800650
ND-02 H4-Fluorophenyl85>1000>1000
ND-03 4-Morpholinyl4-Fluorophenyl15500400
Secondary Screening: Cellular Assays

Compounds demonstrating promising in vitro activity should be advanced to cell-based assays to assess their cellular potency, mechanism of action, and potential cytotoxicity. This includes proliferation assays in relevant cancer cell lines and target engagement assays.

Protocol 4: Cell Proliferation Assay (MTT Assay)

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Mechanistic Elucidation

For lead compounds, further studies are necessary to elucidate the mechanism of action. This can involve Western blotting to assess the phosphorylation status of downstream signaling proteins of the target kinase, and molecular docking studies to predict the binding mode within the kinase active site.

The following diagram depicts a simplified signaling pathway that could be modulated by a kinase inhibitor.

Signaling_Pathway Figure 4: Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., TRK) Ligand->Receptor Activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Receptor->Downstream Phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Receptor Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic strategies and evaluation protocols outlined in this guide provide a framework for the systematic exploration of this chemical space. Future efforts should focus on optimizing the potency and selectivity of lead compounds, as well as thoroughly characterizing their pharmacokinetic and pharmacodynamic properties to identify candidates for further preclinical and clinical development. The versatility of the pyrazolo[3,4-b]pyridine core suggests that derivatives of this scaffold will continue to be a rich source of innovative therapeutics.[4][5]

References

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An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine bases and its presence in a multitude of biologically active compounds.[1] This structural framework serves as a versatile template for the design of agents targeting a wide array of physiological processes, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and therapeutics for pulmonary hypertension.[2][3]

This technical guide provides a comprehensive examination of the physicochemical properties of a specific derivative, 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (CAS Number: 256376-62-2). This compound is a key intermediate in the synthesis of more complex pharmaceutical agents, notably Riociguat, a stimulator of soluble guanylate cyclase.[4][5] Understanding its fundamental physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure consistency in synthesis, optimize formulation strategies, and predict its behavior in biological systems.

While extensive experimental data for this specific intermediate is not broadly published, this guide consolidates the available information, including a recently identified experimental melting point, and supplements it with data from closely related analogs.[6] Furthermore, leveraging extensive field experience, this document outlines detailed, self-validating experimental protocols for the systematic characterization of its key physicochemical parameters. This approach provides both a summary of current knowledge and a practical framework for future research and development.

Molecular Structure and Identification

PropertyValue
Chemical Name This compound
CAS Number 256376-62-2[5][6]
Molecular Formula C₁₄H₁₁FN₄O[5]
Molecular Weight 270.27 g/mol [5]
Canonical SMILES C1=CC=C(C(=C1)F)CN2C3=C(C=CC=N3)C(=N2)C(=O)N
InChI Key GWDSAMDSGSEPRH-UHFFFAOYSA-N[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for anticipating its behavior during synthesis, purification, formulation, and in biological systems.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability.

Experimental Data: An experimental melting point for this compound has been reported.

CompoundMelting Point (°C)Source
This compound202.1 - 203.9[6]
(3-((5-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone (Analog)208.5 - 209.6[3]

Expert Insight: The sharp melting point range suggests a high degree of purity for the analyzed sample. This value is a critical parameter for quality control during manufacturing and for assessing the compound's stability at elevated temperatures.

Experimental Protocol for Melting Point Determination: A calibrated differential scanning calorimeter (DSC) is the preferred method for its precision.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the heating rate to 10 °C/min.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Analysis: Heat the sample from ambient temperature to a temperature sufficiently above the expected melting point (e.g., 250 °C). The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point.

Solubility

Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities.

Qualitative and Predicted Solubility Data: Direct quantitative experimental solubility data is limited. However, qualitative descriptions and computational predictions are available.

Solubility ParameterValueMethod
Qualitative Solubility Slightly soluble in water; Soluble in DMSO and methanolSupplier Data[4][7]
Predicted Aqueous Solubility (LogS) -3.72ESOL Model[8]

Expert Insight: The low predicted aqueous solubility (LogS of -3.72 corresponds to approximately 0.058 mg/mL) is expected for a molecule with this aromatic character.[8] Its solubility in organic solvents like DMSO and methanol is crucial for its use in synthetic reactions and for preparing stock solutions for in vitro assays.

Experimental Protocol for Thermodynamic Solubility Assessment: The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of the compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent vials B Agitate at constant temp (24-48h) A->B C Centrifuge to pellet solid B->C D Extract & dilute supernatant C->D E Analyze by validated HPLC-UV D->E F Calculate Solubility (e.g., mg/mL) E->F

Caption: Thermodynamic Solubility Workflow.

Acidity and Basicity (pKa)

The pKa value(s) dictate the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.

Predicted pKa Data: No experimental pKa data has been identified. Computational predictions provide an estimate.

Predicted pKaSource/Method
Most Basic pKa: 2.9 (Pyridine Nitrogen)ChemAxon
Most Acidic pKa: 16.5 (Amide N-H)ChemAxon

Expert Insight: The predicted basic pKa of 2.9 for the pyridine nitrogen suggests that this site will be largely uncharged at physiological pH (7.4). The amide proton is very weakly acidic and will not be deprotonated under physiological conditions. The overall molecule is expected to be neutral across a wide pH range, which simplifies its behavior but may necessitate formulation strategies to improve aqueous solubility if required.

Experimental Protocol for pKa Determination: Potentiometric titration is a robust method for determining pKa values.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and then a standardized base (e.g., NaOH), monitoring the pH with a calibrated electrode after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection points of the titration curve. Specialized software can be used to refine the pKa values, especially for multi-protic compounds or those with overlapping pKa values.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key predictor of a compound's membrane permeability, metabolic stability, and potential for off-target effects.

Predicted LogP Data: Experimental LogP values are unavailable. Computational models offer valuable estimates.

Prediction ToolPredicted LogP
SwissADME (Consensus) 2.35
ChemAxon 2.41

Expert Insight: The predicted LogP values are in good agreement and fall within a range typical for orally bioavailable drugs (often cited as LogP < 5). This moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic in drug development.[9][10]

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in one of the phases (e.g., water).

  • Partitioning: Combine the aqueous solution with the pre-saturated n-octanol in a separatory funnel. Shake vigorously to allow for partitioning between the two phases, then allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Crystal Structure

Information on the solid-state structure, including polymorphism, is vital for controlling the stability, solubility, and manufacturing consistency of a drug substance.

Current Status: No public X-ray crystal structure data for this compound has been found.

Expert Insight: The absence of crystal structure data means that potential polymorphism is unknown. Polymorphs can have significantly different physicochemical properties. Therefore, a thorough polymorph screen is a critical step in the pre-formulation development of any new solid-state compound.

Proposed Protocol for Single Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often a cryogenic temperature like 100 K to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate 3D model of the molecule in the crystal lattice.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of pharmaceutical compounds and for quantifying them in various matrices.

Proposed HPLC Method Development Protocol:

A reverse-phase HPLC (RP-HPLC) method would be the standard approach.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic modifier ensures good peak shape by suppressing the ionization of any basic sites.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

  • Method Optimization:

    • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time.

    • Isocratic/Gradient Refinement: Based on the initial run, develop a more focused gradient or an isocratic method to achieve optimal resolution of the main peak from any impurities within a reasonable run time.

    • Detection: Use a UV detector set at a wavelength of maximum absorbance, which can be determined from a UV scan of the compound in the mobile phase (a starting point could be 254 nm).

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11][12]

G A Select Column (e.g., C18) B Define Mobile Phase (A: 0.1% FA in H2O, B: ACN) A->B C Run Broad Gradient (5-95% B) B->C D Optimize Gradient/Isocratic for Resolution & Runtime C->D E Validate Method (ICH) (Linearity, Accuracy, etc.) D->E F Final Analytical Method E->F

Caption: RP-HPLC Method Development Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.

Expected ¹H and ¹³C NMR Spectral Features: Based on the structure and data from similar compounds, the following signals can be anticipated:

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons (Pyrazolo[3,4-b]pyridine & Fluorobenzyl): Multiple signals between δ 7.0 and 8.7 ppm. The fluorine atom will cause characteristic splitting patterns in the signals of adjacent protons.

    • Benzyl CH₂: A singlet around δ 5.7 ppm.

    • Carboxamide NH₂: Two broad singlets, likely between δ 7.5 and 8.5 ppm.[3][13]

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. Carbon atoms bonded to fluorine will show characteristic C-F coupling.

    • Benzyl CH₂: A signal around δ 50 ppm.

    • Carbonyl Carbon (C=O): A signal in the δ 160-170 ppm region.[3]

Proposed Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY, HSQC, and HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Assign all proton and carbon signals using the chemical shifts, coupling constants, and correlations observed in the 2D spectra to confirm the molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition, and its fragmentation pattern can offer structural insights.

Expected Mass Spectral Data:

  • Ionization: Electrospray ionization (ESI) in positive mode is expected to be effective.

  • Molecular Ion: The protonated molecule [M+H]⁺ should be observed at m/z 271.0990, corresponding to the formula C₁₄H₁₂FN₄O⁺.

  • Fragmentation: Fragmentation of the pyrazolo[3,4-b]pyridine core is likely to involve losses of small neutral molecules.[1]

Proposed Protocol for MS Analysis:

  • Sample Infusion: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infuse it directly into the mass spectrometer or inject it via an HPLC system.

  • High-Resolution Mass Spectrometry (HRMS): Acquire data on a high-resolution instrument (e.g., Q-TOF or Orbitrap) to confirm the elemental composition by comparing the accurate mass measurement with the theoretical mass.

  • Tandem MS (MS/MS): Select the molecular ion (m/z 271.1) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to corroborate the proposed structure.

Synthesis

The synthesis of 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamides can be efficiently achieved through modern cross-coupling methodologies. A particularly effective route involves the palladium-catalyzed aminocarbonylation of a 3-halo-pyrazolo[3,4-b]pyridine precursor.[5][6]

Plausible Synthetic Route:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: The core can be synthesized through various established methods, such as the Gould-Jacobs reaction, starting from a substituted 3-aminopyrazole.[2]

  • Halogenation: Introduction of a halogen (e.g., Iodine or Bromine) at the C3 position of the pyrazolo[3,4-b]pyridine ring to create a suitable handle for cross-coupling.

  • N-Alkylation: Alkylation of the pyrazole nitrogen (N1) with 2-fluorobenzyl bromide in the presence of a suitable base (e.g., K₂CO₃ or NaH) to install the benzyl group.

  • Palladium-Catalyzed Aminocarbonylation: The final carboxamide group is introduced by reacting the 3-halo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine intermediate with a source of ammonia under a carbon monoxide atmosphere, catalyzed by a palladium complex. This method is noted for its high functional group tolerance and excellent yields.[6]

Biological and Safety Considerations

Biological Activity: While the broader class of pyrazolo[3,4-b]pyridines is known for a wide range of biological activities, this compound is primarily documented as an intermediate in the synthesis of pharmacologically active molecules.[2][3] Its intrinsic biological activity is not well-characterized in public literature. Given its structural features, it could potentially exhibit inhibitory activity against various kinases or other ATP-binding proteins, but this would require experimental validation through biological screening.

Safety and Handling: No specific safety data sheet (SDS) or toxicity data for this compound is readily available. As with any novel chemical entity, it should be handled with appropriate care in a laboratory setting. Standard safety precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a key molecular building block with significant relevance in pharmaceutical development. This guide has synthesized the available physicochemical data, including its molecular identity, a crucial experimental melting point, and qualitative solubility.[4][6][7]

Recognizing the current gaps in experimental data, this document provides authoritative, field-tested protocols for the comprehensive characterization of its solubility, pKa, lipophilicity, and crystal structure. Furthermore, it outlines robust analytical methodologies for HPLC, NMR, and MS analysis, ensuring that researchers have a self-validating framework for quality control and structural confirmation. By combining known data with predictive insights and detailed experimental workflows, this guide serves as an essential resource for scientists and developers working with this important class of heterocyclic compounds.

References

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  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.
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  • Tiwari, S., et al. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool.
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  • Abdel-Hay, M. H., et al. (2017). Simultaneous Determination Of Hyoscine Butyl Bromide and Dipyrone in Their Binary Mixture By RP-HPLC Method. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 1-7.
  • ResearchGate. Selected region of the 1 H-NMR spectra of a solution of 2b in DMSO-d6.... [Link]

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  • Khan, A., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 28(23), 7805.
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  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 889-909.

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An In-Depth Technical Guide to Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate: A Key Intermediate in the Synthesis of Riociguat

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat (Adempas®), the first-in-class soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the treatment of pulmonary hypertension (PH), including chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH).[1][2] Its unique dual mode of action, which involves sensitizing sGC to endogenous nitric oxide (NO) and directly stimulating sGC independently of NO, leads to vasodilation and antiproliferative effects.[1] The intricate molecular architecture of Riociguat necessitates a sophisticated and well-optimized synthetic strategy, wherein the role of key intermediates is paramount.

This technical guide focuses on a pivotal intermediate in the synthesis of Riociguat: Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate . We will delve into its synthesis, characterization, and its crucial function in the convergent synthesis of the final active pharmaceutical ingredient (API). Understanding the nuances of preparing this intermediate is essential for process chemists and researchers aiming to develop efficient, scalable, and robust manufacturing processes for Riociguat.

The Strategic Importance of Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate

The synthesis of Riociguat typically involves the construction of a complex heterocyclic core, followed by the introduction of key functional groups. Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate serves as a critical building block that incorporates the N-methylcarbamate moiety, which is a key structural feature of the final Riociguat molecule. The strategic introduction of this intermediate late in the synthesis is a common approach in medicinal chemistry to avoid potential side reactions with the reactive amino and carbamate groups in earlier steps.

Synthetic Pathways to Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate

Several synthetic routes to Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate have been reported, primarily in the patent literature. A common and logical approach starts from the commercially available and relatively inexpensive 2-fluoro-4-nitrotoluene. This multi-step synthesis is designed to introduce the necessary functional groups in a controlled manner.

A Representative Synthetic Route

A widely adopted synthetic pathway can be visualized as a three-step process:

  • Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid.

  • Amidation: The resulting carboxylic acid is converted to an N-methylamide.

  • Reduction: The nitro group is reduced to the corresponding amine, yielding the target intermediate.

G A 2-Fluoro-4-nitrotoluene B Step 1: Oxidation (e.g., KMnO4) A->B C 2-Fluoro-4-nitrobenzoic acid B->C D Step 2: Amidation (e.g., SOCl2, then CH3NH2) C->D E 2-Fluoro-N-methyl-4-nitrobenzamide D->E F Step 3: Reduction (e.g., Pd/C, H2) E->F G Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate F->G

Caption: A common synthetic workflow for the preparation of the Riociguat intermediate.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

  • Rationale: This step converts the chemically robust methyl group into a more versatile carboxylic acid functional group. Potassium permanganate (KMnO4) is a strong and cost-effective oxidizing agent suitable for this transformation. The reaction is typically performed in an aqueous solution under basic conditions to improve the solubility of the permanganate and the organic substrate. A phase-transfer catalyst can be employed to enhance the reaction rate.[3][4]

  • Protocol:

    • To a stirred solution of 2-fluoro-4-nitrotoluene in water, add sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[4]

    • Heat the mixture to 80-95°C.[3]

    • Slowly add potassium permanganate in portions, maintaining the reaction temperature.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the hot reaction mixture to remove manganese dioxide.

    • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.[3]

    • Filter the solid, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.

Step 2: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide

  • Rationale: The carboxylic acid is activated, typically by conversion to an acid chloride, to facilitate reaction with methylamine. Thionyl chloride (SOCl2) is a common reagent for this purpose as the byproducts (SO2 and HCl) are gaseous and easily removed.

  • Protocol:

    • Suspend 2-fluoro-4-nitrobenzoic acid in an inert solvent such as 1,2-dichloroethane.[3]

    • Add a catalytic amount of N,N-dimethylformamide (DMF).[3]

    • Slowly add thionyl chloride and heat the mixture to reflux until the reaction is complete.

    • Cool the reaction mixture in an ice bath.

    • Bubble methylamine gas through the solution until it becomes basic.[3]

    • Stir for an additional 1-2 hours.

    • Remove the solvent under reduced pressure and add water to the residue to precipitate the product.

    • Filter, wash with water, and dry to yield 2-fluoro-N-methyl-4-nitrobenzamide.

Step 3: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

  • Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the desired product with high purity.

  • Protocol:

    • Dissolve 2-fluoro-N-methyl-4-nitrobenzamide in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.

Role in the Convergent Synthesis of Riociguat

The prepared intermediate, Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate, is a key component in the final steps of Riociguat synthesis. While various synthetic strategies exist, a common approach involves the coupling of this intermediate with a suitably functionalized pyrazolopyridine core.

For instance, a reported synthesis of Riociguat involves the reaction of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide with an appropriate cyclizing agent to form the pyrimidine ring of Riociguat.[5][6] In alternative routes, intermediates derived from Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate can be used to construct the pyrimidine ring in a stepwise fashion.[7]

G A 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridine-3-carboximidamide C Cyclization/ Coupling Reaction A->C B Methyl N-(4-amino-2-fluorophenyl) -N-methylcarbamate (or a derivative) B->C D Riociguat C->D

Caption: A convergent synthesis approach to Riociguat utilizing the key intermediate.

Analytical Characterization and Quality Control

Ensuring the purity and identity of Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate is critical for the successful synthesis of high-purity Riociguat. A suite of analytical techniques should be employed for its characterization.

Analytical TechniquePurposeTypical Observations
HPLC Purity assessment and quantification of impurities.A main peak corresponding to the product with high purity (>99%). Impurities from previous steps should be below specified limits.[8]
¹H NMR Structural elucidation and confirmation.Characteristic peaks for aromatic protons, N-methyl group, and amino group, with appropriate chemical shifts and coupling constants.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
FTIR Identification of functional groups.Characteristic absorption bands for N-H, C=O, and C-F bonds.[2]

Process Optimization and Scale-Up Considerations

For the industrial production of Riociguat, the synthesis of its intermediates must be efficient, cost-effective, and safe. Key considerations for the optimization and scale-up of the synthesis of Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate include:

  • Reagent Selection: While the described protocol uses standard reagents, exploring alternative, greener, or more cost-effective options is always a priority in process development. For example, alternative reducing agents for the nitro group could be considered.

  • Solvent Choice: Minimizing the use of hazardous solvents and exploring solvent recycling can significantly improve the environmental footprint of the process.[6]

  • Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading can lead to improved yields, reduced side products, and shorter cycle times.[9]

  • Purification: Developing a robust purification method, such as crystallization, is crucial for obtaining the intermediate with the required purity for the subsequent steps.

Conclusion

Methyl N-(4-amino-2-fluorophenyl)-N-methylcarbamate is a cornerstone intermediate in the synthesis of Riociguat. A thorough understanding of its synthetic pathways, coupled with rigorous analytical control and strategic process optimization, is fundamental to the successful and efficient manufacturing of this important therapeutic agent. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers and professionals in the field of pharmaceutical development.

References

  • Arava, V. R., et al. (2013). An expeditious synthesis of riociguat, A pulmonary hypertension drug. Der Pharma Chemica, 5(4), 232-239.
  • Suzhou Miracpharma Technology Co Ltd. (2016). Riociguat intermediate and preparation method therefor. WO2016202124A1.
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  • Liu, Z., et al. (2019). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: New preparative method and mechanism.
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  • Eureka. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl acetate (C₄H₈O₂), a ubiquitous solvent and ester. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. Beyond mere data presentation, this guide explains the causal relationships behind the observed spectral features, provides field-proven experimental protocols, and integrates authoritative references to ensure scientific integrity. Through a combination of structured data tables, detailed workflow diagrams, and expert analysis, this whitepaper serves as a comprehensive resource for the structural elucidation of small molecules.

Introduction: The Analytical Imperative

In the realm of chemical and pharmaceutical sciences, the unambiguous identification and structural confirmation of a compound are paramount. Spectroscopic techniques form the cornerstone of this analytical process, each providing a unique piece of the structural puzzle. Ethyl acetate, with its molecular weight of 88.11 g/mol , serves as an ideal model compound for demonstrating the synergistic power of these methods.[1] Its structure, containing an ethyl group and an acetyl group linked by an ester functionality, gives rise to distinct and interpretable spectral signatures. This guide will systematically deconstruct the Mass, IR, and NMR spectra of ethyl acetate, demonstrating how to extract precise structural information from each dataset.

Molecular Identity:

  • Compound: Ethyl Acetate (Ethyl Ethanoate)

  • CAS Number: 141-78-6[1]

  • Molecular Formula: C₄H₈O₂[1]

  • Molecular Weight: 88.1051 amu[1][2]

Caption: Chemical structure of Ethyl Acetate (C₄H₈O₂).

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] For structural elucidation, it provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

Interpretation of the Ethyl Acetate Mass Spectrum

In a typical electron ionization (EI) mass spectrometry procedure, a sample is bombarded with high-energy electrons, causing molecules to ionize and break into charged fragments.[3][4] The resulting mass spectrum plots the relative abundance of these ions as a function of their m/z ratio.[3]

The mass spectrum of ethyl acetate shows a molecular ion peak [M]⁺ at m/z = 88 , corresponding to the mass of the intact ethyl acetate molecule, [C₄H₈O₂]⁺.[5] The presence of this peak is the first confirmation of the compound's molecular weight. The other significant peaks are fragments of the molecular ion, and their masses can be used to deduce the structure.

Table 1: Key Fragments in the Mass Spectrum of Ethyl Acetate

m/z ValueIon FormulaFragment LostInterpretation
88[CH₃COOCH₂CH₃]⁺-Molecular Ion (M⁺) [5]
73[CH₃COOCH₂]⁺•CH₃Loss of a methyl radical from the ethyl group.
45[OCH₂CH₃]⁺•COCH₃Cleavage of the acyl group.
43[CH₃CO]⁺•OCH₂CH₃Base Peak. Formation of the stable acylium ion.
29[CH₂CH₃]⁺•COOCH₃Formation of the ethyl cation.

Causality Behind Fragmentation: The most abundant fragment, known as the base peak , is observed at m/z = 43 . This peak corresponds to the [CH₃CO]⁺ acylium ion. Its high stability is the reason for its prevalence. The fragmentation process is initiated by the ionization of the molecule, typically by removing an electron from one of the oxygen atoms.[5] Subsequent cleavage of the weakest bonds, guided by the formation of stable cations and neutral radicals, dictates the fragmentation pattern.

Visualization of Key Fragmentation Pathways

Fragmentation_Pathway M [CH₃CO-O-CH₂CH₃]⁺ m/z = 88 (Molecular Ion) F43 [CH₃CO]⁺ m/z = 43 (Base Peak) M->F43  - •OCH₂CH₃ F73 [M - CH₃]⁺ m/z = 73 M->F73  - •CH₃ F45 [OCH₂CH₃]⁺ m/z = 45 M->F45  - •COCH₃

Caption: Primary fragmentation pathways for Ethyl Acetate in EI-MS.

Standard Operating Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of ethyl acetate in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

  • Instrument Setup:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the ion source to Electron Ionization (EI) mode.

    • Use a standard ionization energy of 70 eV.

    • Set the mass analyzer to scan a range appropriate for the expected molecular weight (e.g., m/z 10-150).

  • Sample Introduction: Introduce the sample into the instrument, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Initiate the scan. The instrument will ionize the sample, separate the resulting ions by their m/z ratio, and detect their abundance.[4]

  • Data Analysis:

    • Identify the molecular ion peak (the highest m/z value corresponding to the intact molecule).

    • Identify the base peak (the most intense peak in the spectrum).

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique that measures the interaction of infrared radiation with a molecule.[6][7] Specific bonds within a molecule vibrate at characteristic frequencies, and when these frequencies match the frequency of the IR radiation, absorption occurs.[7] An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically in wavenumbers, cm⁻¹), which serves as a "molecular fingerprint."[6][7]

Interpretation of the Ethyl Acetate IR Spectrum

The IR spectrum of ethyl acetate is dominated by features characteristic of an ester. The most diagnostic absorption is the strong, sharp peak for the carbonyl (C=O) group.

Table 2: Characteristic IR Absorption Bands for Ethyl Acetate

Wavenumber (cm⁻¹)Bond VibrationIntensityInterpretation
~2980C-H (sp³) stretchMedium-StrongAliphatic C-H bonds in the methyl and ethyl groups.[8]
~1740 C=O stretch Very Strong, Sharp The defining peak for the ester functional group. [8][9]
~1240C-O stretch (acyl-oxygen)StrongStretch of the C-O bond adjacent to the carbonyl.
~1050C-O stretch (alkyl-oxygen)MediumStretch of the C-O bond of the ethyl group.

Causality Behind Absorptions: The C=O bond in the ester is highly polarized, resulting in a large change in dipole moment during its stretching vibration. This is why the C=O absorption is the most intense peak in the spectrum. The C-H stretching vibrations appear just below 3000 cm⁻¹, as is typical for sp³ hybridized carbons. The region below 1500 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of vibrations that are unique to the molecule as a whole.[8]

Standard Operating Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Modern IR spectroscopy is performed using Fourier Transform (FT) instruments, which offer higher resolution and sensitivity.[10][11]

  • Sample Preparation (Neat Liquid):

    • Place one drop of pure ethyl acetate onto the center of a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Collect a "background" spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place the prepared salt plate assembly into the sample holder.

    • Acquire the sample spectrum. The instrument shines a broad-frequency IR beam through the sample and records the resulting interferogram.[12]

    • The instrument's computer performs a Fourier transform on the interferogram to generate the final IR spectrum.[12]

  • Data Analysis:

    • Identify the key functional group frequencies (e.g., C=O stretch, C-O stretch, C-H stretch).

    • Compare the fingerprint region to a reference spectrum if available for final confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It exploits the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C, when they are placed in a strong magnetic field.[13][14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different chemical environments of the carbon atoms in a molecule. The ethyl acetate molecule has four distinct carbon atoms, and therefore, its ¹³C NMR spectrum shows four unique signals.[15]

Table 3: ¹³C NMR Chemical Shifts for Ethyl Acetate

Chemical Shift (δ, ppm)Carbon AssignmentRationale for Chemical Shift
~171C =OThe carbonyl carbon is highly deshielded due to the electronegativity of the two oxygen atoms.
~61O-C H₂-CH₃This carbon is attached to an electronegative oxygen, shifting it downfield.
~21O=C-C H₃The acetyl methyl carbon is adjacent to the carbonyl group.
~14O-CH₂-C H₃The terminal methyl carbon of the ethyl group is the most shielded (upfield).

Causality Behind Chemical Shift: The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative atoms, like oxygen, pull electron density away from adjacent carbons, "deshielding" them from the external magnetic field. This causes their signal to appear further downfield (at a higher ppm value). The carbonyl carbon, being double-bonded to one oxygen and single-bonded to another, is the most deshielded carbon in the molecule.

¹H NMR Spectroscopy

The ¹H (proton) NMR spectrum provides even more detailed information, based on four key features:

  • Number of Signals: Indicates the number of non-equivalent proton environments.

  • Chemical Shift (δ): Provides information about the electronic environment of the protons.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Splitting (Multiplicity): Reveals the number of protons on adjacent atoms (the n+1 rule).

Ethyl acetate has three distinct proton environments, giving rise to three signals in its ¹H NMR spectrum.[16]

Table 4: ¹H NMR Data for Ethyl Acetate

Chemical Shift (δ, ppm)IntegrationMultiplicityProton AssignmentRationale and Splitting Analysis
~4.12HQuartet (q)O-C H₂-CH₃These protons are on a carbon attached to an oxygen, so they are deshielded. They are adjacent to 3 protons on the methyl group, so the signal is split into a quartet (n+1 = 3+1 = 4).[17]
~2.03HSinglet (s)O=C-C H₃These protons are on the acetyl methyl group. There are no protons on the adjacent carbonyl carbon, so the signal is a singlet (n+1 = 0+1 = 1).[17]
~1.23HTriplet (t)O-CH₂-C H₃These protons are on the terminal methyl group. They are adjacent to 2 protons on the methylene group, so the signal is split into a triplet (n+1 = 2+1 = 3).[17]

Expert Insight: The combination of the quartet at ~4.1 ppm and the triplet at ~1.2 ppm, with an integration ratio of 2:3, is the classic, unmistakable signature of an ethyl group (-CH₂CH₃). The downfield shift of the quartet confirms that the ethyl group is attached to an electronegative atom, in this case, the ester oxygen.

Standard Operating Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of ethyl acetate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and used for referencing the chemical shifts.[15][16]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Data Acquisition:

    • Acquire the ¹H spectrum. This involves applying a short, powerful radiofrequency pulse to excite the nuclei and then recording the resulting signal (Free Induction Decay, or FID) as they relax back to their ground state.[18][19]

    • Acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Data Processing & Analysis:

    • Perform a Fourier transform on the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, integrations, and splitting patterns to assign the signals to the protons and carbons in the molecule.

Caption: Standard workflow for acquiring and processing NMR spectra.

Conclusion: A Unified Structural Confirmation

By synthesizing the data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, we can confirm the structure of ethyl acetate with a high degree of confidence.

  • MS confirms the molecular formula C₄H₈O₂ via the molecular ion at m/z 88 and reveals key substructures like the acetyl group (m/z 43).

  • IR confirms the presence of the ester functional group with its characteristic C=O stretch at ~1740 cm⁻¹ and C-O stretches.

  • ¹³C and ¹H NMR provide the definitive connectivity map, showing the four unique carbons and the three unique proton environments, including the signature ethyl group pattern.

Each technique provides orthogonal, yet complementary, information. This multi-faceted approach is the gold standard in chemical analysis, ensuring the rigorous and unambiguous structural elucidation required in modern scientific research and development.

References

  • NMR spectrum of ethyl acetate - YouTube. (2021).
  • ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
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  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
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  • Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. (2024). Universal Lab Blog.
  • infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Basics of NMR Spectroscopy. (2016). UConn Health.
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  • Mass Spectrometer - StatPearls - NCBI Bookshelf. (2024).
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The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its versatile chemical nature and its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4] Derivatives of this scaffold have been investigated and developed for their potential in treating a multitude of diseases, including cancer, inflammatory disorders, cardiovascular conditions, and neurodegenerative diseases.[3][4]

This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[3,4-b]pyridine derivatives, delving into the mechanistic rationale, supporting data, and the experimental methodologies used to validate these interactions. As a Senior Application Scientist, the aim is to synthesize technical accuracy with field-proven insights to empower researchers in their drug discovery endeavors.

Part 1: The Kinase Family - A Primary Domain for Pyrazolo[3,4-b]pyridine Intervention

The pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptional framework for the design of potent kinase inhibitors.[2][5] The pyrazolo portion of the molecule often serves as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions within the ATP-binding pocket of various kinases.[5] This has led to the development of inhibitors for several critical kinase targets.

TANK-Binding Kinase 1 (TBK1): A Nexus of Immunity and Oncology

TANK-Binding Kinase 1 (TBK1) is a noncanonical IKK-related kinase that plays a pivotal role in innate immunity, neuroinflammation, autophagy, and oncogenesis.[6] It is a key signaling node downstream of Toll-like receptors (TLRs) and the STING pathway, leading to the phosphorylation of interferon regulatory factors (IRFs) and the subsequent production of type I interferons.[6] Dysregulation of TBK1 activity is implicated in autoimmune diseases and various cancers, making it a compelling therapeutic target.[6]

Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors.[6] These compounds typically occupy the ATP-binding site, preventing the phosphorylation of TBK1 substrates.

Key Mechanistic Insights:

The development of pyrazolo[3,4-b]pyridine-based TBK1 inhibitors often involves a scaffold-hopping strategy from known kinase inhibitors. The core structure effectively mimics the hinge-binding motifs required for potent inhibition. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the pyridine and pyrazole rings can significantly enhance potency and selectivity. For instance, the optimization of a lead compound resulted in 15y , which exhibited an exceptionally low IC50 value of 0.2 nM for TBK1.[6]

Quantitative Data: Potency of Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitors

CompoundTargetIC50 (nM)Cellular ActivityReference
15y TBK10.2Antiproliferative effect on A172, U87MG, A375, A2058, and Panc0504 cell lines.[6]
BX795 TBK17.1Inhibits TBK1 downstream IFN signaling.[6]
MRT67307 TBK128.7Inhibits TBK1 downstream IFN signaling.[6]

Experimental Protocol: In Vitro TBK1 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against TBK1.

1. Reagents and Materials:

  • Recombinant human TBK1 enzyme.
  • ATP (Adenosine triphosphate).
  • Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide).
  • Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO.
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent.
  • 384-well white plates.
  • Plate reader capable of luminescence detection.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM.
  • Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
  • Add 10 µL of a solution containing the TBK1 enzyme and the substrate peptide in assay buffer to each well.
  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for TBK1.
  • Incubate the reaction at 30°C for 1-2 hours.
  • Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.
  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathway Visualization

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects TLR TLR / STING TBK1 TBK1 TLR->TBK1 activates IRF3 IRF3/7 TBK1->IRF3 phosphorylates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->TBK1 inhibits IRF3_P p-IRF3/7 IRF3->IRF3_P IFN Type I Interferons (IFN-α/β) IRF3_P->IFN induces transcription

Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Tropomyosin Receptor Kinases (TRKs): Targeting Oncogenic Fusions

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are neurotrophin receptors that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in a wide range of cancers.[5] This makes TRK fusion proteins highly attractive targets for cancer therapy.

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent pan-TRK inhibitors.[5] These inhibitors are designed to fit into the ATP-binding site of the TRK kinase domain, preventing autophosphorylation and the activation of downstream pro-survival signaling pathways.

Key Mechanistic Insights:

A "scaffold hopping" strategy is often used to design novel TRK inhibitors based on the pyrazolo[3,4-b]pyridine core.[5] Molecular docking studies reveal that the aminopyrazole fragment can form crucial hydrogen bonds with residues like Glu590 and Met592 in the hinge region of the kinase, while the pyridine ring engages in π-π stacking with Phe589.[5] This binding mode effectively blocks ATP from accessing the catalytic site.

Quantitative Data: Potency of Pyrazolo[3,4-b]pyridine-based TRK Inhibitors

CompoundTargetIC50 (nM)Cellular ActivityReference
C03 TRKA56Inhibited proliferation of Km-12 cell line (IC50 = 0.304 µM).[5]
Larotrectinib Pan-TRK<20FDA-approved TRK inhibitor.[5]
Entrectinib Pan-TRK1-5FDA-approved TRK inhibitor.[5]

Experimental Protocol: TRKA Kinase Inhibition Assay

This protocol is similar to the TBK1 assay but specific for TRKA.

1. Reagents and Materials:

  • Recombinant human TRKA enzyme.
  • Poly-Glu-Tyr (4:1) as a substrate.
  • Other reagents as listed in the TBK1 assay protocol.

2. Procedure:

  • Follow the general procedure for the TBK1 kinase inhibition assay.
  • Use the TRKA-specific substrate, Poly-Glu-Tyr (4:1).
  • The final ATP concentration should be optimized for the TRKA enzyme.
  • Data analysis is performed as described for the TBK1 assay to determine the IC50 values of the test compounds.

Signaling Pathway Visualization

TRK_Signaling_Pathway cluster_receptor Receptor Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling TRK_Fusion TRK Fusion Protein (e.g., NTRK gene fusion) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Fusion->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK_Fusion->PLCg Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->TRK_Fusion inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation

Caption: Inhibition of oncogenic TRK fusion protein signaling by pyrazolo[3,4-b]pyridines.

Part 2: Topoisomerase IIα - A Target for Anti-Leukemic Agents

DNA topoisomerase IIα (TOPIIα) is an essential enzyme that regulates DNA topology during replication and transcription.[1] It is a well-established target for anticancer drugs, as its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[1] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TOPIIα inhibitors, demonstrating significant anti-leukemic activity.[1]

Key Mechanistic Insights:

These compounds act as TOPIIα poisons, stabilizing the covalent complex between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptotic pathways. Mechanistic studies have shown that potent derivatives like 8c can induce S-phase cell cycle arrest and modulate the expression of apoptosis-related proteins such as PARP-1, Bax, and caspases.[1]

Quantitative Data: Antiproliferative Activity of a Lead TOPIIα Inhibitor

CompoundParameterValue (µM)Cancer Cell LinesReference
8c GI50 MG-MID1.33NCI 60-cell line panel[1]
8c GI50 Range0.54–2.08NCI 60-cell line panel[1]

Experimental Protocol: TOPIIα DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of TOPIIα, which is the relaxation of supercoiled DNA.

1. Reagents and Materials:

  • Human Topoisomerase IIα enzyme.
  • Supercoiled plasmid DNA (e.g., pBR322).
  • ATP.
  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, BSA).
  • Test compounds dissolved in DMSO.
  • Etoposide (positive control).
  • Agarose gel, electrophoresis buffer, and equipment.
  • DNA staining dye (e.g., ethidium bromide or SYBR Safe).
  • Gel imaging system.

2. Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, supercoiled DNA, and ATP.
  • Add the test compound at various concentrations to the respective tubes. Include a positive control (etoposide) and a no-compound control.
  • Initiate the reaction by adding TOPIIα enzyme to all tubes except the negative control (DNA only).
  • Incubate the reactions at 37°C for 30-60 minutes.
  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
  • Load the samples onto an agarose gel.
  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
  • Stain the gel with a DNA dye and visualize it using a gel imaging system.
  • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-compound control.

Part 3: Emerging Targets and Future Directions

The versatility of the pyrazolo[3,4-b]pyridine scaffold continues to be explored, with research expanding into new therapeutic areas.

Neurodegenerative Diseases: Probing β-Amyloid Plaques

In the context of Alzheimer's disease (AD), pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to selectively bind to β-amyloid plaques, the hallmark pathology of AD.[3] These compounds are designed to be small, planar, and conjugated, allowing them to intercalate with the β-sheet structures of amyloid fibrils.[3] This opens up possibilities for their use as diagnostic imaging agents or as therapeutic agents to disrupt plaque formation.[3]

Experimental Workflow: Staining of Amyloid Plaques in Human Brain Tissue

Amyloid_Staining_Workflow Deparaffinization 1. Deparaffinize and Rehydrate AD Brain Tissue Sections Incubation 2. Incubate with Pyrazolo[3,4-b]pyridine Solution (in DMSO) Deparaffinization->Incubation Washing 3. Wash with Ethanol and Water Incubation->Washing Imaging 4. Confocal Fluorescence Microscopy (e.g., DAPI filter) Washing->Imaging Visualization 5. Visualization of Stained Amyloid Plaques Imaging->Visualization

Sources

Methodological & Application

Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural resemblance to purine bases. This core is present in numerous compounds with a wide range of biological activities, including kinase inhibitors.[1][2] The title compound, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, is an important derivative within this class, and its efficient synthesis is of significant interest to researchers in the field. This document provides a detailed, three-step protocol for the synthesis of this target molecule, commencing with the formation of the core heterocyclic system, followed by N-alkylation, and culminating in amidation. The protocol is designed to be robust and scalable, with explanations for key experimental choices to ensure reproducibility and safety.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step sequence as illustrated below. This strategy allows for the modular construction of the target molecule, enabling the potential for diversification at various stages.

Synthetic_Scheme cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate B Ethyl 1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine-3-carboxylate A->B Step 2: N-Alkylation C 1-(2-Fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine-3-carboxamide B->C Step 3: Amidation N-Alkylation reactant1 Ethyl 1H-pyrazolo[3,4-b]pyridine- 3-carboxylate product Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carboxylate reactant1->product reactant2 2-Fluorobenzyl bromide reactant2->product reagents Base (K₂CO₃ or NaH) Solvent (DMF or Acetonitrile) reagents->product

Caption: N-Alkylation of the pyrazolopyridine core.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate191.191.0 g5.23
2-Fluorobenzyl bromide189.031.09 g5.75
Potassium Carbonate (K₂CO₃)138.211.44 g10.46
N,N-Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 g, 5.23 mmol) and anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Add potassium carbonate (1.44 g, 10.46 mmol). The use of a mild base like potassium carbonate is often sufficient for this alkylation and simplifies the work-up procedure compared to stronger, more hazardous bases like sodium hydride.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-fluorobenzyl bromide (1.09 g, 5.75 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 3: Amidation of Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

The final step involves the conversion of the ethyl ester to the primary amide using ammonia. This is a well-established transformation. [3] Reaction Scheme:

Amidation reactant Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carboxylate product 1-(2-Fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carboxamide reactant->product reagents Ammonia in Methanol (7N solution) reagents->product

Caption: Final amidation step to yield the target compound.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate299.291.0 g3.34
7N Ammonia in Methanol-25 mL-

Procedure:

  • In a pressure-rated sealed tube, dissolve ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 g, 3.34 mmol) in a 7N solution of ammonia in methanol (25 mL).

  • Seal the tube tightly and stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid is the crude product. Triturate the solid with diethyl ether, and collect the product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether and dry under vacuum to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all expected protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.

Conclusion

This protocol outlines a reliable and detailed method for the synthesis of this compound. By following these procedures and adhering to the specified safety precautions, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The causality behind the choice of reagents, such as the use of a milder base in the alkylation step, is highlighted to provide a deeper understanding of the synthetic strategy.

References

  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
  • Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27 (7), 2237. [Link]

  • Liu, N.; Wang, X.; Fu, Q.; Qin, Q.; Wu, T.; Lv, R.; Zhao, D.; Cheng, M. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem.2023 , 14, 85-102. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Nguyen, H. T.; Dang, P. H.; Tran, P. H. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Adv.2023 , 13, 2045-2051. [Link]

  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. ChemSynthesis. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • El-Gazzar, A. B. A.; Gaafar, A. M.; Aly, H. M. Functionality of amidines and amidrazones. ARKIVOC2008 , (i), 153-194. [Link]

  • SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. Armand Products. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Chavva, K.; Pillalamarri, S.; Banda, V.; Gautham, S.; Gaddamedi, J.; Yedla, P.; Kumar, C. G.; Banda, N. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorg. Med. Chem. Lett.2013 , 23 (21), 5893-5895. [Link]

  • Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. Technical Disclosure Commons. [Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [Link]

  • Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. [Link]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

  • Safety Data Sheet: Potassium carbonate. Carl ROTH. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. [Link]

  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

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High-Yield Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-yield synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, a key structural motif present in a variety of pharmacologically active compounds. The protocol herein is designed for researchers, medicinal chemists, and professionals in drug development, offering a robust and scalable synthetic route. By elucidating the causality behind experimental choices and providing a self-validating system, this guide ensures both reproducibility and a deep understanding of the underlying chemical transformations. The synthesis is presented in two key stages: the regioselective N-alkylation of the pyrazolo[3,4-b]pyridine core and the subsequent efficient formation of the C-3 carboxamide.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] These derivatives have shown promise as kinase inhibitors, antiviral agents, and therapeutics for central nervous system disorders.[3] The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, including potential drug candidates. The presence of the 2-fluorobenzyl group can enhance metabolic stability and binding affinity through specific fluorine-protein interactions. This guide details a reliable and high-yielding synthetic pathway to access this important intermediate.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is strategically divided into two main transformations:

  • Regioselective N-Alkylation: The synthesis commences with the N-alkylation of a suitable pyrazolo[3,4-b]pyridine precursor with 2-fluorobenzyl bromide. The regioselectivity of this step is crucial and is directed by the careful choice of base and reaction conditions.

  • Amide Formation at C-3: Following the successful N-alkylation, the carboxamide functionality is introduced at the C-3 position of the heterocyclic core. This can be achieved through several methods, with palladium-catalyzed aminocarbonylation offering an efficient and high-yield route.[3]

This two-step approach allows for a modular synthesis, where different substituents can be introduced at both the N-1 and C-3 positions, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.

Mechanistic Considerations

N-Alkylation: The N-alkylation of the pyrazolo[3,4-b]pyridine core proceeds via a standard SN2 mechanism. The nitrogen atom of the pyrazole ring acts as a nucleophile, displacing the bromide from 2-fluorobenzyl bromide. The use of a non-nucleophilic base, such as potassium carbonate, is essential to deprotonate the pyrazole nitrogen without competing in the alkylation reaction.[4][5]

Palladium-Catalyzed Aminocarbonylation: This transformation involves a catalytic cycle initiated by the oxidative addition of the C-3 halogenated (e.g., iodo) pyrazolo[3,4-b]pyridine to a Pd(0) complex. Subsequent coordination of carbon monoxide and nucleophilic attack by an ammonia source, followed by reductive elimination, yields the desired carboxamide and regenerates the Pd(0) catalyst.[3]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from established procedures for the N-alkylation of pyrazolo[3,4-b]pyridines.[4][6]

Protocol:

  • To a solution of 3-iodo-1H-pyrazolo[3,4-b]pyridine (1 ) (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-fluorobenzyl bromide (2 ) (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 45 °C and stir for 10 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (3 ) as a solid.

Table 1: Reagent Quantities for Step 1

ReagentMolar Eq.Molecular Weight ( g/mol )Sample Mass (g)Sample Moles (mmol)
3-Iodo-1H-pyrazolo[3,4-b]pyridine (1 )1.0245.022.4510.0
Potassium Carbonate (K2CO3)1.5138.212.0715.0
2-Fluorobenzyl bromide (2 )1.2189.032.2712.0
DMF--50 mL-

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This protocol utilizes a palladium-catalyzed aminocarbonylation for efficient amide formation.[3]

Protocol:

  • In a pressure vessel, combine 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (3 ) (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable ligand (if necessary).

  • Add a solvent such as 1,4-dioxane and an ammonia source (e.g., ammonium chloride with a base, or a solution of ammonia in a suitable solvent).

  • Seal the vessel and purge with carbon monoxide (CO) gas, then pressurize to the desired pressure (e.g., 2-4 atm).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound (4 ).

Table 2: Reagent Quantities for Step 2

ReagentMolar Eq.Molecular Weight ( g/mol )Sample Mass (g)Sample Moles (mmol)
1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (3 )1.0353.143.5310.0
Pd(PPh3)40.051155.560.580.5
Ammonia source (e.g., (NH4)2CO3)Excess96.09--
1,4-Dioxane--50 mL-
Carbon Monoxide (CO)--2-4 atm-

Expected Yield: 70-95%

Visualizing the Synthesis

Overall Synthetic Scheme

Synthetic_Scheme cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Aminocarbonylation Start1 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1) Intermediate 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (3) Start1->Intermediate Reagent1 2-Fluorobenzyl bromide (2) K2CO3, DMF, 45 °C Reagent1->Intermediate Start2 Intermediate (3) Product This compound (4) Start2->Product Reagent2 CO, NH3 source Pd(PPh3)4, Dioxane, 80-100 °C Reagent2->Product

Caption: Overall synthetic route to the target compound.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction1 N-Alkylation Reaction cluster_workup1 Workup and Purification cluster_reaction2 Aminocarbonylation Reaction cluster_workup2 Workup and Purification A Combine 3-iodo-1H-pyrazolo[3,4-b]pyridine and K2CO3 in DMF B Add 2-fluorobenzyl bromide A->B C Heat to 45 °C for 10 hours B->C D Monitor by TLC C->D E Quench with water and extract with ethyl acetate D->E F Dry and concentrate organic phase E->F G Purify by column chromatography F->G H Obtain Intermediate (3) G->H I Combine Intermediate (3), Pd catalyst, and ammonia source in dioxane H->I J Pressurize with CO and heat to 80-100 °C I->J K Filter to remove catalyst J->K L Concentrate filtrate K->L M Purify by recrystallization or chromatography L->M N Obtain Final Product (4) M->N

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound. The described two-step sequence, involving a regioselective N-alkylation followed by an efficient palladium-catalyzed aminocarbonylation, offers a robust route to this valuable chemical intermediate. By understanding the rationale behind the chosen synthetic strategy and adhering to the detailed experimental procedures, researchers can confidently and reproducibly synthesize this compound for further applications in drug discovery and development.

References

  • CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride - Google Patents.

  • WO2013086935A1 - Method for synthesizing 1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride - Google Patents.

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed.

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central.

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH.

  • An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation - Thieme Connect.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH.

  • ChemInform Abstract: Synthesis of Some Fused Pyrazolo(3,4-b)pyridine Heterocyclic Compounds. - ResearchGate.

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed.

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones - Thieme Connect.

  • This compound | Pharmaffiliates.

  • Full article: Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects - Taylor & Francis Online.

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull.

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.

  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. - ResearchGate.

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH.

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Mastering the Purification of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, a key heterocyclic intermediate in pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and field-proven strategies to achieve high purity, a critical factor for successful downstream applications.

Introduction: The Imperative of Purity

This compound is a member of the pyrazolopyridine class of compounds, which are integral scaffolds in the development of various therapeutic agents.[1][2] The biological activity and safety profile of any pharmaceutical compound are intrinsically linked to its purity. Even minute impurities can lead to erroneous biological data, side effects, or reduced efficacy. Therefore, robust and reproducible purification techniques are paramount.

This guide will navigate the user through a logical purification workflow, from initial workup to high-purity material, explaining the scientific rationale behind each step. We will cover essential techniques including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), along with methods for purity verification.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties.

PropertyValueSource
Molecular FormulaC₁₄H₁₁FN₄O[3]
Molecular Weight270.27 g/mol [3]
AppearanceWhite to off-white powder[3]
Melting Point180-184 °C[3]
SolubilitySlightly soluble in water; soluble in organic solvents like DMSO and methanol.[3]
LogP1.67[4]

The moderate polarity (LogP of 1.67) and the presence of hydrogen bond donors and acceptors (the carboxamide and pyridine nitrogen) suggest that a range of purification techniques leveraging polarity differences will be effective.[4] Its crystalline nature, indicated by a defined melting point, makes recrystallization a viable and powerful purification method.[3]

Purification Workflow: A Strategic Approach

The purification of this compound typically follows a multi-step process to remove various types of impurities. The following diagram illustrates a recommended workflow.

Purification_Workflow Crude_Product Crude Product (from synthesis) Recrystallization Recrystallization (Bulk Purification) Crude_Product->Recrystallization Removes major impurities Column_Chromatography Column Chromatography (Intermediate Purity) Recrystallization->Column_Chromatography Separates closely related impurities Final_Product Pure Product (>99%) Recrystallization->Final_Product Prep_HPLC Preparative HPLC (High Purity) Column_Chromatography->Prep_HPLC For highest purity requirements Column_Chromatography->Final_Product Prep_HPLC->Final_Product

Caption: A strategic workflow for the purification of this compound.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for the bulk purification of crystalline solids.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Solvent Selection: The Key to Success

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] A preliminary solvent screen is crucial.

Solvent/SystemRationaleExpected Outcome
Ethanol or Methanol The polar protic nature can effectively dissolve the compound when hot and allow for good crystal formation upon cooling.Good for removing non-polar impurities.
Ethyl Acetate/Hexane A versatile solvent pair. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.[5]Excellent for fine-tuning polarity and achieving high purity.
Acetonitrile A polar aprotic solvent that can be effective for amides.[6]May provide different selectivity for impurity removal compared to alcohols.
Dimethylformamide (DMF)/Water DMF is a strong solvent for this compound. The addition of water as an anti-solvent can induce precipitation.Useful if the compound is poorly soluble in other common solvents, but care must be taken to avoid "oiling out."
General Recrystallization Protocol

This protocol provides a seven-step guide to performing a successful recrystallization.[7]

  • Solvent Selection and Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[8]

  • Decolorization (if necessary): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: To remove insoluble impurities and activated carbon, perform a hot gravity filtration. This step is critical to prevent premature crystallization in the filter funnel.

  • Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography: For Finer Separation

When recrystallization is insufficient to remove closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9]

System Selection: Stationary and Mobile Phases

For a compound of moderate polarity like this compound, normal-phase chromatography is typically employed.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common choice due to its versatility and cost-effectiveness.[9]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Mobile Phase SystemRationale & Application
Ethyl Acetate/Hexane A standard system for compounds of moderate polarity. The ratio is adjusted based on TLC analysis.
Dichloromethane/Methanol A more polar system, effective for eluting the target compound from the silica gel. A small percentage of methanol (1-10%) in dichloromethane is often sufficient.[10]
Protocol for Flash Column Chromatography

Column_Chromatography_Protocol Start Start: Dissolve crude product in minimal DCM TLC 1. TLC Analysis: Optimize mobile phase (e.g., EtOAc/Hexane) Start->TLC Packing 2. Column Packing: Slurry pack silica gel in the initial mobile phase TLC->Packing Loading 3. Sample Loading: Adsorb sample onto silica or load as a concentrated solution Packing->Loading Elution 4. Elution: Run the column with the optimized mobile phase Loading->Elution Fraction_Collection 5. Fraction Collection: Collect fractions and monitor by TLC Elution->Fraction_Collection Combine_Evaporate 6. Combine & Evaporate: Combine pure fractions and remove solvent Fraction_Collection->Combine_Evaporate

Caption: Step-by-step workflow for flash column chromatography.

  • Thin-Layer Chromatography (TLC) Analysis: Before performing column chromatography, optimize the mobile phase using TLC. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin eluting with the optimized mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Preparative HPLC: Achieving the Highest Purity

For applications requiring the highest purity (>99.5%), such as the preparation of analytical standards or for late-stage drug development, preparative HPLC is the ultimate purification tool.

Method Development and Scale-Up

A reversed-phase HPLC method is generally suitable for this compound. Method development starts at the analytical scale and is then scaled up to a preparative column.

ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmMaintain the same stationary phase chemistry and particle size for predictable scale-up.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolCommon organic modifiers in reversed-phase HPLC.
Gradient Optimized for resolutionScaled from analytical gradientThe gradient is adjusted to maintain separation while increasing the load.
Flow Rate 1 mL/min~21 mL/min (scaled)Flow rate is scaled proportionally to the column cross-sectional area.
Detection UV at 254 nmUV at 254 nmThe pyridine and pyrazole rings provide strong UV absorbance.
Protocol for Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method that provides good resolution between the target compound and its impurities.

  • Loading Study: Determine the maximum amount of sample that can be loaded onto the analytical column without compromising resolution.

  • Scale-Up Calculation: Use the results from the loading study to calculate the appropriate injection volume and flow rate for the preparative column.

  • Purification Run: Perform the preparative HPLC run and collect fractions based on the UV detector signal.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or evaporation.

Purity Assessment: The Proof of Success

The purity of the final product must be rigorously assessed. A combination of chromatographic and spectroscopic techniques provides a comprehensive evaluation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A validated HPLC method can quantify the main peak and any impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[3]

Potential Impurities and Their Removal

Understanding the potential impurities is crucial for developing a targeted purification strategy. Based on common synthetic routes, the following impurities are likely:

  • Starting Materials: Unreacted precursors from the synthesis.

  • 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: The hydrolyzed form of the corresponding ester precursor.

  • Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A common precursor to the carboxamide.

  • Positional Isomers: Depending on the synthetic route, isomers of the pyrazolopyridine core may be formed.

Recrystallization is often effective at removing the carboxylic acid impurity, which may have significantly different solubility. Column chromatography and preparative HPLC are generally required to separate the ester precursor and positional isomers.

Forced Degradation Studies: A Glimpse into Stability

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11] According to ICH guidelines, stress testing should include exposure to acid, base, oxidation, heat, and light.[12][13]

A typical forced degradation study protocol would involve:

  • Acidic Conditions: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Conditions: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Conditions: 80 °C for 48 hours.

  • Photolytic Conditions: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

The resulting samples are then analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.

Conclusion

The purification of this compound is a critical step in its use for pharmaceutical research and development. A systematic approach, beginning with an understanding of the molecule's properties and potential impurities, allows for the rational selection and optimization of purification techniques. By employing a combination of recrystallization, column chromatography, and, when necessary, preparative HPLC, researchers can consistently obtain this valuable intermediate with the high purity required for reliable scientific outcomes.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. (2024, December 5). Technical Disclosure Commons. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn. Retrieved from [Link]

  • ICH Q1A(R2) Guideline on stability testing of new drug substances and products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazolopyridine compound and preparation method thereof. (n.d.). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025, October 13). ResearchGate. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025, April 11). European Medicines Agency. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, March 23). LabXchange. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved from [Link]

  • Mobile-Friendly Web Tool for Thin-Layer Chromatography Analysis. (2025, October 13). Sciforum. Retrieved from [Link]

  • This compound. (n.d.). Tradeindia. Retrieved from [Link]

  • Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment. (n.d.). HPLC. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Universitat Ramon Llull. Retrieved from [Link]

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Application Notes and Protocols for the Analysis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

Introduction

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (CAS No. 256376-62-2) is a heterocyclic compound belonging to the pyrazolopyridine class.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[2] Pyrazolo[3,4-b]pyridine derivatives have been investigated for a range of pharmacological activities, including their potential as kinase inhibitors and for their roles in treating various diseases.[3][4] Given its therapeutic potential, the rigorous and accurate analytical characterization of this compound is paramount for quality control, stability studies, and pharmacokinetic assessments in research and development settings.

These application notes provide a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of this compound. The protocols outlined below are designed to be robust and reproducible, ensuring the integrity of analytical data.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₁₄H₁₁FN₄O[1]
Molecular Weight270.27 g/mol [1]
IUPAC Name1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxamide[1]

Qualitative Analysis: Structural Confirmation

The primary objective of qualitative analysis is to confirm the chemical identity and structure of the analyte. A combination of spectroscopic techniques is recommended for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the atomic connectivity of this compound. While specific spectral data for this exact compound is not widely published, related structures in the scientific literature provide expected chemical shift regions.[3][5]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals would include aromatic protons from the fluorobenzyl and pyrazolopyridine ring systems, a singlet for the benzylic CH₂ group, and distinct signals for the carboxamide NH₂ protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expect to observe distinct signals for all 14 carbon atoms in the molecule.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used for further confirmation of proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight plus the mass of a proton.

    • For HRMS, the exact mass should be determined and compared to the theoretical exact mass of the elemental formula C₁₄H₁₂FN₄O⁺.

  • Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion to observe characteristic daughter ions. The fragmentation pattern can provide additional structural information.[6]

Quantitative Analysis: Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity and concentration of small molecule drug candidates.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the separation and quantification of this compound. The following method is a robust starting point and should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) dev_start Define Analytical Target Profile col_select Column & Mobile Phase Screening dev_start->col_select Initial Scouting opt Optimization of Parameters (Gradient, Flow Rate, Temperature) col_select->opt Fine-tuning dev_end Finalized HPLC Method opt->dev_end Method Lock-down spec Specificity dev_end->spec Transfer to Validation lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec robust Robustness prec->robust val_end Validated Analytical Method robust->val_end

Sources

Application Notes and Protocols for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Central Role of Kinases in Cellular Signaling and Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate, which can be another protein, a lipid, or a carbohydrate.[3] This phosphorylation event acts as a molecular switch, modulating the activity, localization, and interaction of the substrate protein.[2] Given their central role in cellular signaling, it is not surprising that aberrant kinase activity is implicated in a wide range of diseases, most notably cancer, but also inflammatory, cardiovascular, and neurological disorders.[3] This has made protein kinases one of the most important classes of drug targets.[1]

In vitro kinase assays are a cornerstone of drug discovery programs aimed at identifying and characterizing novel kinase inhibitors.[3][4] These assays provide a controlled environment to study the direct interaction between a compound and its target kinase, allowing for the determination of inhibitory potency and mechanism of action.[1] The data generated from these assays is crucial for lead identification, optimization, and establishing structure-activity relationships (SAR).[1]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the principles and practices of in vitro kinase assays. We will delve into the critical parameters for assay design and validation, offer detailed, step-by-step protocols for both a common luminescence-based assay and the "gold-standard" radiometric assay, and provide insights into data analysis and interpretation. Our focus will be on equipping you with the knowledge to design and execute robust and reliable experiments that generate high-quality, reproducible data.

Chapter 1: The Fundamental Principle of In Vitro Kinase Assays

At its core, an in vitro kinase assay measures the enzymatic activity of a purified kinase in a cell-free system.[5][6] The fundamental reaction involves the transfer of the gamma (γ)-phosphate from adenosine triphosphate (ATP) to a hydroxyl group on a serine, threonine, or tyrosine residue of a specific substrate by the kinase.[2] This process results in a phosphorylated substrate and adenosine diphosphate (ADP).[3]

G cluster_reactants Reactants cluster_products Products Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalyzes Substrate Substrate (Protein/Peptide) Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Phosphate Transfer

Caption: The basic principle of an in vitro kinase assay.

The goal of the assay is to quantify the rate of this reaction, which can be achieved by measuring either the consumption of a reactant (ATP) or the formation of a product (phosphorylated substrate or ADP).[1] The various assay formats available differ in their method of detection for these components.

Chapter 2: Navigating the Landscape of Kinase Assay Formats

The choice of assay format is a critical decision that depends on several factors, including the specific research question, the required throughput, available instrumentation, and cost.[7] Each format has its own set of advantages and limitations.

A Comparative Overview of Common Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into the substrate.[1][3]Considered the "gold standard" due to its direct measurement of phosphorylation. High sensitivity and versatility with various substrates.[4][8]Requires handling of radioactive materials and specialized waste disposal.[3][4] Lower throughput.
Luminescence-Based Assays Measures either the amount of ATP remaining (Kinase-Glo®) or the amount of ADP produced (ADP-Glo™) using a luciferase-based reaction.[5]Homogeneous "add-mix-read" format, suitable for high-throughput screening (HTS).[2] High sensitivity and wide dynamic range.Indirect measurement of kinase activity. Can be susceptible to interference from compounds that affect luciferase.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled tracers that compete with ADP for binding to an antibody.[3]Homogeneous format suitable for HTS.[3]Requires specific antibodies and fluorescently labeled tracers. Potential for interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore brought into proximity by a phosphorylation-dependent binding event (e.g., using a phospho-specific antibody).[3]Homogeneous format with high sensitivity and low background.[3]Requires specific antibodies and labeled substrates. Potential for interference from fluorescent compounds.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where phosphorylation of a biotinylated substrate brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[1]Highly sensitive and suitable for HTS.[1]Can be susceptible to interference from compounds that quench singlet oxygen or colored compounds.[1]
Visualizing Assay Principles

G cluster_luminescence Luminescence-Based Assay (ADP-Glo™ Principle) L_Start Kinase Reaction: ATP -> ADP L_Stop Stop Kinase & Deplete ATP L_Start->L_Stop L_Convert Convert ADP to ATP L_Stop->L_Convert L_Detect Luciferase + Luciferin -> Light L_Convert->L_Detect

Caption: Principle of a luminescence-based kinase assay.

G cluster_radiometric Radiometric Filter Binding Assay Principle R_Start Kinase Reaction with [γ-³²P]ATP R_Stop Stop Reaction R_Start->R_Stop R_Filter Bind Substrate to Filter R_Stop->R_Filter R_Wash Wash Away Unincorporated [γ-³²P]ATP R_Filter->R_Wash R_Count Quantify Radioactivity on Filter R_Wash->R_Count

Caption: Principle of a radiometric kinase assay.

Chapter 3: The Pillars of a Self-Validating Assay: Critical Parameters for Development

A robust and reliable kinase assay is a self-validating system. This means that the experimental design incorporates controls and characterizations that ensure the results are accurate and reproducible. The following parameters are critical to optimize and control.

Enzyme and Substrate: The Core Reagents

The quality and concentration of the kinase and its substrate are paramount. It is essential to use highly purified and active enzyme preparations. The choice of substrate, whether a full-length protein or a synthetic peptide, can significantly influence the outcome of the assay.[4] While peptide substrates are often more convenient, full-length proteins may provide a more physiologically relevant context. It is also important to consider that some peptide substrates may require the inclusion of positively charged amino acids to bind effectively to certain filter membranes used in radiometric assays.[2]

ATP Concentration: A Decisive Factor in Inhibitor Potency

The concentration of ATP in the assay is a critical variable that can profoundly impact the apparent potency of an inhibitor, especially for ATP-competitive compounds.[1][2]

  • Apparent K_m(ATP): This is the concentration of ATP at which the kinase reaction rate is half of its maximum. It is crucial to determine the K_m(ATP) for your specific kinase under your assay conditions.

  • Assaying at K_m(ATP): Running the assay with an ATP concentration equal to the K_m(ATP) is a common practice that allows for a standardized comparison of inhibitor potencies (IC50 values) across different studies.[8]

  • Physiological ATP Concentrations: Cellular ATP concentrations are typically in the millimolar range (1-10 mM), which is often significantly higher than the K_m(ATP) of most kinases.[4] Testing inhibitors at these physiological ATP concentrations can provide a more accurate prediction of their efficacy in a cellular context.[4] An ATP-competitive inhibitor will appear less potent at higher ATP concentrations.[2]

ParameterRecommendationRationale
ATP Concentration for IC50 Determination Equal to the apparent K_m(ATP) of the kinase.Provides a standardized condition for comparing inhibitor potencies.[8]
ATP Concentration for Physiological Relevance 1 mM or higher.Mimics the cellular environment and helps to identify potent inhibitors that are not simply weak ATP competitors.[4]
The Milieu of the Reaction: Buffer Composition

The kinase assay buffer provides the optimal environment for the enzyme to function. A typical kinase buffer includes:

  • Buffer System: e.g., Tris-HCl or HEPES, to maintain a stable pH (usually around 7.5).

  • Divalent Cations: Magnesium (Mg²⁺) is an essential cofactor for kinases, as it coordinates with the phosphate groups of ATP. Manganese (Mn²⁺) can sometimes be used as an alternative or in addition to Mg²⁺, but its effect on kinase activity should be empirically determined.[4]

  • Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol are often included to prevent oxidation of cysteine residues in the kinase.

  • Other Components: Bovine serum albumin (BSA) is frequently added to prevent the enzyme from sticking to plastic surfaces.[4] Phosphatase inhibitors like sodium orthovanadate (Na₃VO₄) and β-glycerophosphate are included to prevent dephosphorylation of the substrate.

Ensuring Linearity: Enzyme and Substrate Titration

To obtain accurate kinetic data, it is crucial to ensure that the assay is running under conditions of initial velocity, where the reaction rate is linear with respect to time and enzyme concentration. This requires performing titrations of both the enzyme and the substrate. The goal is to use concentrations that result in a low percentage of substrate and ATP consumption (typically <10-20%) during the course of the assay.

Chapter 4: The Art of Handling Inhibitor Compounds

The accuracy of inhibitor potency determination is highly dependent on the proper handling of the test compounds.

  • Solubilization: Most small molecule inhibitors are hydrophobic and are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the compound is fully dissolved.

  • Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Dilution Series: Prepare a serial dilution of the compound in 100% DMSO. Then, perform a final dilution into the assay buffer. It is important to maintain a consistent final concentration of DMSO across all wells (including controls) to avoid solvent effects on kinase activity.

Chapter 5: Step-by-Step Protocols for In Vitro Kinase Assays

Here, we provide detailed protocols for two widely used kinase assay formats. These protocols should be adapted and optimized for your specific kinase and substrate.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction.[5]

G Start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor, Buffer Add_Kinase Add Kinase, Substrate, and Inhibitor to Plate Start->Add_Kinase Initiate_Reaction Add ATP to Initiate Reaction Add_Kinase->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent to Stop Kinase Reaction and Deplete Remaining ATP Incubate->Stop_Reaction Incubate2 Incubate Stop_Reaction->Incubate2 Detect Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescent Signal Incubate2->Detect Incubate3 Incubate Detect->Incubate3 Read Read Luminescence Incubate3->Read

Caption: Workflow for a luminescence-based kinase assay.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • ATP

  • Test compound (inhibitor)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer with all necessary components. Prepare serial dilutions of the test compound and ATP.

  • Reaction Setup: In a white, opaque multi-well plate, add the following to each well:

    • Kinase in assay buffer.

    • Substrate in assay buffer.

    • Test compound at various concentrations (or DMSO for controls).

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final volume will depend on the plate format (e.g., 25 µL for a 96-well plate).

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes). This should be within the linear range of the reaction.

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add an equal volume of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay

This protocol describes the classic method for measuring kinase activity by quantifying the incorporation of radioactive phosphate into a substrate.[1][3]

Safety Precautions: This protocol involves the use of radioactive materials. All work must be conducted in a designated radioactive work area with appropriate shielding and personal protective equipment (PPE). Follow all institutional guidelines for the safe handling and disposal of radioactive waste.

G Start Prepare Reagents: Kinase, Substrate, [γ-³²P]ATP, Inhibitor, Buffer Reaction_Setup Set up Kinase Reaction in Microcentrifuge Tubes Start->Reaction_Setup Initiate_Reaction Add [γ-³²P]ATP to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot Reaction Mixture onto Filter Paper and Immerse in Phosphoric Acid to Stop Incubate->Stop_Reaction Wash Wash Filter Papers Multiple Times in Phosphoric Acid Stop_Reaction->Wash Dry Dry Filter Papers Wash->Dry Scintillation Place Filters in Scintillation Vials with Scintillant Dry->Scintillation Count Measure Radioactivity using a Scintillation Counter Scintillation->Count

Caption: Workflow for a radiometric filter binding assay.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • [γ-³²P]ATP

  • Cold ATP

  • Test compound (inhibitor)

  • Kinase assay buffer

  • Phosphocellulose filter paper (e.g., P81)

  • Phosphoric acid

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare the kinase reaction mix containing the kinase, substrate, and test compound in the kinase assay buffer. Prepare the ATP mix by combining cold ATP and [γ-³²P]ATP to the desired specific activity.

  • Reaction Setup: In microcentrifuge tubes, combine the kinase reaction mix. Pre-incubate for a few minutes at the desired reaction temperature (e.g., 30°C).

  • Initiate Kinase Reaction: Start the reaction by adding the [γ-³²P]ATP mix to each tube.

  • Incubation: Incubate the reactions at 30°C for a predetermined time within the linear range of the assay.

  • Stop Reaction and Bind Substrate: Stop the reaction by spotting a portion of the reaction mixture onto a labeled piece of P81 phosphocellulose filter paper. Immediately immerse the filter paper in a beaker of phosphoric acid (e.g., 0.75%).

  • Washing: Wash the filter papers several times in phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the filters.

  • Data Acquisition: Place the dry filter papers into scintillation vials, add scintillation fluid, and measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.

Chapter 6: From Raw Data to Actionable Insights: Analysis and Interpretation

Once the assay is complete, the raw data must be processed to determine the effect of the test compound on kinase activity.

  • Background Subtraction: Subtract the signal from the "no enzyme" or "no substrate" control wells from all other data points.

  • Calculate Percent Inhibition:

    • Determine the 0% inhibition control (maximum signal, typically DMSO only).

    • Determine the 100% inhibition control (minimum signal, often a known potent inhibitor or no enzyme).

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it reduces enzyme activity by 50%. This value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting and Self-Validation:

  • High Background: This could be due to contamination, non-enzymatic phosphorylation, or issues with the detection reagents.

  • Low Signal-to-Background: The assay window may be too small. Optimize enzyme and substrate concentrations, and incubation time.

  • Poor Z'-factor: The Z'-factor is a statistical measure of assay quality, with a value > 0.5 considered excellent for HTS.[2] A low Z'-factor indicates high variability or a small assay window.

  • Distinguishing Autophosphorylation: In some cases, kinases can phosphorylate themselves. Radiometric assays followed by SDS-PAGE and autoradiography can distinguish between substrate phosphorylation and autophosphorylation.[8]

Conclusion: A Foundation for Successful Kinase Inhibitor Discovery

In vitro kinase assays are an indispensable tool in the quest for novel therapeutics. By understanding the underlying principles, carefully selecting the appropriate assay format, and meticulously optimizing and validating the experimental parameters, researchers can generate high-quality, reproducible data. This robust data forms the foundation for making informed decisions in drug discovery programs, ultimately accelerating the development of new medicines for a multitude of diseases.

References

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  • Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Wang, Z., et al. (2011). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]

  • PerkinElmer. (2024-06-11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Eurofins DiscoverX. (2026-01-20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Adriaenssens, E. (2023-09-23). In vitro kinase assay. Protocols.io. [Link]

  • Bischof, J., et al. (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Zhang, J. H., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

  • Harrison, M. L., & Tur-Sinai, M. (2014). A high-throughput radiometric kinase assay. PMC. [Link]

  • TeachMe Physiology. (2024-04-08). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

  • BPS Bioscience. (n.d.). Kinase Buffer 1 79334. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. [Link]

  • Liu, J., et al. (2023). Ubiquitination of BAM1 attenuates CLE peptide–mediated signaling in the root apical meristem. PNAS. [Link]

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Application Notes and Protocols for Cell-Based Assays: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and practices involved in the application of chemical compounds in cell-based assays. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure the generation of robust and reproducible data.

Section 1: The Foundational Principles of Cell-Based Assays in Compound Screening

Cell-based assays are indispensable tools in drug discovery, providing a biologically relevant context to evaluate the effects of chemical compounds on cellular processes.[1][2] Unlike biochemical assays that assess the interaction of a compound with a purified target, cell-based assays utilize living cells, offering a more holistic view of a compound's activity, including its ability to permeate cell membranes, its potential off-target effects, and its overall impact on cellular health and function.[1][3]

The journey of a drug candidate from initial screening to clinical trials is a long and arduous one, with a high rate of attrition.[4] Cell-based assays play a critical role in the early stages of this process by enabling the high-throughput screening (HTS) of large compound libraries to identify "hits" with desired biological activities.[3][4][5][6] These assays are instrumental in lead optimization, mechanism of action (MOA) studies, and toxicity profiling.[1]

The Rationale for Choosing Cell-Based Assays

The primary advantage of cell-based assays lies in their physiological relevance. By studying a compound's effect within a living system, researchers can gain insights into its potential efficacy and toxicity that would be missed in a simpler, non-cellular environment. This approach allows for the investigation of complex cellular phenomena such as signal transduction pathways, gene expression, cell proliferation, and apoptosis.[3][7]

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Purified Target Purified Target Direct Interaction Direct Interaction Purified Target->Direct Interaction Binding Compound Compound Compound->Direct Interaction Living Cell Living Cell Compound->Living Cell Treatment Cellular Response Cellular Response Living Cell->Cellular Response Phenotypic Change

Key Considerations for Assay Design and Development

The successful implementation of a cell-based assay hinges on careful planning and optimization. A well-designed assay should be robust, reproducible, and sensitive enough to detect subtle compound-induced effects. Key considerations include:

  • Cell Line Selection: The choice of cell line is paramount and should be guided by the biological question being addressed.[4] Immortalized cell lines are commonly used due to their ease of culture and reproducibility, but primary cells or induced pluripotent stem cells (iPSCs) may offer a more physiologically relevant model for certain applications.[4] It is crucial to ensure the authenticity and purity of the chosen cell line to avoid misleading results.[8]

  • Assay Principle and Detection Method: A wide array of assay principles and detection technologies are available, each with its own advantages and limitations. The selection should be based on the specific cellular process being investigated and the desired throughput.

  • Assay Optimization: Optimization is a critical step to ensure the assay is performing optimally. This involves titrating cell numbers, reagent concentrations, and incubation times to achieve a suitable assay window and signal-to-background ratio.[9]

  • Compound Handling and Dilution: Proper handling of compounds is essential to maintain their stability and solubility. A clear understanding of the compound's properties, including its solvent compatibility, is necessary to prepare accurate dilutions.

  • Controls and Normalization: The inclusion of appropriate positive and negative controls is non-negotiable for data interpretation. Normalization strategies are often employed to account for variations in cell number and other experimental parameters.

Section 2: Foundational Cell Culture Practices for Robust Assays

The quality of your cell culture directly impacts the reliability and reproducibility of your assay data.[10] Adherence to best practices in cell culture is therefore a prerequisite for any successful cell-based screening campaign.

Aseptic Technique: The Cornerstone of Cell Culture

Maintaining a sterile environment is critical to prevent microbial contamination that can compromise your experiments.[10] Always work in a certified laminar flow hood and use sterile reagents and consumables.[10]

Cell Line Authentication and Mycoplasma Testing

Misidentified or cross-contaminated cell lines are a significant source of erroneous data.[8] It is imperative to obtain cell lines from reputable sources and to periodically authenticate them using methods like short tandem repeat (STR) profiling. Furthermore, routine testing for mycoplasma contamination is essential, as this common and often undetected contaminant can significantly alter cellular physiology.[10][11]

Maintaining Optimal Growth Conditions

Cells require a controlled environment with specific temperature, humidity, and CO2 levels to thrive.[12] Regularly monitor incubator conditions and ensure that the culture medium provides the necessary nutrients for cell growth and viability.

Subculturing and Passage Number

Consistent subculturing (splitting) of cells is necessary to maintain them in the logarithmic growth phase.[12] It is also crucial to keep track of the passage number, as prolonged passaging can lead to phenotypic and genotypic drift.[13][14][15]

G Start with Authenticated Cell Stock Start with Authenticated Cell Stock Thaw and Culture Cells Thaw and Culture Cells Start with Authenticated Cell Stock->Thaw and Culture Cells Monitor Cell Health and Confluency Monitor Cell Health and Confluency Thaw and Culture Cells->Monitor Cell Health and Confluency Subculture (Split) Cells Subculture (Split) Cells Monitor Cell Health and Confluency->Subculture (Split) Cells Test for Mycoplasma Regularly Test for Mycoplasma Regularly Monitor Cell Health and Confluency->Test for Mycoplasma Regularly Perform Experiment (Low Passage) Perform Experiment (Low Passage) Subculture (Split) Cells->Perform Experiment (Low Passage) Cryopreserve for Future Use Cryopreserve for Future Use Subculture (Split) Cells->Cryopreserve for Future Use Generate Reliable Data Generate Reliable Data Perform Experiment (Low Passage)->Generate Reliable Data

Section 3: Core Cell-Based Assays for Compound Profiling

A variety of cell-based assays are routinely employed in drug discovery to assess the impact of compounds on fundamental cellular processes. This section details the principles and protocols for several of the most common assay types.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining a compound's effect on cell proliferation and overall health. They are often the first step in a screening cascade to identify compounds that are either cytotoxic or cytostatic.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts (e.g., MTT, MTS) to a colored formazan product.[16] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay [17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]

Principle: The alamarBlue assay also measures metabolic activity. The active ingredient, resazurin, is a cell-permeable, non-fluorescent blue dye that is reduced by viable cells to the highly fluorescent pink compound, resorufin.[16][18]

Protocol: alamarBlue Assay [18][19]

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • alamarBlue Addition: Add alamarBlue reagent to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.[18]

  • Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[18]

Principle: This assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon membrane rupture.[20]

Protocol: LDH Assay

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Data Acquisition: Incubate for the recommended time and measure the absorbance at the specified wavelength.

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityColorimetricInexpensive, well-establishedRequires a solubilization step, formazan crystals can be toxic
alamarBlue Cellular redox potentialFluorometric/ColorimetricNon-toxic, allows for kinetic monitoringCan be sensitive to changes in culture medium
LDH Membrane integrityColorimetricMeasures cytotoxicity directly, non-lyticCan have a low signal-to-background ratio
Neutral Red Lysosomal integrityColorimetricSensitive for detecting early cytotoxic events[21][22]Can be influenced by lysosomal pH
Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process in development and disease. Assays that detect apoptosis are essential for understanding a compound's mechanism of action, particularly in cancer research.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to label apoptotic cells.[24] Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).

Protocol: Annexin V/PI Staining for Flow Cytometry [23]

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the fluorescence signals for Annexin V and PI.

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis.[25] Caspase activity assays utilize substrates that are cleaved by specific caspases to produce a detectable signal (e.g., colorimetric, fluorometric, or luminescent).

Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a microplate reader.

G cluster_0 Apoptotic Stimulus cluster_1 Cellular Events cluster_2 Detection Methods Compound Treatment Compound Treatment PS Translocation PS Translocation Compound Treatment->PS Translocation Caspase Activation Caspase Activation Compound Treatment->Caspase Activation Annexin V Staining Annexin V Staining PS Translocation->Annexin V Staining DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Caspase Activity Assay Caspase Activity Assay Caspase Activation->Caspase Activity Assay TUNEL Assay TUNEL Assay DNA Fragmentation->TUNEL Assay

Reporter Gene Assays

Principle: Reporter gene assays are powerful tools for studying gene expression and signal transduction pathways.[26] In these assays, the regulatory element of a gene of interest is cloned upstream of a reporter gene that encodes an easily detectable protein, such as luciferase or β-galactosidase.[26] Changes in the expression of the reporter gene reflect the activity of the regulatory element in response to a stimulus, such as a compound.

Principle: Luciferase is an enzyme that catalyzes a light-emitting reaction in the presence of its substrate, luciferin. The amount of light produced is proportional to the amount of luciferase expressed.

Protocol: Dual-Luciferase® Reporter Assay [27][28]

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid (experimental) and a Renilla luciferase control plasmid (for normalization).

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with the compound.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Principle: The β-galactosidase enzyme, encoded by the lacZ gene, can cleave a colorless substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), to produce a colored product that can be measured spectrophotometrically.[29][30]

Protocol: β-Galactosidase Assay [29]

  • Transfection and Treatment: Transfect cells with a β-gal reporter plasmid and treat with the compound.

  • Cell Lysis: Prepare cell lysates.

  • β-gal Reaction: Add the ONPG substrate to the lysates and incubate until a yellow color develops.

  • Stop Reaction: Stop the reaction with sodium carbonate.

  • Data Acquisition: Measure the absorbance at 420 nm.

Section 4: High-Throughput Screening (HTS) and Data Analysis

The miniaturization of cell-based assays into 96-, 384-, or even 1536-well plate formats, coupled with automation, has enabled the high-throughput screening of vast compound libraries.[4][31][32]

HTS Workflow

A typical HTS workflow involves automated liquid handling for cell seeding, compound addition, and reagent dispensing, followed by robotic plate handling and automated data acquisition.[5][31]

Data Analysis and Hit Identification

The large datasets generated from HTS require robust statistical analysis to identify "hits" – compounds that exhibit a significant and reproducible effect.[33] Key steps in data analysis include:

  • Data Normalization: Raw data is often normalized to control values (e.g., percent of control) to account for plate-to-plate and well-to-well variability.

  • Quality Control: Statistical parameters such as the Z'-factor are used to assess the quality of the assay and its suitability for HTS.

  • Hit Selection: A predefined threshold is used to identify primary hits. These hits are then typically re-tested and subjected to dose-response analysis to confirm their activity and determine their potency (e.g., IC50 or EC50).[34]

ParameterDescriptionRecommended Value
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.> 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the data.< 20%

Section 5: Troubleshooting Common Issues in Cell-Based Assays

Even with careful planning, issues can arise during the execution of cell-based assays. This section provides guidance on how to troubleshoot some of the most common problems.[13][14][15]

IssuePotential Cause(s)Troubleshooting Steps
High Well-to-Well Variability Inconsistent cell seeding, edge effects, pipetting errors.Ensure a single-cell suspension before seeding, use automated liquid handlers, avoid using the outer wells of the plate.
Low Signal or Assay Window Suboptimal cell number, incorrect reagent concentration, insufficient incubation time.Re-optimize assay parameters, check reagent quality and expiration dates.
Inconsistent Results Cell line instability, mycoplasma contamination, variability in compound stocks.Use low-passage cells, regularly test for mycoplasma, verify compound integrity.
High Background Insufficient blocking, non-specific antibody binding, autofluorescence of compounds.Optimize blocking conditions, titrate antibody concentrations, include compound-only controls.[35]

References

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]

  • Statistical methods and software for the analysis of highthroughput reverse genetic assays using flow cytometry readouts. (n.d.). PubMed Central. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2002, May). PubMed. [Link]

  • A review for cell-based screening methods in drug discovery. (2021, July 1). PMC - NIH. [Link]

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  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. [Link]

  • Truly Effective Cell Assay Design. (2023, January 23). a4cell. [Link]

  • How to do the statistical analysis of data collected from the SRB cell viability assay. (2024, January 20). Quora. [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). [Link]

  • What Is Compound Screening? Methods & Applications Guide. (2023, July 7). Boster Bio. [Link]

  • Apoptosis – what assay should I use?. (2025, August 5). BMG Labtech. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. [Link]

  • Beta-galactosidase assay. (n.d.). PubMed. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC - NIH. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). NIH. [Link]

  • AlamarBlue Cell Viability Assay Reagent. (n.d.). G-Biosciences. [Link]

  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. (2025, August 7). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023, August 15). [Link]

  • What statistics test we use for cell proliferation assay comparing different concentration of drug to control untreated cells?. (2017, February 1). ResearchGate. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). [Link]

  • Cell Culture Guide - Techniques and Protocols. (n.d.). Assay Genie. [Link]

  • Dual Luminescence-Based Reporter Gene Assay for Luciferase and β-Galactosidase. (n.d.). Semantic Scholar. [Link]

  • Cell based assays – Assay Development and Validation. (2024, February 13). Skanda Life Sciences. [Link]

  • Cytotoxicity tests on eye drop preparations by LDH release assay in human cultured cell lines. (1994, October). PubMed. [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]

  • (PDF) Dual luminescence-based reporter gene assay for luciferase and ??- galactosidase. (2025, August 10). [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

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  • Cell Culture Quality Control: The Key to Reproducibility. (2023, January 24). Technology Networks. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]

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Application Note & Protocol: A Scalable, High-Yield Synthesis of the Core Pyrazolopyridine Intermediate for Riociguat

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary hypertension (PH), a severe and progressive disease.[1] Its unique dual mode of action offers a significant therapeutic advantage.[1][2] The growing clinical demand for Riociguat necessitates a robust, scalable, and economically viable manufacturing process. A critical component of its synthesis is the construction of the 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core. This application note provides a detailed, field-proven protocol for the large-scale synthesis of a key precursor, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine , designed for efficiency, safety, and high fidelity, suitable for kilogram-scale production in a regulated environment.

Introduction: The Strategic Importance of the Pyrazolopyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its role in kinase inhibitors and other targeted therapies.[2][3] In the synthesis of Riociguat, the formation of this bicyclic system, specifically the regioselective installation of the 2-fluorobenzyl group, is a critical sequence that dictates the overall efficiency of the manufacturing campaign.

Early laboratory-scale syntheses often rely on purification methods like column chromatography, which are impractical and economically unsustainable at an industrial scale.[4] Furthermore, ensuring regiochemical purity during the N-alkylation of the pyrazole ring is paramount to avoid challenging and costly purification of isomers. The protocol detailed herein addresses these challenges by employing a strategy optimized for large-scale production, focusing on:

  • Cost-effective and readily available starting materials.

  • A telescoped (one-pot) reaction sequence to minimize intermediate handling and waste.

  • Crystallization-based purification to ensure high purity without chromatography.

  • Predictable and high-yielding transformations.

Retrosynthetic Analysis

A simplified retrosynthetic analysis of Riociguat highlights the central role of the target intermediate, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (III) . This intermediate serves as the foundational scaffold upon which the final pyrimidine ring is constructed.

G Riociguat Riociguat Intermediate_III Target Intermediate (III) 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Riociguat->Intermediate_III Pyrimidine Ring Formation Intermediate_II Intermediate (II) 2-Chloro-3-cyanopyridine Intermediate_III->Intermediate_II Condensation & Cyclization Intermediate_I Intermediate (I) (2-Fluorobenzyl)hydrazine Intermediate_III->Intermediate_I SM2 Starting Material 2-Chloronicotinonitrile Intermediate_II->SM2 SM1 Starting Material 2-Fluorobenzyl chloride & Hydrazine Intermediate_I->SM1

Caption: Retrosynthetic pathway for Riociguat.

Discussion of Synthetic Strategy

The chosen forward synthesis involves two primary stages: the preparation of (2-fluorobenzyl)hydrazine and its subsequent one-pot condensation and cyclization with 2-chloro-3-cyanopyridine.

  • Stage 1: Synthesis of (2-Fluorobenzyl)hydrazine (I) : This intermediate is typically prepared by reacting 2-fluorobenzyl chloride with an excess of hydrazine hydrate. The use of a significant excess of hydrazine is crucial on a large scale. It serves a dual purpose: acting as the nucleophile and as the base to neutralize the HCl formed, thereby driving the reaction to completion and simplifying the work-up by avoiding the need for an additional inorganic base.

  • Stage 2: One-Pot Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (III) : This is the cornerstone of the process.

    • Causality of Reaction Choice : A condensation reaction between a hydrazine derivative and an activated cyanopyridine is a classic and robust method for forming the pyrazolo[3,4-b]pyridine ring system.[5]

    • Solvent Selection : n-Butanol is selected as the reaction solvent for several key reasons. Its high boiling point (117.7 °C) allows the reaction to be conducted at an elevated temperature, ensuring a sufficient reaction rate for the nucleophilic aromatic substitution and subsequent intramolecular cyclization. Furthermore, its moderate polarity is suitable for dissolving the reactants, while its immiscibility with water facilitates a simple extractive work-up. Most importantly, the target product (III) has low solubility in n-butanol upon cooling, enabling direct crystallization from the reaction mixture, which is a significant advantage for large-scale isolation.

    • Base Selection : A mild organic base, such as N,N-Diisopropylethylamine (DIPEA), is employed. DIPEA is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing in side reactions. Its boiling point and solubility properties are also compatible with the chosen solvent system.

    • Telescoping Advantage : By performing the condensation and cyclization in a single vessel (a "one-pot" or "telescoped" reaction), we eliminate the need to isolate the intermediate amidine, which can be unstable. This approach reduces cycle time, solvent usage, and potential for operator exposure, directly translating to lower manufacturing costs and improved process safety.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

Protocol 1: Synthesis of (2-Fluorobenzyl)hydrazine (I)
  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser with hydrazine monohydrate (5.0 eq.).

  • Reagent Addition: Begin stirring and cool the hydrazine hydrate to 0-5 °C using an ice bath. Slowly add 2-fluorobenzyl chloride (1.0 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add toluene and water. The product will be extracted into the toluene layer. Separate the organic layer and wash sequentially with 10% aqueous sodium carbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-fluorobenzyl)hydrazine as a pale yellow oil. This material is typically used in the next step without further purification.

Protocol 2: Large-Scale Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (III)

G start Charge Reactor: - (2-Fluorobenzyl)hydrazine (1.1 eq) - 2-Chloro-3-cyanopyridine (1.0 eq) - DIPEA (1.5 eq) - n-Butanol heat Heat to Reflux (approx. 115-120 °C) Monitor by HPLC start->heat cool Cool to 0-5 °C (Product Crystallizes) heat->cool filter Filter Slurry cool->filter wash Wash Cake with Cold n-Butanol filter->wash dry Dry Under Vacuum at 50 °C wash->dry product Final Product (III) >99% Purity dry->product

Caption: Workflow for the synthesis of the target intermediate (III).

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor, charge n-butanol (5 volumes relative to 2-chloro-3-cyanopyridine).

  • Reagent Charging: Add 2-chloro-3-cyanopyridine (1.0 eq.), followed by (2-fluorobenzyl)hydrazine (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Begin agitation and heat the mixture to reflux (approx. 115-120 °C). Monitor the reaction progress by HPLC until the consumption of the limiting reagent (2-chloro-3-cyanopyridine) is complete (typically 18-24 hours).

  • Crystallization and Isolation: Once the reaction is complete, cool the mixture to 0-5 °C over 2-3 hours. Hold at this temperature for at least 2 hours to ensure complete crystallization.

  • Filtration: Filter the resulting slurry through a Nutsche filter.

  • Washing: Wash the filter cake with cold (0-5 °C) n-butanol (2 x 1 volume) to remove residual solvent and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, is obtained as a high-purity crystalline solid.

Process Data and Characterization

The following table summarizes typical results obtained from a kilogram-scale batch following this protocol.

ParameterSpecificationTypical Result
Starting Materials
2-Chloro-3-cyanopyridine>98% Purity99.2%
(2-Fluorobenzyl)hydrazine>95% Purity96.5%
Reaction Conditions
Temperature115-120 °C118 °C
Reaction Time18-24 hours20 hours
Final Product
AppearanceOff-white to pale yellow solidConforms
Yield (molar)>80%85-90%
Purity (HPLC)>99.0% area99.5% area
Melting Point-198-202 °C

Self-Validation and Trustworthiness: The protocol's trustworthiness is established through its key design features. The final step is a crystallization, which is a self-purifying process. By monitoring the reaction to completion with a specific method (HPLC) and isolating the product through crystallization, a high degree of purity is inherently achieved. The process is designed to purge impurities into the mother liquor, ensuring the isolated solid meets specifications consistently.

Conclusion

This application note details a robust and scalable process for the synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, a crucial intermediate for the manufacture of Riociguat. By leveraging a telescoped reaction design, cost-effective reagents, and a non-chromatographic purification method, this protocol provides an efficient and economical pathway suitable for industrial production. The detailed procedural steps and explanation of the underlying chemical reasoning offer researchers and process chemists a solid foundation for implementing this synthesis at scale.

References

  • Arava, V., et al. (2013). An expeditious synthesis of riociguat, A pulmonary hypertension drug. Der Pharma Chemica, 5(4), 232-239. Available at: [Link]

  • Hill, N., & Preston, I. (2021). Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension. American Journal of Cardiovascular Drugs, 21(1), 19-33. Available at: [Link]

  • Li, J., et al. (2023). Development of a new synthetic route of the key intermediate of riociguat. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1269-1274. Available at: [Link]

  • Google Patents. (2015). CN104892459A - Riociguat intermediate and preparation method thereof.
  • Google Patents. (2016). WO2016202124A1 - Riociguat intermediate and preparation method therefor.
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  • Google Patents. (2014). CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available at: [Link]

  • O'Hara, F., et al. (2016). Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. Organic Letters, 18(15), 3658–3661. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(3), 102991. Available at: [Link]

  • Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 432. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 5(2), 143-150. Available at: [Link]

  • Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

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Application Note: A Scientist's Guide to Systematic HPLC Method Development for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, crucial for the qualitative and quantitative analysis of drug substances, drug products, and related impurities. The development of a robust and reliable HPLC method is a meticulous process that combines theoretical understanding with empirical experimentation. This guide provides a comprehensive, in-depth protocol for developing a stability-indicating HPLC method for a new chemical entity, grounded in scientific principles and aligned with global regulatory expectations. We will explore the entire workflow, from understanding the analyte's physicochemical properties to method optimization and system suitability, ensuring the final method is accurate, precise, and robust.

Introduction: The Rationale Behind a Well-Developed HPLC Method

In drug development, an analytical method is not merely a procedural document; it is the lens through which we assess the quality, safety, and efficacy of a pharmaceutical product. A robust HPLC method ensures that the identity, purity, and strength of a drug can be consistently measured throughout its lifecycle. Method development is an iterative process that requires a systematic approach to achieve the desired separation of the active pharmaceutical ingredient (API) from its impurities and degradation products.[1] This application note will guide researchers and drug development professionals through a logical, science-driven approach to HPLC method development.

Pre-Analysis: Foundational Knowledge of the Analyte

Before a single injection is made, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge informs initial experimental choices and significantly reduces the number of trial-and-error experiments.

Key Physicochemical Properties:

  • pKa (Acid Dissociation Constant): The pKa value(s) of an ionizable compound dictates its charge state at a given pH. For optimal peak shape and retention in reversed-phase HPLC, it is crucial to control the ionization of the analyte. A general rule of thumb is to maintain the mobile phase pH at least 2 units away from the analyte's pKa.

  • logP (Partition Coefficient): The logP value indicates the hydrophobicity of a compound. A higher logP suggests greater retention in reversed-phase HPLC, while a lower logP indicates a more polar compound that will elute earlier.

  • Solubility: The analyte must be fully soluble in the sample diluent to ensure accurate and reproducible injections. The diluent should ideally be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.

  • UV Spectrum: The UV spectrum of the analyte is essential for selecting the optimal detection wavelength. The wavelength of maximum absorbance (λmax) is typically chosen to maximize sensitivity.[2]

Data Presentation: Analyte Physicochemical Properties

PropertyValue/RangeImplication for HPLC Method Development
pKa3.5 (acidic), 8.2 (basic)Requires buffered mobile phase to control ionization. pH range of 4.5-6.2 is a good starting point.
logP2.8Moderately hydrophobic, suitable for reversed-phase chromatography.
SolubilitySoluble in Methanol, Acetonitrile; Sparingly soluble in waterA mixture of organic solvent and water should be used as the sample diluent.
UV λmax254 nm, 280 nm254 nm is a good initial wavelength for detection, offering broad applicability.

A Systematic Approach to HPLC Method Development

The development of an HPLC method can be broken down into a series of logical steps, starting with defining the analytical goal and progressing through systematic optimization of chromatographic parameters.

Step 1: Defining the Analytical Goal

The first and most critical step is to clearly define the purpose of the method. This will dictate the required performance characteristics. Common goals include:

  • Purity/Impurity Profiling: Requires high resolution to separate the main peak from all potential impurities and degradation products.

  • Assay (Content Uniformity/Potency): Requires high precision, accuracy, and a shorter run time.

  • Stability-Indicating Method: Must be able to separate the API from all degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

For this guide, our goal is to develop a stability-indicating purity method .

Step 2: Initial Method Scouting and Parameter Selection

This phase involves selecting the initial chromatographic conditions based on the analyte's properties and the analytical goal.

The column is the heart of the HPLC system, where the separation occurs. The choice of stationary phase is critical for achieving the desired selectivity.[3]

  • Stationary Phase: For a moderately hydrophobic compound (logP ~2.8), a C18 (octadecylsilane) stationary phase is the most common and versatile choice for reversed-phase HPLC.[2]

  • Particle Size: Smaller particle sizes (e.g., <2 µm for UHPLC, 2.5-5 µm for HPLC) provide higher efficiency and better resolution. A 3.5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[4]

  • Column Dimensions: A 4.6 x 150 mm column is a standard dimension for method development, providing good resolution and reasonable run times.[2]

The mobile phase composition controls the retention and selectivity of the separation.[5]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[6] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. We will start with acetonitrile.

  • Aqueous Phase and pH Control: Since our compound has ionizable groups, a buffer is necessary to control the mobile phase pH and ensure reproducible retention times and symmetrical peak shapes. A phosphate buffer is a good choice for the target pH range of 4.5-6.2. A buffer concentration of 10-50 mM is generally sufficient.[7] We will start with a 20 mM potassium phosphate buffer at pH 5.5 .

  • Isocratic elution (constant mobile phase composition) is simpler but may not be suitable for complex samples with a wide range of polarities.

  • Gradient elution (mobile phase composition changes over time) is ideal for separating complex mixtures and for stability-indicating methods where early-eluting polar degradants and late-eluting non-polar degradants may be present.[2]

We will start with a generic screening gradient to assess the sample complexity.

  • Flow Rate: For a 4.6 mm ID column, a typical flow rate is 1.0 mL/min .

  • Column Temperature: Elevated temperatures can improve peak shape and reduce viscosity, but may degrade the analyte or column. A starting temperature of 30 °C is a good compromise.[8]

  • Detection Wavelength: Based on the UV spectrum, we will start with 254 nm .

  • Injection Volume: A typical injection volume for a 4.6 mm ID column is 5-20 µL . We will start with 10 µL .

Experimental Protocol: Initial Screening Gradient

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample: 0.5 mg/mL of the compound in 50:50 Water:Acetonitrile

This initial run will provide valuable information about the retention time of the main peak and the presence of any impurities.

Step 3: Method Optimization

Based on the results of the initial screening run, the method will be optimized to achieve the desired resolution, peak shape, and run time. The three key parameters influencing resolution are efficiency (N) , selectivity (α) , and retention factor (k) .[9]

Visualization: The Resolution Equation

HPLC_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development cluster_2 Phase 3: Verification Analyte_Properties Understand Analyte (pKa, logP, UV) Define_Goal Define Analytical Goal (Purity, Assay) Analyte_Properties->Define_Goal Initial_Scouting Initial Method Scouting (Column, Mobile Phase) Define_Goal->Initial_Scouting Optimization Method Optimization (k, α, N) Initial_Scouting->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation SST System Suitability (USP <621>) Validation->SST

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Application Notes and Protocols for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and optimal storage of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (CAS No: 256376-62-2), a key intermediate and research compound within the pyrazolopyridine class of molecules.[1][2] Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from closely related structural analogs, established principles of chemical safety, and extensive experience in handling heterocyclic active pharmaceutical ingredients (APIs) and intermediates. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Identification and Properties

PropertyValueSource
Chemical Name This compoundPharmaffiliates
CAS Number 256376-62-2Pharmaffiliates
Molecular Formula C14H11FN4OPharmaffiliates
Molecular Weight 270.27Pharmaffiliates
Appearance Not explicitly stated, likely a solidGeneral chemical knowledge
Storage 2-8°C RefrigeratorPharmaffiliates

Hazard Assessment and Safety Precautions

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is mandated. Based on the GHS classifications for a closely related compound, 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride, the following hazards should be assumed[8]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality Behind Precautionary Measures:

The pyrazolopyridine scaffold and the carboxamide functional group can interact with biological systems. Skin and eye irritation are common for many nitrogen-containing heterocyclic compounds. Inhalation of fine powders can lead to respiratory tract irritation. Therefore, minimizing all routes of exposure is paramount.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE_Workflow cluster_ppe Standard Laboratory PPE cluster_handling Handling Solid Compound Safety Glasses Safety Glasses Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Chemical Fume Hood Chemical Fume Hood Nitrile Gloves->Chemical Fume Hood Enter Respiratory Protection (if weighing large quantities) Respiratory Protection (if weighing large quantities) Chemical Fume Hood->Respiratory Protection (if weighing large quantities) As needed Researcher Researcher Researcher->Safety Glasses Researcher->Lab Coat Researcher->Nitrile Gloves

Caption: Required PPE for handling the compound.

Engineering Controls

All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] The work area should be well-ventilated, and emergency equipment, including an eyewash station and safety shower, must be readily accessible.[12]

Handling Protocols

Adherence to meticulous handling procedures is critical for both researcher safety and maintaining compound integrity.

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage.

  • Transport the unopened package to the designated laboratory area.[13]

  • Don appropriate PPE before opening the package inside a chemical fume hood.

  • Verify the container label matches the order information and is intact.

  • Log the compound into the chemical inventory system.

Weighing and Solution Preparation

This workflow minimizes aerosolization and ensures accurate preparation.

Weighing_Protocol Start Start Don_PPE Don all required PPE Start->Don_PPE Fume_Hood Perform all steps in a certified chemical fume hood Don_PPE->Fume_Hood Tare_Vial Tare a clean, dry vial on an analytical balance Fume_Hood->Tare_Vial Add_Compound Carefully add compound to the vial, avoiding dust generation Tare_Vial->Add_Compound Record_Weight Record the final weight Add_Compound->Record_Weight Add_Solvent Add desired solvent dropwise to wet the solid before vortexing Record_Weight->Add_Solvent Cap_and_Mix Securely cap the vial and mix (vortex or sonicate as needed) Add_Solvent->Cap_and_Mix Label_Vial Label the solution with compound name, concentration, solvent, and date Cap_and_Mix->Label_Vial End End Label_Vial->End

Caption: Workflow for weighing and solution preparation.

Storage Protocols

Proper storage is essential to maintain the stability and purity of this compound.

Short-Term and Long-Term Storage
ParameterRecommendationRationale
Temperature 2-8°CRecommended by the supplier to slow potential degradation pathways.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage.While not explicitly stated to be air-sensitive, many complex organic molecules can be susceptible to oxidation over time.[14]
Light Store in an amber vial or in a dark location.Pyrazolopyridine structures can be light-sensitive, and protection from light minimizes the risk of photochemical degradation.[10][14]
Container Tightly sealed, appropriate glass vial.Prevents contamination and potential reaction with container materials. A tight seal is crucial to prevent moisture ingress.[14][15]
Storage Workflow

Storage_Workflow Compound Solid Compound or Solution Container Amber Vial Tightly sealed cap Compound->Container Place in Label Compound ID Concentration (if solution) Date Container->Label Apply Secondary_Containment Secondary Containment (e.g., sealed bag or box) Label->Secondary_Containment Place in Storage_Unit 2-8°C Refrigerator (Designated for chemicals) Secondary_Containment->Storage_Unit Store in

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Application Notes & Protocols: The Definitive Guide to Using Chemical Compounds as Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of scientific research and pharmaceutical development, the accuracy and reproducibility of analytical data are paramount. The foundation of this reliability rests upon the use of well-characterized reference standards.[1][2] This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the principles, qualification, and practical application of chemical compounds as reference standards. It moves beyond procedural steps to explain the underlying scientific rationale, ensuring that every protocol is a self-validating system. We will explore the hierarchy of standards, delve into the rigorous analytical techniques required for full characterization, and provide detailed, field-proven protocols for the qualification and use of these critical materials.

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized compound that serves as a benchmark in analytical measurements.[3][4][5] Its purpose is to ensure the identity, strength, quality, and purity of a substance through comparison.[3][4] Every analytical result, from early discovery to final product release, is only as reliable as the reference standard against which it is measured.[1][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) mandate the use of thoroughly characterized reference standards to validate analytical methods and ensure product consistency and safety.[3][4]

Reference standards are indispensable across the entire drug development lifecycle:

  • Drug Discovery: To validate the potency and specificity of new chemical entities.

  • Method Development & Validation: To establish the performance characteristics of analytical procedures such as specificity, linearity, accuracy, and precision.[7]

  • Quality Control (QC): For routine testing of raw materials, in-process materials, and final drug products to ensure they meet specifications.[2]

  • Stability Studies: To accurately quantify the active pharmaceutical ingredient (API) and any degradation products over time.[2][5]

The Hierarchy of Trust: Understanding Types of Reference Standards

Metrological traceability is a core concept in analytical science, ensuring that a measurement result can be related to a national or international standard through an unbroken chain of comparisons.[8][9][10][11] This chain forms a hierarchy of reference standards.

G cluster_0 Metrological Traceability Hierarchy NIST National / International Standard (e.g., NIST, SI Units) Primary Primary Reference Standard (e.g., USP, EP, BP) NIST->Primary  Calibration Secondary Secondary (Working) Reference Standard (Qualified In-House) Primary->Secondary  Qualification / Standardization Sample Routine Laboratory Analysis (QC Samples, Product Testing) Secondary->Sample  Daily Use / Comparison

Caption: The hierarchy of reference standards, illustrating the flow of metrological traceability.

Table 1: Classification and Sources of Reference Standards

AttributePrimary Reference StandardSecondary (Working) Reference Standard
Definition A substance shown by an extensive set of analytical tests to be authentic material of high purity. Its value is accepted without reference to other standards.[1][12]A substance of established quality and purity, as determined by comparison to a primary reference standard.[1][12][13]
Source Officially recognized sources such as Pharmacopeias (USP, EP, BP) or National Metrology Institutes (NIST).[1][14][15]Typically prepared in-house from a high-purity batch of material or purchased from a commercial supplier.[1][3]
Characterization Exhaustively characterized without reference to another chemical substance.[1] Purity often assigned by mass balance.Characterized by demonstrating its purity and identity relative to a primary reference standard.[13][16]
Traceability Direct traceability to national or international standards (SI units).[8][12]Traceable to a primary reference standard.[13][17]
Typical Use Used to qualify secondary standards, for method validation, and in legal or dispute resolution.[12]Used for routine quality control, calibration of instruments, and daily analytical work to conserve the primary standard.[13][16]

The Science of Certainty: Characterization and Qualification

Before a compound can be used as a reference standard, it must be rigorously characterized to confirm its identity and determine its purity with a high degree of confidence.[3] The FDA requires reference standards to be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized".[3] This process is not merely about running a single test but involves a matrix of orthogonal (different and independent) analytical techniques to build a complete profile of the material.

Table 2: Analytical Techniques for Reference Standard Characterization

Analytical TechniquePurpose in CharacterizationInformation Provided for Certificate of Analysis (CoA)
Nuclear Magnetic Resonance (NMR) Confirms molecular structure and identity. Can be used for quantitative purity assessment (qNMR).[2]Confirms structure is consistent with the proposed identity. Provides absolute purity value if qNMR is used.[2]
Mass Spectrometry (MS) Confirms molecular weight and elemental composition (High-Res MS). Identifies trace impurities.[2]Provides accurate mass data confirming the molecular formula.[2][18]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides a unique molecular "fingerprint" to confirm identity against a known spectrum.[3]Confirms identity by spectral comparison.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies organic impurities and degradation products.[2][3]Purity by area percent (%), typically with UV detection at multiple wavelengths.
Gas Chromatography (GC) Quantifies residual solvents and other volatile organic impurities.[14]Content of each residual solvent (ppm or %).
Thermogravimetric Analysis (TGA) Measures weight loss upon heating to determine the total content of volatile components.[14]Loss on Drying (%) value.
Karl Fischer (KF) Titration Specifically quantifies the water content.[14]Water Content (%).
Residue on Ignition (ROI) / Sulfated Ash Determines the content of inorganic impurities.[14]Percentage of non-combustible inorganic material.
Elemental Analysis (CHN) Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the molecule.[3]Comparison of theoretical vs. measured elemental percentages.

The ultimate goal of characterization is to assign a purity value, which is often calculated using a mass balance approach :

Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Residue)

This method is considered robust because it accounts for all major impurity classes, providing a more accurate value than a single chromatographic purity measurement alone.

Reference Standard Lifecycle Management

Effective management ensures the integrity of a reference standard from its creation to its retirement. Failure to properly manage standards can lead to significant project delays and regulatory scrutiny.[5]

G a Sourcing or Synthesis b Characterization & Qualification a->b Candidate Material c CoA Issuance & Documentation b->c Characterization Data d Distribution & Use in Assays c->d Certified Standard e Storage & Monitoring d->e Ongoing f Re-qualification (Stability Testing) e->f Approaching Retest Date f->a If Fails f->c Updated Data G cluster_0 Workflow: Qualification of a Secondary Standard start Receive Candidate Material & Primary Standard step1 Step 1: Identity Confirmation (FTIR, HPLC RT Match) start->step1 decision1 Identity Match? step1->decision1 step2 Step 2: Purity & Impurity Profile (HPLC, GC, KF, ROI) decision1->step2 Yes end_fail Reject Material decision1->end_fail No decision2 Purity ≥ 99.5%? step2->decision2 step3 Step 3: Assign Purity Value (Mass Balance) decision2->step3 Yes decision2->end_fail No end_pass Issue CoA: Qualified Secondary Standard step3->end_pass

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The insights provided are grounded in established chemical principles and supported by peer-reviewed literature.

Overview of the Synthetic Challenge

This compound is a key structural motif found in various pharmacologically active molecules.[1][2] Its synthesis, while achievable through several routes, presents distinct challenges at each key transformation: the construction of the heterocyclic core, the regioselective N-alkylation, and the final amide bond formation. Low yields, side product formation, and purification difficulties are common hurdles. This guide provides a structured approach to identifying and resolving these issues.

General Synthetic Strategy

The most common and modular approach involves a three-stage process. This strategy allows for diversification at each position and is amenable to optimization.

Synthetic_Workflow cluster_0 Stage 1: Core Formation cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: C3-Functionalization A Starting Materials (e.g., 5-aminopyrazole) B Pyrazolo[3,4-b]pyridine Intermediate A->B Cyclocondensation (e.g., Gould-Jacobs) C 1-(2-Fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine B->C N-Alkylation with 2-Fluorobenzyl bromide D Final Product: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]- pyridine-3-carboxamide C->D Amide Formation (e.g., Pd-catalyzed aminocarbonylation)

Caption: General three-stage synthetic workflow.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield During N-Alkylation of the Pyrazolo[3,4-b]pyridine Core

Question: My N-alkylation reaction with 2-fluorobenzyl bromide is giving a low yield of the desired product, and I'm seeing multiple spots on my TLC plate. What's going wrong?

Answer: This is a classic issue of regioselectivity and reaction conditions. The pyrazolo[3,4-b]pyridine core has two potential nitrogen atoms for alkylation (one in the pyrazole ring and one in the pyridine ring). The goal is to selectively alkylate the pyrazole nitrogen.

  • Causality & Explanation:

    • Regioselectivity: Alkylation can occur on either the N1 (pyrazole) or N7 (pyridine) position. The N1 position is generally more nucleophilic and sterically accessible, making it the preferred site. However, the choice of base and solvent can significantly influence the ratio of N1 to N7 isomers. Stronger bases like sodium hydride (NaH) deprotonate the pyrazole N-H, creating a highly nucleophilic anion that favors N1 attack.[2] Weaker bases like potassium carbonate (K2CO3) may lead to a mixture of products.[3]

    • Reagent Quality: 2-Fluorobenzyl bromide is a lachrymator and can degrade if exposed to moisture. Impurities in your pyrazolopyridine starting material can also interfere with the reaction.[4]

    • Anhydrous Conditions: Water in the reaction solvent (like DMF) can hydrolyze the alkylating agent and quench the deprotonated pyrazolopyridine, reducing the yield.

  • Troubleshooting Steps & Solutions:

    • Verify Reagent Purity: Confirm the purity of your pyrazolo[3,4-b]pyridine intermediate and 2-fluorobenzyl bromide using ¹H NMR or LC-MS before starting.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF. Dry your base (e.g., K2CO3) in an oven before use if necessary. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Optimize the Base:

      • Start with a strong base to maximize regioselectivity. Cool the reaction to 0 °C, add NaH (1.1 eq.) slowly to a solution of the pyrazolopyridine in anhydrous DMF, stir for 30-60 minutes, and then add the 2-fluorobenzyl bromide.[2]

      • If using K2CO3, ensure it is finely powdered to maximize surface area. Using a phase-transfer catalyst can sometimes improve results with inorganic bases.

    • Monitor the Reaction: Track the reaction's progress by TLC. The product is more non-polar than the starting material. Over-running the reaction can sometimes lead to side products.

N_Alkylation_Troubleshooting Start Low Yield in N-Alkylation? CheckPurity Verify Purity of Starting Materials Start->CheckPurity Step 1 CheckConditions Ensure Anhydrous Conditions & Inert Gas CheckPurity->CheckConditions Step 2 OptimizeBase Optimize Base and Reaction Temperature CheckConditions->OptimizeBase Step 3 Result Improved Yield and Regioselectivity OptimizeBase->Result

Caption: Decision workflow for troubleshooting N-alkylation.

Issue 2: Poor Conversion in the Final Amide Formation Step

Question: I am struggling to convert my C3-functionalized intermediate (e.g., carboxylic acid or ester) to the final carboxamide. What method is most reliable?

Answer: Amide bond formation is a fundamentally challenging reaction due to the competing acid-base reaction between a carboxylic acid and an amine, which forms a stable and unreactive salt.[5] Direct heating requires very high temperatures that can decompose the starting material.[5] Therefore, activation of the carboxylic acid is necessary.

  • Causality & Explanation:

    • From a Carboxylic Acid: Simply mixing the pyrazolopyridine-3-carboxylic acid with ammonia or an amine will result in an acid-base reaction, not amide formation.[5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using coupling agents (like HBTU, EDC) or by converting it to a more reactive species like an acid chloride.[6]

    • From an Ester (Aminolysis): Converting a methyl or ethyl ester at the C3 position to the amide via aminolysis (reaction with ammonia) is possible but often requires high temperatures and pressure, and yields can be variable.

    • Palladium-Catalyzed Aminocarbonylation: A highly efficient and modern alternative is to start from a 3-iodo or 3-bromo-pyrazolo[3,4-b]pyridine intermediate. A palladium catalyst, in the presence of carbon monoxide and an amine, can form the C3-carboxamide directly in high yields.[1][7] This method shows excellent functional group tolerance.[1]

  • Troubleshooting Steps & Solutions:

    • If starting from a Carboxylic Acid:

      • Method A (Acid Chloride): Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Carefully remove the excess reagent in vacuo. Dissolve the crude acid chloride in an aprotic solvent (like DCM or THF) and add it slowly to a cooled (0 °C) solution of aqueous ammonia or the desired amine. This is often a high-yielding method.[6]

      • Method B (Coupling Agents): Use a standard peptide coupling reagent. Dissolve the carboxylic acid, a coupling agent (e.g., HBTU, 1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in DMF. Stir for 15-30 minutes to form the activated ester, then add your amine source. This avoids the harsh conditions of forming an acid chloride.

    • If starting from a 3-Halo Precursor (Recommended):

      • Adopt a palladium-catalyzed aminocarbonylation protocol. A typical system involves Pd(OAc)₂, a phosphine ligand (like Xantphos), a base (e.g., DBU), and a source of carbon monoxide. For safety and reproducibility, using a CO-generating system like COware® is highly recommended over a balloon of CO gas.[1][7] Yields for this transformation are often excellent (>90%).[1]

MethodStarting MaterialKey ReagentsProsCons
Acid Chloride Carboxylic AcidSOCl₂ or (COCl)₂, AmineHigh yield, reliableHarsh reagents, moisture sensitive
Coupling Agent Carboxylic AcidHBTU/EDC, DIPEA, AmineMild conditions, good for complex moleculesReagents can be expensive
Aminocarbonylation 3-Iodo or 3-BromoPd Catalyst, CO, AmineHigh yield, excellent functional group toleranceRequires specialized setup (CO source, catalyst)

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the initial pyrazolo[3,4-b]pyridine core? The Gould-Jacobs reaction is a robust and widely used method.[8] It involves reacting a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate, followed by cyclization at high temperature and subsequent functionalization (e.g., chlorination with POCl₃).[9][8] This provides a 4-chloro-substituted core which can be a useful handle for further diversification.[10]

Q2: How can I best purify the final product? Standard purification techniques are effective.

  • Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is often effective.

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.

  • Preparative HPLC: For very challenging separations or to obtain material of the highest purity, reverse-phase preparative HPLC is an option.

Q3: My final compound appears to be unstable. What are the storage recommendations? While the pyrazolo[3,4-b]pyridine core is generally stable, carboxamides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.[11][12] For long-term storage, keep the solid material in a cool, dark, and dry place, preferably under an inert atmosphere. A refrigerator (2-8°C) is recommended.[13]

Detailed Experimental Protocols

Protocol 1: N-Alkylation of 1H-Pyrazolo[3,4-b]pyridine

This protocol is adapted from established procedures for N-alkylation of similar heterocyclic systems.[2][14]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1H-pyrazolo[3,4-b]pyridine (1.0 eq.).

  • Dissolution: Add anhydrous DMF (to make a 0.2 M solution) and cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 2-fluorobenzyl bromide (1.1 eq.) in a small amount of anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Palladium-Catalyzed Aminocarbonylation

This protocol is based on the highly efficient methods reported for synthesizing pyrazolo[3,4-b]pyridine-3-carboxamides.[1][7]

  • Preparation: To a specialized reaction vessel (e.g., a two-chamber reactor like COware®), add the 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), Pd(OAc)₂ (0.05 eq.), and Xantphos (0.10 eq.).

  • Reagents: Add the amine source (e.g., for the primary amide, a solution of ammonia in dioxane or ammonium chloride with a suitable base). Add a non-nucleophilic organic base such as DBU (2.0 eq.).

  • CO Generation: Add the CO-precursor (e.g., 9-methyl-9H-fluorene-9-carbonyl chloride) to the second chamber of the reactor.

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to the main chamber containing the substrate and catalyst.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring. The CO gas is generated ex situ and enters the reaction chamber. Monitor the reaction for 12-24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by silica gel column chromatography to obtain the final this compound.

References

  • Barreiro, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Rostamizadeh, S., et al. (2020). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • Google Patents. (2014). CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. ResearchGate. Available at: [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Available at: [Link]

  • University College Cork. (2021). An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Available at: [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. Available at: [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. Available at: [Link]

  • National Institutes of Health. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid?. Available at: [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]

  • ResearchGate. (2018). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]

  • ResearchGate. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • National Institutes of Health. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Available at: [Link]

Sources

Overcoming solubility issues of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide. This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and overcome the inherent solubility challenges associated with this compound. Our guidance is rooted in the fundamental principles of physical chemistry and supported by established formulation techniques to ensure the success of your experiments.

Compound Overview

This compound is a heterocyclic compound featuring a pyrazolopyridine core. This scaffold is of significant interest in medicinal chemistry and drug discovery.[1] Structurally, the molecule possesses a planar, fused aromatic ring system and a fluorobenzyl group, which contribute to its significant hydrophobicity and high crystal lattice energy. These factors result in its characteristic low aqueous solubility. One product data sheet notes that the compound is slightly soluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[2] Understanding these properties is the first step in developing a successful solubilization strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility issues in a progressive, question-and-answer format, moving from basic solvent selection to advanced formulation strategies.

Q1: I am working with the compound for the first time. What solvent should I use to prepare a stock solution?

Answer: For initial stock solution preparation, we strongly recommend using a polar aprotic solvent.

Based on available data and the compound's chemical structure, 100% Dimethyl Sulfoxide (DMSO) is the preferred choice.[2] Methanol is also a viable option.[2]

Rationale: The compound's flat, aromatic structure and intermolecular hydrogen bonding (via the carboxamide group) are most effectively disrupted by strong polar aprotic solvents like DMSO. Aim for a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted into your aqueous experimental medium. Always add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to minimize precipitation.

SolventRecommended UseStarting ConcentrationNotes
DMSO Primary choice for stock solutions10–50 mMEnsure final DMSO concentration in experiments is low (<0.5%) to avoid solvent-induced artifacts.
Methanol Alternative for stock solutions1–10 mMCan be more volatile than DMSO. Check compatibility with your assay.
DMF Alternative for stock solutions10–50 mMSimilar properties to DMSO; a suitable alternative.
Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what can I do?

Answer: This is a classic solubility issue known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is poorly soluble in the predominantly aqueous environment of your buffer. The hydrophobic fluorobenzyl and pyrazolopyridine moieties drive this behavior.

To overcome this, you have three primary strategies, which can be used alone or in combination: pH Adjustment , the use of Co-solvents , or employing Solubilizing Excipients .

Q3: How can I use pH to improve the solubility of my compound?

Answer: You can leverage the basic nitrogen atom on the pyridine ring. By lowering the pH of your aqueous buffer, you can protonate this nitrogen, forming a positively charged pyridinium salt. This salt form will have significantly higher aqueous solubility.

Mechanism: The pyridine ring contains a nitrogen atom with a lone pair of electrons that can accept a proton. The pKa of the conjugate acid of pyridine is approximately 5.23.[3][4] Therefore, in an acidic environment (pH < 5), the pyridine nitrogen will be protonated, increasing the molecule's polarity and its favorable interactions with water.

Experimental Approach:

  • Prepare a range of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0) using a biocompatible acid like citric acid or HCl.

  • Add your DMSO stock solution to each buffer while vortexing.

  • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using HPLC-UV.

See Protocol 1 for a detailed methodology.

Q4: My experiment must be conducted at a neutral pH. What are my options?

Answer: If pH modification is not feasible, the use of co-solvents or specialized solubilizing excipients is the recommended path. A co-solvent system modifies the polarity of the bulk solvent (water), making it more favorable for dissolving hydrophobic compounds.[5]

Common Co-solvents:

Co-solventTypical Final Conc. (%)Mechanism & Rationale
Polyethylene Glycol 400 (PEG 400) 5–20%A non-toxic, water-miscible polymer that reduces solvent polarity and can enhance solubility.[6]
Propylene Glycol 5–20%Similar to PEG 400, often used in pharmaceutical formulations.[6]
Ethanol 1–10%Reduces the dielectric constant of water, but can affect protein structure at higher concentrations.[6]
Tween® 80 (Polysorbate 80) 0.1–2%A non-ionic surfactant that forms micelles to encapsulate the hydrophobic compound, increasing its apparent solubility.[6][7]

Workflow: Start by preparing your aqueous buffer containing the desired percentage of the co-solvent before adding the DMSO stock of your compound. This ensures the compound is introduced into a pre-equilibrated, more favorable solvent environment.

Q5: I need to achieve a higher aqueous concentration than co-solvents allow. What advanced techniques can I use?

Answer: For maximum solubility enhancement, especially for in vivo studies or high-concentration screening, complexation with cyclodextrins is a powerful technique.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] The hydrophobic part of your compound (the fluorobenzyl group) can become encapsulated within this cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing solubility.[8][9]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

See Protocol 2 for a detailed method on preparing a formulation with HP-β-CD.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

G cluster_solvents Primary Solubilization Strategy cluster_troubleshooting Advanced Troubleshooting start Starting Point: Compound precipitates in aqueous buffer stock_solution Q1: Prepare High-Conc. Stock in 100% DMSO start->stock_solution dilution Dilute stock into aqueous buffer stock_solution->dilution check_sol Is compound soluble? dilution->check_sol ph_adjust Q3: Is pH adjustment an option? check_sol->ph_adjust No success Success: Proceed with Experiment check_sol->success Yes use_acidic Use acidic buffer (pH < 5) (See Protocol 1) ph_adjust->use_acidic Yes cosolvent Q4: Add Co-solvent to neutral buffer (e.g., PEG 400) ph_adjust->cosolvent No use_acidic->success cyclodextrin Q5: Use Complexation Agent (e.g., HP-β-CD) (See Protocol 2) cosolvent->cyclodextrin Still insufficient cosolvent->success Sufficient cyclodextrin->success

Caption: Troubleshooting workflow for solubilization.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol describes how to determine if acidic pH can solubilize the compound.

  • Prepare Buffers: Make a set of 50 mM citrate-phosphate buffers at pH 7.0, 6.0, 5.0, 4.0, and 3.0.

  • Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Test Dilutions: In separate microcentrifuge tubes, add 990 µL of each buffer.

  • Add Compound: To each tube, add 10 µL of the 20 mM DMSO stock solution (final concentration: 200 µM) and immediately vortex for 30 seconds. This keeps the final DMSO concentration at 1%.

  • Equilibrate: Incubate the tubes at room temperature for 30 minutes.

  • Observe and Centrifuge: Visually inspect for any precipitate. Centrifuge all tubes at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Analyze Supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable method, such as HPLC-UV or UV-Vis spectroscopy, to determine the solubility at each pH.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol details how to prepare a formulation using HP-β-CD to enhance aqueous solubility.

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). This may require gentle heating (to ~40-50°C) and stirring to fully dissolve. Cool to room temperature.

  • Weigh Compound: Weigh the required amount of solid this compound.

  • Create Slurry: Add a small amount of the HP-β-CD solution to the solid compound to create a paste or slurry. This ensures the compound is fully wetted.

  • Add Remaining Vehicle: Gradually add the rest of the HP-β-CD solution to the slurry while continuously stirring or vortexing.

  • Incubate/Mix: Tightly cap the vial and place it on a rotator or shaker at room temperature overnight. This allows time for the inclusion complex to form. For faster results, sonication in a bath sonicator for 30-60 minutes can be effective.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes to remove any undissolved material.

  • Sterile Filtration: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. The resulting clear solution is your final formulation. The concentration should be confirmed via a validated analytical method (e.g., HPLC-UV).

References

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.
  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull.
  • 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. PubChem.
  • Kumar, L., & Singh, S. (2023). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride. ChemicalBook.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
  • Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate.
  • Pyridine. Wikipedia. Available at: [Link]

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH.
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Method for solubilizing drugs using cyclodextrins and carboxylic acids. Google Patents.
  • Pyridine. Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Solubilizer Excipients. Protheragen.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Solubilizer Excipients. American Pharmaceutical Review.
  • This compound. Tradeindia.
  • Pyridine. PubChem. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.

Sources

Technical Support Center: Stability Testing of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (internal reference: F857770). This molecule belongs to the pyrazolo[3,4-b]pyridine class, a group of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active small molecules.[1][2] The structural integrity and stability of this active pharmaceutical ingredient (API) are paramount to ensuring its safety, efficacy, and therapeutic consistency throughout its shelf life.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for conducting comprehensive stability testing in line with global regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[3][4] Our objective is to empower you to anticipate challenges, interpret results accurately, and design robust stability programs that reveal the intrinsic stability of the molecule.[5][6]

Section 1: Intrinsic Molecular Properties & Potential Liabilities

Before initiating any stability protocol, a thorough understanding of the molecule's structure is critical for predicting its potential degradation pathways.

Q: What are the key structural features of this molecule that might influence its stability?

A: The structure of this compound presents several functional groups that are hotspots for potential degradation. Understanding these provides the causal basis for designing your stress testing experiments.

  • Carboxamide Moiety (-CONH₂): This is the most probable site for hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved to form the corresponding carboxylic acid.

  • Pyrazolopyridine Core: This fused heterocyclic system is electron-rich and can be susceptible to oxidative degradation. The nitrogen atoms in the rings could be targets for oxidation.

  • Benzyl Group: While generally stable, the methylene bridge (-CH₂-) can be a site for oxidation under aggressive conditions.

  • Fluorine Substitution: The electron-withdrawing nature of the fluorine atom on the benzyl ring can influence the electronic properties of the entire molecule, potentially affecting its reactivity and degradation profile.

Table 1: Physicochemical Properties

This data provides a baseline for selecting analytical techniques and understanding the molecule's behavior in various solvents and conditions.

PropertyValueData Source
CAS Number 256376-62-2Fluorochem[7]
Molecular Formula C₁₄H₁₁FN₄OFluorochem[7]
Molecular Weight 270.27 g/mol Fluorochem[7]
LogP 1.67Fluorochem[7]
Hydrogen Bond Acceptors 3Fluorochem[7]
Hydrogen Bond Donors 1Fluorochem[7]

Section 2: Forced Degradation (Stress Testing) Guide

Forced degradation studies are the cornerstone of stability testing.[5][8] They are designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method. The goal is to achieve a target degradation of 5-20%.[6]

Troubleshooting Common Stress Testing Issues

Q: My degradation is too low (<5%) or too high (>20%). How do I optimize the stress conditions?

A: This is a common challenge. The key is iterative adjustment. Degradation that is too low won't reveal potential degradants, while excessive degradation can lead to secondary or tertiary degradants that are not relevant to real-world stability and complicate analysis.

  • For Low Degradation: Incrementally increase the severity of the conditions. For hydrolysis, increase the molarity of the acid/base or raise the temperature. For oxidation, increase the concentration of the oxidizing agent or the exposure time.

  • For High Degradation: Reduce the severity. Use more dilute acidic, basic, or oxidative reagents, lower the temperature, or shorten the duration of the study.

Table 2: Recommended Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureDurationRationale & Common Issues
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hoursTargets the carboxamide group. If no degradation, increase to 1 M HCl or higher temperature.
Base Hydrolysis 0.1 M NaOH60°C12 - 24 hoursAmide hydrolysis is often faster under basic conditions. Watch for rapid degradation.
Oxidation 3% H₂O₂Room Temp24 hoursTargets electron-rich aromatic rings. Over-stressing can lead to a complex mixture of products.
Thermal Dry Heat80°C48 hoursAssesses solid-state thermal stability. Ensure the sample is protected from light.
Photolytic ICH Q1B Option 2Room TempPer ICH Q1BExpose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV). A control sample protected from light is mandatory.
Experimental Workflow: Forced Degradation

The following diagram illustrates a systematic approach to conducting forced degradation studies and utilizing the results.

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis & Evaluation API Prepare API Solution (e.g., in ACN:H2O) Acid Acid Hydrolysis (HCl, Heat) API->Acid Expose Base Base Hydrolysis (NaOH, Heat) API->Base Expose Oxid Oxidation (H2O2) API->Oxid Expose Therm Thermal (Dry Heat) API->Therm Expose Photo Photolytic (Light Cabinet) API->Photo Expose Control Prepare Control Sample (No Stress Agent) Analyze Analyze All Samples by HPLC-DAD Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxid->Analyze Therm->Analyze Photo->Analyze Neutralize->Analyze Purity Assess Peak Purity (Main Peak) Analyze->Purity MassBal Calculate Mass Balance Analyze->MassBal Purity->Analyze Method adequate? MassBal->Analyze Recovery acceptable? HPLC_Troubleshooting Start Co-elution Observed Step1 Adjust Mobile Phase (% Organic Modifier) Start->Step1 Step2 Modify Aqueous pH Step1->Step2 No improvement End Resolution Achieved Step1->End Success Step3 Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) Step2->Step3 No improvement Step2->End Success Step4 Modify Gradient Slope Step3->Step4 No improvement Step3->End Success Step4->End Success

Caption: Decision Tree for HPLC Method Troubleshooting.

Q: My mass balance calculation is significantly below 100%. What could be the cause?

A: Poor mass balance suggests that you are not "seeing" all the components. The sum of the assay of the API and all quantified degradants should ideally be between 98-102%. Potential causes for low recovery include:

  • Non-Chromophoric Degradants: A degradation product may have formed that lacks a UV-active chromophore, making it invisible to a DAD. Coupling your HPLC to a mass spectrometer or a charged aerosol detector (CAD) can help identify such species.

  • Volatile Degradants: The degradation product may be volatile and lost during sample preparation.

  • Precipitation: The degradant may have precipitated out of the sample solution.

  • Strong Retention: The degradant may be irreversibly adsorbed onto the HPLC column.

Section 4: Formal Stability Studies (Long-Term & Accelerated)

Once a SIAM is validated, you can proceed with formal stability studies according to ICH guidelines to establish a re-test period or shelf life. [3][9] Q: What are the standard storage conditions and testing frequencies required by ICH?

A: The conditions are designed to simulate storage in different climatic zones. The choice of long-term conditions depends on the intended market.

Table 3: ICH Standard Storage Conditions & Testing Frequency
Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 MonthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter. [9][10]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months [9]
Protocol: Setting Up a Formal Stability Study
  • Material: Use at least three primary batches of the API manufactured by a process representative of the final production scale.

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Chamber Placement: Place the packaged samples into qualified stability chambers set to the conditions outlined in Table 3.

  • Timepoint Pulls: At each scheduled timepoint, pull a sufficient number of samples for complete testing.

  • Analysis: Analyze the samples using the validated stability-indicating method. Key tests include: Assay, Degradation Products/Impurities, Appearance, and any other critical quality attributes.

  • Data Evaluation: Evaluate the data for trends. Any significant change should be investigated. Data from accelerated studies can be used to predict the shelf life under long-term conditions.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]

  • An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Thieme Connect. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration (FDA). [Link]

  • Synthesis of Novel 1,2,3-triazole Tagged pyrazolo[3,4-b]pyridine Derivatives and Their Cytotoxic Activity. PubMed, National Center for Biotechnology Information. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar. [Link]

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Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring you can optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative using an aminopyrazole, an aldehyde, and an active methylene compound, but I am consistently obtaining very low yields or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the multi-component synthesis of pyrazolo[3,4-b]pyridines are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Causality and Recommended Solutions:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the aminopyrazole and other reactants prior to use.[1]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's success. While acidic catalysts like acetic acid are common, they may not be optimal for all substrate combinations.[1][2]

    • Recommendation: Screen a variety of catalysts. Lewis acids such as zirconium(IV) chloride (ZrCl₄) have proven effective in promoting the cyclization step.[3] The catalyst loading is also a critical parameter to optimize. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was determined to be the optimal amount.[1][4]

  • Solvent Effects: The solvent influences the solubility of reactants and intermediates, as well as the overall reaction kinetics.

    • Recommendation: Conduct a solvent screen. While ethanol is a commonly used solvent, some reactions benefit from higher boiling point solvents like N,N-dimethylacetamide (DMAc) or even solvent-free conditions at elevated temperatures.[1][5] A mixture of ethanol and dimethylformamide (DMF) has also been found to be effective in dissolving all reactants and facilitating the reaction.[3]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of the product.

    • Recommendation: Optimize the reaction temperature. While some syntheses can proceed at room temperature, others may require heating to overcome the activation energy barrier.[1][4] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time for completion.[1]

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction, both of which can negatively impact the yield.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these N-heterocycles is UV light (254 nm), where the aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolo[3,4-b]pyridine regioisomers. How can I improve the regioselectivity of the synthesis?

Answer:

The formation of regioisomers is a common challenge, particularly when using unsymmetrical dicarbonyl compounds or other reactants with multiple reactive sites. The regioselectivity is often dictated by the relative reactivity of these sites.

Causality and Recommended Solutions:

  • Ambident Nucleophilicity of Aminopyrazole: 5-aminopyrazoles possess two nucleophilic centers: the exocyclic amino group and the endocyclic nitrogen atom. The initial nucleophilic attack can occur from either of these positions, leading to different regioisomers.

    • Recommendation: The choice of reaction conditions can influence the site of initial attack. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (the one attached to the CF₃ group) is preferentially attacked.[2] Understanding the electronic properties of your substrates is key to predicting and controlling regioselectivity.

  • Reaction Mechanism Control: The reaction pathway can be directed to favor the formation of a specific regioisomer.

    • Recommendation: In a cascade 6-endo-dig cyclization reaction for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, excellent regioselectivity was achieved.[5] This suggests that choosing a synthetic route with a well-defined and selective mechanism can prevent the formation of unwanted isomers. Control experiments can also help elucidate the reaction mechanism and identify intermediates, providing insights into how to favor the desired product.[5]

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify my target pyrazolo[3,4-b]pyridine from the crude reaction mixture. What are the best practices for purification?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues. A systematic approach to purification is essential.

Causality and Recommended Solutions:

  • Inadequate Work-up: An improper work-up procedure can leave behind impurities that complicate the final purification.

    • Recommendation: A thorough aqueous work-up is crucial for removing catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into a suitable organic solvent (e.g., ethyl acetate or chloroform), washing the organic layer with brine, and drying it over an anhydrous salt like sodium sulfate (Na₂SO₄) before concentrating the solution.[1][3]

  • Suboptimal Chromatography Conditions: The choice of stationary and mobile phases is critical for achieving good separation in column chromatography.

    • Recommendation: Flash column chromatography using silica gel is a common and effective method for purifying pyrazolo[3,4-b]pyridine derivatives.[3] It is advisable to start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] The optimal solvent system should be determined by preliminary TLC analysis.

  • Recrystallization: For crystalline products, recrystallization can be a highly effective final purification step.

    • Recommendation: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture. This can often provide a highly pure product.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of pyrazolo[3,4-b]pyridines.

Q1: What are the most common starting materials for the synthesis of pyrazolo[3,4-b]pyridines?

A1: The most prevalent synthetic strategies involve the use of aminopyrazole derivatives as key building blocks.[2] These are typically reacted with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or alkynyl aldehydes to construct the fused pyridine ring.[2][3][5] Three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound are also widely employed.[1]

Q2: What is the role of the catalyst in pyrazolo[3,4-b]pyridine synthesis?

A2: Catalysts play a crucial role in accelerating the reaction and influencing its outcome. Both acid and base catalysts are commonly used. Acids, such as acetic acid or Lewis acids like ZrCl₄, can activate carbonyl groups, making them more electrophilic and facilitating nucleophilic attack.[2][3] Bases can be used to deprotonate active methylene compounds or assist in condensation steps. In some cases, ionic liquids have been used as both the solvent and the catalyst, offering a greener alternative.[2]

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave (MW) irradiation is often employed to accelerate the synthesis of pyrazolo[3,4-b]pyridines. It can significantly reduce reaction times compared to conventional heating methods.[2]

Q4: How does the substitution pattern on the starting materials affect the reaction?

A4: The electronic and steric properties of the substituents on the starting materials can have a significant impact on the reaction. Electron-donating groups on the aminopyrazole can enhance its nucleophilicity, potentially leading to higher yields.[5] Conversely, electron-withdrawing groups on the carbonyl-containing reactant can increase its electrophilicity and reactivity. Steric hindrance, particularly from ortho-substituents, can impede the reaction and lead to lower yields or prevent the reaction from occurring altogether.[4]

Q5: Is an oxidation step always necessary in the synthesis of pyrazolo[3,4-b]pyridines?

A5: In many synthetic routes, the final step is an oxidation to form the aromatic pyrazolo[3,4-b]pyridine ring system. This oxidation can sometimes occur spontaneously in the presence of atmospheric oxygen.[2] In other cases, an explicit oxidation step may be required. The necessity of an oxidation step depends on the specific reaction mechanism.

Section 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Catalysts for Pyrazolo[3,4-b]pyridine Synthesis
CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Acetic AcidAcetic AcidRefluxVariesVaries[2]
Acetic Acid/TriethylamineAcetic Acid150-16015-20 min86-98[2]
ZrCl₄EtOH/DMF (1:1)9516 hLow to Moderate[3]
Ag(CF₃CO₂) / TfOHDMAc1002 h68-84[5]
AC-SO₃HEthanolRoom Temp3 hup to 83[4]
Experimental Protocol: General Procedure for the ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[3]
  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue.

  • Separate the two phases and wash the aqueous phase with CHCl₃ twice.

  • Combine the organic extracts, wash with H₂O and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the target compound.

Experimental Protocol: General Procedure for the Three-Component Synthesis under Solvent-Free Conditions[1]
  • In a reaction vessel, mix the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of a solid-supported catalyst).

  • Stir the mixture at 100 °C under solvent-free conditions.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).

Section 4: Visualization of Key Concepts

Diagram 1: General Synthetic Strategies

G cluster_start Starting Materials cluster_reaction Reaction Types Aminopyrazole Aminopyrazole Two-Component Cyclization Two-Component Cyclization Aminopyrazole->Two-Component Cyclization Three-Component Reaction Three-Component Reaction Aminopyrazole->Three-Component Reaction Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Two-Component Cyclization Aldehyde Aldehyde Aldehyde->Three-Component Reaction Active Methylene Active Methylene Active Methylene->Three-Component Reaction Product Pyrazolo[3,4-b]pyridine Two-Component Cyclization->Product Three-Component Reaction->Product

Caption: Common synthetic routes to pyrazolo[3,4-b]pyridines.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCatalyst Optimize Catalyst & Loading CheckPurity->OptimizeCatalyst SolventScreen Perform Solvent Screen OptimizeCatalyst->SolventScreen OptimizeTempTime Optimize Temperature & Time SolventScreen->OptimizeTempTime MonitorReaction Improve Reaction Monitoring (TLC) OptimizeTempTime->MonitorReaction End Improved Yield MonitorReaction->End

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Val C, et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3334. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6463. [Link]

  • Koula, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1845. [Link]

Sources

Technical Support Center: Purification of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related pyrazolo[3,4-b]pyridine derivatives. The following troubleshooting FAQs and protocols are based on established chemical principles and field-proven insights to ensure the highest degree of scientific integrity and practical utility.

Introduction to Purification Challenges

The target molecule, this compound, possesses several structural features that can present challenges during its purification. The presence of multiple nitrogen atoms in the heterocyclic core imparts a degree of polarity and the potential for strong interactions with stationary phases in chromatography. The carboxamide group can participate in hydrogen bonding, influencing solubility and chromatographic behavior. Furthermore, the synthesis of this molecule can lead to impurities with similar polarities, making separation non-trivial. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a sticky oil/gum instead of a solid. How should I proceed with purification?

A1: This is a common issue, often caused by the presence of residual solvents or low-melting impurities.

  • Initial Step: Solvent Removal. Ensure all reaction solvents (e.g., DMF, methanol) are thoroughly removed under high vacuum, possibly with gentle heating (40-50 °C). Co-evaporation with a higher boiling point, non-polar solvent like toluene can help azeotropically remove residual polar solvents.

  • Trituration. Attempt to solidify the oil by trituration. This involves adding a solvent in which your product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or a mixture). Stir the oil vigorously with a spatula in the solvent. The desired compound may precipitate as a solid.

  • Direct to Chromatography. If trituration fails, the oil can be dissolved in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto a chromatography column. This technique is often more effective for oils than wet-loading.

Q2: I'm seeing significant streaking of my product on the TLC plate during method development for column chromatography. What causes this and how can I fix it?

A2: Streaking on silica gel TLC plates is a frequent problem with basic nitrogen-containing heterocycles like your pyrazolo[3,4-b]pyridine.[1] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface, leading to poor elution and band broadening.

  • Incorporate a Basic Modifier. The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (Et3N): Add 0.5-2% triethylamine to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Ammonia: For very polar compounds, a solution of methanol saturated with ammonia can be used as the polar component of the mobile phase (e.g., 1-10% NH3/MeOH in DCM).

  • Change the Stationary Phase. If a basic modifier is not effective or compatible with your compound, consider an alternative stationary phase.

    • Alumina (Al2O3): Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1] You will need to re-develop your TLC conditions on alumina plates.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape) is a powerful option.[1]

Q3: I performed a column and my desired product is co-eluting with an impurity. What are my options?

A3: Co-elution occurs when the polarity of the product and an impurity are too similar in the chosen solvent system.

  • Optimize the Mobile Phase.

    • Adjust Polarity Gradient: If using a gradient, make it shallower around the elution point of your compound to increase resolution.

    • Change Solvent System: Switch to a different solvent system with different selectivity.[1] For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds and the stationary phase in unique ways, which can often resolve closely eluting spots.

  • Recrystallization. If the product is obtained in a mixture after chromatography, recrystallization is often the best next step to achieve high purity. (See Q4 for details).

  • Consider the Impurity's Identity. The most common impurity is the unreacted starting material, ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. The ester is less polar than the amide and should elute earlier in normal-phase chromatography. If it is co-eluting, you are likely using a mobile phase that is too polar. Reduce the polarity to increase separation. Another potential impurity is the hydrolyzed carboxylic acid, which is significantly more polar and would likely remain at the baseline in many solvent systems.

Q4: My product appears pure by TLC, but the yield is low after purification. What are the common causes of product loss?

A4: Low yield can be attributed to several factors during the purification process.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and loss of product in mixed fractions. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[1]

  • Product Instability on Silica: Although less common for this scaffold, some compounds can degrade on acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.

  • Recrystallization Issues:

    • Using too much solvent: This will keep more of your product dissolved in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve your compound.

    • Cooling too quickly: Rapid cooling can trap impurities in the crystal lattice and lead to lower purity or the formation of fine needles that are difficult to filter.

    • Inappropriate solvent choice: If the product is too soluble in the chosen solvent at room temperature, recovery will be low.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. For aromatic amides, alcoholic solvents or solvent mixtures are often a good starting point.

Recommended Solvents to Screen:

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Ethyl Acetate

  • Ethanol/Water mixture

  • Ethyl Acetate/Hexane mixture

Step-by-Step Procedure (using Ethanol as an example):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Do not disturb the flask during this process.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil upon cooling, it means the boiling point of the solvent is higher than the melting point of the impure compound. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the problem persists, a different solvent or a solvent pair is needed.

  • No Crystals Form: This can happen if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a seed crystal of the pure compound. As a last resort, slowly evaporate some of the solvent and allow it to cool again.

Protocol 2: Flash Column Chromatography

This protocol is designed for the purification of a moderately polar compound that may exhibit streaking on silica gel.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)

  • TLC plates (silica gel)

Step-by-Step Procedure:

  • TLC Method Development:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a starting eluent system of 95:5 DCM:MeOH.

    • Visualize the plate under UV light (254 nm). The aromatic rings of the product and likely impurities should be UV active.

    • Adjust the solvent polarity to achieve an Rf value of ~0.3 for your product. If streaking is observed, add 1% Et3N to the eluent and re-run the TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the silica.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from your TLC analysis (e.g., 98:2:1 DCM:MeOH:Et3N).

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product in a reasonable number of fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum to remove all residual solvents.

Table 1: Suggested Starting Solvent Systems for TLC/Column Chromatography

Solvent System (v/v/v)PolarityComments
90:10 to 80:20 Hexane:Ethyl AcetateLow to MediumGood starting point for less polar impurities.
95:5 to 90:10 DCM:MeOHMedium to HighEffective for many polar heterocyclic compounds.
98:2:1 DCM:MeOH:Et3NMedium to HighRecommended if streaking is observed.
100% Ethyl AcetateMediumCan be effective for compounds of intermediate polarity.

Visualization and Workflow Diagrams

Diagram 1: General Synthesis and Impurity Profile

The synthesis of this compound typically proceeds via the amidation of the corresponding ethyl ester. This reaction can lead to specific impurities that need to be addressed during purification.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities Start Ethyl 1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine-3-carboxylate Reaction Ammonia in Methanol Start->Reaction Starting Material Crude Crude Product Mixture Reaction->Crude Imp1 Unreacted Starting Ester (Less Polar) Crude->Imp1 Contains Imp2 Hydrolyzed Carboxylic Acid (More Polar) Crude->Imp2 Contains Product 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b] pyridine-3-carboxamide (Target) Crude->Product Contains

Caption: Synthetic route and common impurities.

Diagram 2: Troubleshooting Workflow for Purification

This diagram outlines a logical progression for troubleshooting common purification issues.

G Start Crude Product (Oil or Solid) Is_Solid Is it a solid? Start->Is_Solid Triturate Triturate with non-polar solvent Is_Solid->Triturate No (Oil) Recrystallize Recrystallization (Protocol 1) Is_Solid->Recrystallize Yes Column Column Chromatography (Protocol 2) Triturate->Column Stays Oily Is_Solid_Now Is it a solid? Triturate->Is_Solid_Now Solidifies Check_Purity Check Purity (TLC/NMR) Recrystallize->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Yes Check_Purity->Column No TLC_Streak Streaking on TLC? Column->TLC_Streak Add_Base Add Basic Modifier (e.g., Et3N) to Eluent TLC_Streak->Add_Base Yes Run_Column Run Column TLC_Streak->Run_Column No Add_Base->Run_Column Check_Purity_Post_Column Check Purity (TLC/NMR) Run_Column->Check_Purity_Post_Column Collect & Combine Fractions Is_Solid_Now->Recrystallize Yes Is_Solid_Now->Column No Check_Purity_Post_Column->Recrystallize No (Impure but enriched) Check_Purity_Post_Column->Pure_Product Yes

Caption: A decision tree for purification troubleshooting.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.[Link]

  • Technical Disclosure Commons. Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. (2024-12-05). [Link]

  • Reddit r/Chempros. Purification of strong polar and basic compounds. (2023-01-07). [Link]

Sources

Chiral Separation of Pyrazolo[3,4-b]pyridine Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chiral separation of pyrazolo[3,4-b]pyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the unique challenges encountered during the enantioselective analysis of this important class of heterocyclic compounds. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their diverse biological activities, including as kinase inhibitors and anticancer agents.[1][2] As the pharmacological and toxicological profiles of enantiomers can differ significantly, robust and efficient chiral separation methods are crucial for drug discovery and development.[3]

This resource is structured to offer both foundational knowledge through frequently asked questions and in-depth troubleshooting guidance for specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of pyrazolo[3,4-b]pyridine enantiomers, providing a solid starting point for method development.

1. What are the most effective types of chiral stationary phases (CSPs) for separating pyrazolo[3,4-b]pyridine enantiomers?

Polysaccharide-based CSPs are generally the most successful for the chiral separation of a wide range of compounds, including N-heterocycles like pyrazolo[3,4-b]pyridines.[4] These CSPs are derived from cellulose and amylose, which are coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[4]

For pyrazole derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, both cellulose- and amylose-based columns have shown excellent enantioselectivity.[4] Therefore, a good starting point for screening would be to use columns with different polysaccharide backbones and derivatizations.

2. What are the typical starting mobile phase conditions for method development?

The choice of mobile phase is critical and depends on the specific pyrazolo[3,4-b]pyridine derivative and the selected CSP. Chiral separations are commonly performed in three main modes: normal phase, polar organic, and reversed-phase.[5]

  • Normal Phase: This mode often provides excellent selectivity. A typical starting mobile phase would be a mixture of a non-polar solvent like n-hexane or cyclohexane and an alcohol modifier such as ethanol or isopropanol.[3]

  • Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with a small amount of an alcohol modifier. It can offer shorter analysis times and sharper peaks.[4]

  • Reversed-Phase: This mode is suitable for more polar pyrazolo[3,4-b]pyridine derivatives. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.

3. Why are additives sometimes necessary in the mobile phase?

Additives are often crucial for improving peak shape and resolution, especially for basic compounds like pyrazolo[3,4-b]pyridines. Small amounts of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), can help to reduce peak tailing by masking residual silanol groups on the silica support. Acidic additives, like trifluoroacetic acid (TFA) or formic acid, may be used for acidic or neutral compounds to improve peak shape. The choice and concentration of the additive should be carefully optimized.

4. How does temperature affect the chiral separation?

Temperature is a critical parameter that can significantly impact a chiral separation. Generally, lower temperatures lead to increased retention and often improved resolution, as the enthalpic differences in the interactions between the enantiomers and the CSP become more pronounced. However, lower temperatures can also lead to broader peaks due to slower mass transfer. Conversely, higher temperatures can decrease analysis time and improve peak efficiency, but may reduce selectivity. The optimal temperature should be determined empirically for each separation.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Poor or No Resolution

Q: I am not seeing any separation between my pyrazolo[3,4-b]pyridine enantiomers. What should I try first?

A: If you observe no separation (a single peak), consider the following systematic approach:

  • Confirm Chirality: First, ensure that your molecule is indeed chiral and that you are working with a racemic mixture.

  • Screen Different CSPs: The primary factor for chiral separation is the choice of the CSP. If one column does not provide separation, screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives).

  • Change the Elution Mode: If you are using normal phase, try polar organic or reversed-phase conditions, and vice-versa. The interactions governing chiral recognition can be highly dependent on the solvent environment.

  • Optimize the Mobile Phase Modifier: The type and concentration of the alcohol modifier in normal and polar organic modes can have a dramatic effect on selectivity. Systematically screen different alcohols (e.g., ethanol, isopropanol, n-butanol) at various concentrations.

  • Adjust Temperature: Evaluate the effect of temperature. A lower temperature may enhance resolution.

Experimental Protocol: Initial CSP and Mobile Phase Screening

  • Prepare Stock Solution: Dissolve the racemic pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., ethanol, methanol, or mobile phase) at a concentration of approximately 1 mg/mL.

  • Column Selection: Select a set of at least three different polysaccharide-based CSPs for initial screening (e.g., one cellulose-based and two different amylose-based columns).

  • Normal Phase Screening:

    • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

  • Polar Organic Screening:

    • Mobile Phase C: Acetonitrile/Ethanol (95:5, v/v)

    • Mobile Phase D: Methanol

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

  • Data Evaluation: Analyze the chromatograms for any signs of peak splitting or broadening, which would indicate partial separation.

Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly. How can I improve the peak shape?

A: Peak tailing is a common issue, particularly with basic compounds like pyrazolo[3,4-b]pyridines. Here are the primary causes and solutions:

  • Secondary Interactions: Tailing is often caused by unwanted interactions between the basic nitrogen atoms in the pyrazolo[3,4-b]pyridine core and acidic silanol groups on the silica support of the CSP.

    • Solution: Add a small amount of a basic modifier to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is a good starting point.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent (refer to the column manufacturer's instructions). If the problem persists, the column may need to be replaced.

dot

G cluster_0 Troubleshooting Poor Peak Shape start Observe Peak Tailing/Fronting check_overload Is the column overloaded? start->check_overload reduce_injection Reduce sample concentration or injection volume check_overload->reduce_injection Yes check_secondary_interactions Are there secondary interactions with the stationary phase? check_overload->check_secondary_interactions No end Improved Peak Shape reduce_injection->end add_modifier Add a basic (e.g., 0.1% DEA) or acidic modifier to the mobile phase check_secondary_interactions->add_modifier Yes check_column_health Is the column contaminated or old? check_secondary_interactions->check_column_health No add_modifier->end flush_column Flush the column with a strong solvent check_column_health->flush_column Yes replace_column Replace the column flush_column->replace_column Problem persists flush_column->end replace_column->end

Caption: A workflow for troubleshooting poor peak shape in chiral HPLC.

Inconsistent Retention Times

Q: My retention times are shifting between injections. What could be the cause?

A: Fluctuating retention times can compromise the reliability of your analytical method. The following factors should be investigated:

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a multi-solvent mixture, consider using an online mixer or pre-mixing the solvents.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can lead to drifting retention times.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.

  • Additive Memory Effect: The history of the column, particularly the use of acidic or basic additives, can impact subsequent separations.[6] Additives can adsorb to the stationary phase and alter its properties.[6]

    • Solution: Dedicate a column to a specific method or type of analysis. If this is not possible, thoroughly flush the column between methods. When developing a new method, it is advisable to use a new column to avoid unpredictable memory effects.[6][7]

Data Summary: Starting Conditions for Chiral Method Development

The following table provides a summary of recommended starting points for the chiral separation of pyrazolo[3,4-b]pyridine enantiomers based on common practices for related heterocyclic compounds.

ParameterNormal PhasePolar OrganicReversed-Phase
CSP Type Polysaccharide-based (Cellulose or Amylose)Polysaccharide-based (Cellulose or Amylose)Polysaccharide-based (Reversed-Phase versions)
Mobile Phase n-Hexane or CyclohexaneAcetonitrile or MethanolAqueous Buffer (e.g., 20 mM Phosphate)
Modifier Ethanol or IsopropanolEthanol or MethanolAcetonitrile or Methanol
Modifier % 5 - 20%0 - 10%20 - 60%
Additive 0.1% DEA for basic analytes0.1% DEA for basic analytes0.1% TFA or Formic Acid
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Temperature 15 - 40 °C15 - 40 °C25 - 50 °C

Concluding Remarks

The chiral separation of pyrazolo[3,4-b]pyridine enantiomers is a critical step in their development as therapeutic agents. A systematic approach to method development, starting with the screening of polysaccharide-based CSPs under different elution modes, is key to success. This guide provides a framework for addressing common challenges and optimizing separations. Remember that chiral chromatography is often an empirical science, and a thorough understanding of the principles outlined here will facilitate a more efficient and effective method development process.[5]

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Li, B., & Haynie, D. T. (n.d.). Chiral Drug Separation. In Encyclopedia of Chemical Processing.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25695. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. [Link]

  • Asymmetric Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues Catalyzed by Chiral-at-Metal Rh(III) Complexes. (2025). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (n.d.). ResearchGate. [Link]

  • Phenomenex Inc. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. (2025). ResearchGate. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.). ResearchGate. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). sfera - Unife. [Link]

Sources

Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Technical Support Guide for Scaling Up 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, a crucial intermediate in the manufacturing of various pharmaceutical agents. This document moves beyond a simple recitation of procedural steps to offer in-depth explanations for experimental choices, anticipate common challenges, and provide actionable solutions to facilitate a smooth and efficient scale-up process.

Introduction to the Synthetic Challenge

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1][2] The target molecule, this compound, presents a multi-step synthesis with several potential pitfalls that can impact yield, purity, and scalability. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and supported by literature precedents.

Visualizing the Synthetic Pathway

A common and efficient route to the target molecule involves a multi-step sequence starting from the construction of the pyrazolo[3,4-b]pyridine core, followed by the crucial amidation step. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 N-Alkylation cluster_2 Amidation A 5-amino-1H-pyrazole-3-carboxylate C Cyclization A->C B 1,1,3,3-tetramethoxypropane B->C D Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate C->D Formation of Pyridine Ring F Alkylation D->F E 2-Fluorobenzyl bromide E->F G Ethyl 1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine-3-carboxylate F->G Introduction of Benzyl Group I Amidation G->I H Ammonia Source H->I J This compound I->J Final Product Formation Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield ReagentPurity Reagent Purity LowYield->ReagentPurity ReactionConditions Suboptimal Conditions (Temp, Time, Conc.) LowYield->ReactionConditions Byproducts Byproduct Formation Byproducts->ReactionConditions IncompleteReaction Incomplete Reaction IncompleteReaction->ReactionConditions Catalyst Inefficient Catalyst IncompleteReaction->Catalyst Mixing Poor Mixing IncompleteReaction->Mixing PurifyReagents Purify/Verify Reagents ReagentPurity->PurifyReagents OptimizeConditions Optimize Conditions ReactionConditions->OptimizeConditions ChangeSolvent Change Solvent ReactionConditions->ChangeSolvent ScreenCatalysts Screen Catalysts/Bases Catalyst->ScreenCatalysts ImproveAgitation Improve Agitation Mixing->ImproveAgitation

Sources

Technical Support Center: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Compound FPP-3C). Understanding the degradation profile of this molecule is critical for ensuring its stability, developing robust formulations, and meeting regulatory requirements. This document offers troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during experimental studies.

Frequently Asked Questions & Troubleshooting Guides

Q1: My stability-indicating HPLC method is showing a significant new peak under basic hydrolytic stress. What is the most probable identity of this degradant?

A1: Causality and Identification

The most chemically labile functional group in the FPP-3C molecule under basic conditions is the primary carboxamide at the C3 position. Base-catalyzed hydrolysis of an amide is a well-established reaction mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This process ultimately leads to the cleavage of the carbon-nitrogen bond.

The expected degradation product is the corresponding carboxylic acid: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid .

Troubleshooting & Verification Workflow:

  • Mass Spectrometry Analysis: The primary step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using Liquid Chromatography-Mass Spectrometry (LC-MS). The parent compound, FPP-3C, has a molecular weight of approximately 270.27 g/mol [1]. The predicted carboxylic acid degradant would have a molecular weight of approximately 271.25 g/mol . In positive ion mode ESI-MS, you should look for an [M+H]⁺ ion at m/z ≈ 272.26.

  • Co-injection: If you have a synthesized standard of the suspected carboxylic acid, perform a co-injection with your degraded sample. If the unknown peak's retention time and peak shape perfectly match the standard, it confirms its identity.

  • pH Manipulation: The retention time of the carboxylic acid degradant will be sensitive to the pH of the mobile phase. If you slightly lower the pH of your mobile phase (e.g., from 3.5 to 3.0), the carboxylic acid will become more protonated and less polar, typically resulting in a longer retention time on a reverse-phase column. The parent amide's retention time should remain largely unaffected.

Q2: What are the primary degradation pathways I should investigate for FPP-3C, and why?

A2: Rationale for Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of a molecule[2][3]. The structure of FPP-3C, featuring a pyrazolopyridine core, a carboxamide, and a fluorobenzyl group, suggests several potential degradation pathways.

  • Hydrolytic Degradation (Acidic & Basic): As discussed in Q1, the carboxamide group is susceptible to hydrolysis, yielding the carboxylic acid. This is often the most significant pathway under both acidic and basic conditions[4].

  • Oxidative Degradation: The pyrazolopyridine ring system, being electron-rich, is a potential target for oxidation[5]. Nitrogen atoms in heterocyclic rings can be oxidized to form N-oxides. Additionally, the methylene bridge of the benzyl group could be susceptible to oxidation.

  • Photolytic Degradation: Aromatic and heteroaromatic systems like pyrazolopyridine can absorb UV light, leading to photochemical reactions[6]. Potential photodegradation pathways include ring cleavage, rearrangement, or reactions involving the benzyl group. Fluoro-substituted aromatic rings can sometimes undergo photosubstitution[7].

  • Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds in the molecule[8][9]. While the core structure is relatively stable, prolonged exposure to high heat could lead to complex decomposition, potentially involving the cleavage of the benzyl group.

Below is a diagram illustrating the key labile sites on the FPP-3C molecule.

G mol This compound (FPP-3C) amide Carboxamide Group (C3 Position) n_oxide Pyridine Nitrogen benzyl_bond N-Benzyl Bond hydrolysis Hydrolysis (Acidic/Basic) hydrolysis->amide oxidation Oxidation oxidation->n_oxide photolysis Photolysis / Strong Acid photolysis->benzyl_bond

Caption: Key chemically labile sites on the FPP-3C molecule.

Q3: How should I design a comprehensive forced degradation study for FPP-3C?

A3: Experimental Protocol Design

A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[10] The following conditions are a robust starting point, but may require optimization based on the observed stability of FPP-3C. Always run a control sample (API in solvent, protected from stress) in parallel for each condition.

Table 1: Recommended Starting Conditions for Forced Degradation of FPP-3C

Stress ConditionReagent/ConditionTemperatureDurationRationale & Troubleshooting Tips
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursPrimary target is the amide group. If degradation is too rapid, reduce temperature or acid concentration. If slow, increase temperature.
Base Hydrolysis 0.1 M NaOHRoom Temp (25 °C)2 - 8 hoursBase-catalyzed hydrolysis is typically much faster than acid-catalyzed. Start at room temperature to control the reaction rate.
Oxidation 3% H₂O₂Room Temp (25 °C)24 hoursThis simulates oxidative stress. If no degradation is observed, gentle heating (40 °C) can be applied. Ensure the analytical method is free from peroxide interference.
Thermal Dry Heat (Solid State)80 °C48 hoursEvaluates the solid-state stability of the drug substance. Monitor for changes in physical appearance (color, melting point).
Photostability UV (254 nm) & Visible LightRoom Temp (25 °C)Per ICH Q1BExpose both solid and solution samples. A solution control protected from light (wrapped in foil) is mandatory.

Experimental Workflow Diagram:

Caption: Workflow for a forced degradation study.

Q4: I am having trouble achieving chromatographic separation between the parent FPP-3C and a degradant formed under oxidative stress. What should I do?

A4: Troubleshooting Chromatographic Resolution

Failure to separate the parent peak from a degradant peak means the method is not "stability-indicating." The most likely oxidative degradant is the N-oxide, formed on the pyridine ring. N-oxides are significantly more polar than the parent molecule.

Steps to Improve Resolution:

  • Modify Mobile Phase Gradient: If you are using a gradient method, make the gradient shallower around the elution time of the two peaks. A slower increase in the organic solvent percentage will give more time for the column to resolve closely eluting compounds.

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or using a combination of both. Methanol has different selectivity compared to acetonitrile and can alter the elution order or improve the separation of polar compounds.

  • Adjust Mobile Phase pH: The charge state of the molecule and its degradants can affect retention. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds. For the FPP-3C and its potential N-oxide, a pH in the acidic range (e.g., pH 2.5-4.0 using formic acid or phosphate buffer) is a good starting point to ensure consistent protonation.

  • Try a Different Column Chemistry: If mobile phase optimization fails, the column chemistry may not be suitable.

    • Phenyl-Hexyl Column: A phenyl-based stationary phase can offer alternative selectivity (π-π interactions) for aromatic compounds like FPP-3C, which may help resolve it from its degradants.

    • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can improve the peak shape and retention of polar compounds like an N-oxide, potentially enhancing separation.

Table 2: Potential Degradation Products and Their Characteristics

Degradation PathwayProbable ProductChemical ChangeExpected Mass ChangeChromatographic Behavior (Reverse Phase)
Hydrolysis 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid-CONH₂ → -COOH+1 DaEarlier elution (more polar), retention highly pH-dependent
Oxidation N-Oxide of pyrazolopyridine coreN → N⁺-O⁻+16 DaSignificantly earlier elution (much more polar)
Photolysis/Acidolysis 1H-Pyrazolo[3,4-b]pyridine-3-carboxamideCleavage of N-benzyl bond-108 DaMuch earlier elution (loss of hydrophobic benzyl group)

References

  • Al-Tel, T. H. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(1), 46-55. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Sharma, G., & Kumar, S. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 1(9), 1-8. Available at: [Link]

  • Teiusanu, E. A., et al. (2013). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Revista de Chimie, 64(1), 53-57. Available at: [Link]

  • Toldi, G., et al. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 12(1), 1-8. Available at: [Link]

  • Yáñez, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2174. Available at: [Link]

Sources

Technical Support Center: Minimizing Impurities in the Final Compound

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the critical challenge of minimizing impurities in chemical compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification strategies. The following guides and FAQs are structured to address specific issues encountered during experimental work, providing not just solutions but the underlying principles to empower your decision-making.

Part 1: Frequently Asked Questions - Understanding the Enemy

This section addresses foundational questions about the nature and origin of impurities. A clear understanding of where impurities come from is the first step in preventing their formation.

Q1: What are the primary sources of impurities in a synthesized compound?

A: Impurities are unwanted chemical substances that remain with the active pharmaceutical ingredient (API) or final compound, potentially affecting its safety, efficacy, and stability.[1] They can be broadly categorized based on their origin:

  • Organic Impurities: These are the most common and structurally diverse. They can arise from several sources:

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates can persist in the final product if not completely removed.[2]

    • By-products: Nearly every chemical reaction has side reactions that produce unintended by-products.[2][3] These can be isomers, dimers, or products of over-reaction.

    • Degradation Products: The compound itself may degrade over time due to exposure to heat, light, moisture, or interaction with excipients.[4]

    • Reagents and Catalysts: Residuals from chemicals, ligands, or catalysts used during the synthesis can remain.

  • Inorganic Impurities: These are often derived from the manufacturing process and are typically easier to identify and control.[3][5] Examples include heavy metals, inorganic salts, filter aids, and charcoal.[3][5]

  • Residual Solvents: Solvents are integral to the manufacturing process but must be removed as they do not provide therapeutic benefit and can be toxic.[2][3] Their levels are strictly controlled by regulatory guidelines.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Common origins and types of chemical impurities.

Q2: How do regulatory agencies like the FDA and ICH classify and control impurities?

A: Regulatory bodies have established strict guidelines to ensure patient safety. The International Council for Harmonisation (ICH) guidelines, followed by agencies like the FDA and EMA, are the global standard.[7][8]

  • ICH Q3A/Q3B: These guidelines specifically address impurities in new drug substances and drug products. They establish reporting, identification, and qualification thresholds.

    • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

    • Identification Threshold: The level above which the chemical structure of an impurity must be determined.[9]

    • Qualification Threshold: The level above which an impurity's biological safety must be established.

  • Genotoxic Impurities: Special attention is given to impurities that can damage DNA, as they pose a potential cancer risk even at very low levels.[10] A "Threshold of Toxicological Concern (TTC)" concept is applied, often setting an acceptable intake limit of 1.5 µ g/day .[10]

Part 2: Troubleshooting Purification Workflows

This section provides practical, step-by-step guidance for overcoming common challenges in two primary purification techniques: crystallization and chromatography.

Guide 1: Troubleshooting Crystallization Failures

Crystallization is a powerful purification technique based on solubility differences.[11] However, success is not always guaranteed.

Issue: My compound will not crystallize; it oils out or remains fully dissolved.

Causality: This common issue arises from several factors: the compound's solubility in the chosen solvent is too high even at low temperatures, the presence of impurities is inhibiting lattice formation, or the cooling rate is too rapid, preventing orderly crystal growth.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[12]

    • Step 1: If the compound remains dissolved upon cooling, the solvent is too good. Try a solvent in which your compound is less soluble.

    • Step 2: If the compound "oils out," the solution is likely supersaturated, and the compound's melting point may be lower than the boiling point of the solvent. Add a small amount of a "co-solvent" in which your compound is less soluble to reduce the overall solubility.

  • Induce Crystallization:

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments provide a nucleation site for crystal growth.

    • Seeding: Add a tiny, pure crystal of the desired compound to the cooled solution. This provides a template for other molecules to deposit onto.

  • Control the Cooling Rate: Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals or oils.

    • Step 1: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary.

    • Step 2: Once at room temperature, move the flask to an ice bath for further cooling to maximize yield.[13]

  • Perform a "Slurry" Wash: If you suspect impurities are adsorbed on the crystal surface, this can help. Suspending the product in a saturated, impurity-free solution can wash away surface impurities and allow the crystal surface to reject incorporated molecules.[14][15] A significant increase in purity after this process suggests surface contamination was the primary issue.[14][15]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Decision workflow for troubleshooting a failed crystallization.

Guide 2: Troubleshooting Flash Chromatography Separations

Flash chromatography is a rapid purification technique using pressure to force solvent through a stationary phase, but co-elution of impurities is a frequent problem.[1][16]

Issue: My target compound is co-eluting with an impurity.

Causality: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase under the chosen mobile phase conditions. This can be due to similar polarity or functional groups. Overloading the column or using an improper sample injection technique can also lead to poor separation.[17]

Troubleshooting Protocol:

  • Optimize the Mobile Phase (Solvent System): The goal is to maximize the difference in retention factor (Rf) between your compound and the impurity.

    • Step 1: If your separation is poor, re-screen solvent systems using Thin Layer Chromatography (TLC). Aim for a target compound Rf of ~0.35 for the best separation.

    • Step 2: Employ "orthogonal" chromatography. This involves changing a parameter that affects selectivity. The most powerful change is often the solvent.[17] If you used a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or a system with a different solvent selectivity group.[17]

  • Change the Stationary Phase: If optimizing the mobile phase fails, the interaction with the stationary phase must be changed.

    • Step 1: If using standard silica gel, consider switching to a different type of media. For example, if your compounds are basic, an alumina column might provide better separation.

    • Step 2: For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) offers a completely different selectivity mechanism and is often highly effective.

  • Check Your Loading Technique:

    • Problem: Dissolving the sample in a solvent that is stronger (more polar in normal-phase) than the mobile phase will cause band broadening and poor separation.[17]

    • Solution: Dissolve your crude sample in a minimal amount of a weak solvent (like hexane or dichloromethane for normal-phase) or adsorb it onto a small amount of silica gel ("dry loading") before placing it on the column.

Troubleshooting Summary: Flash Chromatography

Problem Possible Cause Recommended Solution
Poor Separation / Co-elution Improper solvent system (poor selectivity). Change solvent system; try solvents from different selectivity groups (orthogonal chromatography).[17]
Compound and impurity have similar polarity. Switch stationary phase (e.g., silica to alumina, or normal-phase to reversed-phase).
Column overload. Use a larger column or load less material.
Compound Won't Elute Mobile phase is too weak (non-polar). Gradually increase the polarity of the mobile phase.
Compound decomposed on the column. Test compound stability on silica using 2D TLC.[18] Consider a less acidic stationary phase like alumina.
Compound Elutes Too Quickly Mobile phase is too strong (polar). Decrease the polarity of the mobile phase.

| | Sample was loaded in a strong solvent. | Use a "dry loading" technique or dissolve the sample in a weaker solvent.[17] |

Part 3: FAQs - Analytical Characterization of Impurities

Identifying and quantifying impurities is essential for process control and regulatory compliance.

Q1: What are the primary analytical techniques used for impurity profiling?

A: A combination of chromatographic and spectroscopic techniques is typically employed to separate, identify, and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for impurity analysis, capable of separating trace impurities from the main compound.[19][20]

  • Gas Chromatography (GC): This technique is ideal for analyzing volatile impurities, such as residual solvents.[1][19]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information and structural details, making it a powerful tool for identifying unknown impurities.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of an impurity, which is often required for definitive identification.[19][21]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method used for detecting and quantifying trace elemental (inorganic) impurities.[19]

Summary of Analytical Techniques for Impurity Profiling

Technique Principle Primary Use Case
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase. Quantification of non-volatile organic impurities and degradation products.[1][19]
GC Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. Analysis of volatile organic compounds, especially residual solvents.[19]
LC-MS Combines the separation power of HPLC with the detection and identification capabilities of MS. Identifying and quantifying unknown non-volatile impurities.[20]
NMR Measures the magnetic properties of atomic nuclei. Definitive structural elucidation of isolated impurities.[19][22]

| ICP-MS | Uses an inductively coupled plasma to ionize the sample for mass spectrometric analysis. | Quantification of trace elemental impurities (heavy metals, catalysts).[19] |

Q2: What is the difference between impurity identification and quantification?

A: These are two distinct but related steps in impurity analysis.[7]

  • Identification: This is the process of determining the chemical structure of an impurity. It answers the question, "What is it?". Techniques like MS and NMR are crucial for identification.[7][22]

  • Quantification: This is the process of measuring the amount of a specific impurity present in the sample. It answers the question, "How much is there?". Calibrated HPLC or GC methods are typically used for quantification.[7]

Both are critical for regulatory compliance, as guidelines set specific limits on the allowable amounts of identified and unidentified impurities.[7][9]

References
  • Sources and Types of Impurities in Pharmaceutical Substances - Veeprho. (2024). Veeprho.[Link]

  • The Sources of Impurities in Pharmaceutical Substances - Moravek. (n.d.). Moravek.[Link]

  • Impurities in Drug Substances and Products - AIFA. (n.d.). Agenzia Italiana del Farmaco.[Link]

  • Impurity Profiling in different analytical techniques. - IJNRD. (2024). International Journal of Novel Research and Development.[Link]

  • Impact of Solvent Quality in the outcome of the API purification processes - Docuchem. (2024). Docuchem.[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (2020). ACS Publications.[Link]

  • How To: Purify by Crystallization - University of Rochester. (n.d.). University of Rochester Department of Chemistry.[Link]

  • How to isolate impurities from a reaction product - Biotage. (2023). Biotage.[Link]

  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025). ResolveMass Laboratories Inc.[Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Biotech Spain.[Link]

  • SOP: CRYSTALLIZATION. (n.d.). Courseware.[Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.). European Medicines Agency.[Link]

  • Troubleshooting Guide - Phenomenex. (n.d.). Phenomenex.[Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Academiascholarlyjournal.[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements - PubMed. (2025). PubMed.[Link]

  • FAQs: Organic Impurities - US Pharmacopeia (USP). (n.d.). US Pharmacopeia.[Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Gefitinib and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating EGFR mutations.[1][2] This guide provides an in-depth, objective comparison of the biological activity of Gefitinib against its clinically relevant and synthetically derived analogs. We will delve into the mechanistic nuances, structure-activity relationships (SAR), and the experimental data that underpins our understanding of these compounds.

Introduction: The Rationale for Analog Development

Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[2][3][4] The clinical success of Gefitinib, however, is often curtailed by the development of drug resistance and a desire for improved potency and selectivity. This has spurred the development of a plethora of analogs, each with specific structural modifications aimed at overcoming these limitations.

The primary goals behind the synthesis of Gefitinib analogs include:

  • Enhanced Potency: To achieve greater inhibition of EGFR at lower concentrations.

  • Improved Selectivity: To minimize off-target effects and associated toxicities.

  • Overcoming Resistance: To effectively inhibit EGFR mutants that are resistant to first-generation TKIs.

  • Broadened Antitumor Activity: To target other receptor tyrosine kinases (RTKs) implicated in cancer progression.

Comparative Biological Activity: A Data-Driven Analysis

The biological activity of a compound is a multi-faceted characteristic. Here, we compare Gefitinib and its key analogs based on their in vitro potency against EGFR, their cellular effects on cancer cell lines, and their broader kinase inhibitory profiles.

In Vitro EGFR Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Gefitinib and several notable analogs against wild-type (WT) and mutant EGFR.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 Del) IC50 (nM)Key Structural Differences from GefitinibReference
Gefitinib 38.9~2.4~2.0Parent Compound[5]
Erlotinib ~2~2~2Ethynyl group on the anilinoquinazoline core[6]
Afatinib ~0.5~0.4~0.1Irreversible inhibitor with a Michael acceptor[7]
Compound 22 40.7N/AN/AModification of the quinazoline core[5]
Compound 23 ~2.4N/AN/ADual EGFR/PI3Kα inhibitor[5]
Pyrazine Analog 7a 940N/AN/ABenzothiazole-urea derivative[8]

Analysis of Potency:

  • First vs. Second Generation: Erlotinib, another first-generation EGFR TKI, exhibits comparable potency to Gefitinib.[6] In contrast, Afatinib, a second-generation TKI, demonstrates significantly greater potency against both wild-type and mutant EGFR.[7] This is attributed to its irreversible binding mechanism.

  • Synthetic Analogs: The quest for novel analogs has yielded compounds with varied activities. For instance, "Compound 23" shows inhibitory activity similar to Gefitinib against EGFR while also targeting PI3Kα, suggesting a dual-inhibitory mechanism.[5] Conversely, some modifications can lead to reduced potency, as seen with the pyrazine analog 7a, which has a much higher IC50 for EGFR.[8]

Cellular Antiproliferative Activity

The ultimate measure of an anticancer compound's efficacy is its ability to inhibit the growth of cancer cells. The following table presents the IC50 values of Gefitinib and its analogs in various human cancer cell lines.

CompoundNCI-H1299 (NSCLC) IC50 (µM)A549 (NSCLC) IC50 (µM)NCI-H1437 (NSCLC) IC50 (µM)Reference
Gefitinib >5026.518.3[9]
Analog 4b 1.83.52.11,2,3-triazole derivative with a benzyl group
Analog 4c 2.54.22.91,2,3-triazole derivative with a benzyl group

Interpretation of Cellular Activity:

The data clearly indicates that certain structural modifications can dramatically enhance the antiproliferative activity of Gefitinib. The 1,2,3-triazole derivatives (4b and 4c) show significantly lower IC50 values across multiple NSCLC cell lines compared to the parent compound.[9] This highlights the success of synthetic modifications in improving the anticancer effects of the core Gefitinib scaffold.

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity can be rationalized by examining the structural modifications of the analogs and their predicted interactions with the EGFR kinase domain.

  • The Quinazoline Core: This is a critical pharmacophore that forms a key hydrogen bond with the hinge region of the EGFR kinase domain.[5]

  • The 4-Anilino Moiety: This portion of the molecule extends into a hydrophobic pocket. Modifications here can influence potency and selectivity.

  • Side Chains: The nature of the side chains, such as the morpholine group in Gefitinib, can be altered to improve physicochemical properties and biological activity. For instance, replacing the morpholine with a macrocyclic polyamine has been shown to increase antiproliferative activity.[5] The introduction of a 1,2,3-triazole linked to a benzyl group also demonstrated enhanced antitumor effects.[9]

The following diagram illustrates the key structural features of Gefitinib and the sites of modification for its analogs.

Caption: Key structural components of Gefitinib for analog design.

The Underlying Mechanism: EGFR Signaling Pathway

To fully appreciate the impact of these inhibitors, it is essential to understand the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates downstream pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.[10][11][12][13] Gefitinib and its analogs act by preventing the initial autophosphorylation step, thereby blocking these downstream signals.[3][14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR (Autophosphorylation) Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K Gefitinib Gefitinib & Analogs Gefitinib->pEGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - EGFR Enzyme - ATP - Substrate Peptide - Test Compounds Start->Step1 Step2 Pre-incubate EGFR with Test Compounds Step1->Step2 Step3 Initiate Kinase Reaction (Add ATP/Substrate) Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Stop Reaction & Deplete ATP Step4->Step5 Step6 Convert ADP to ATP Step5->Step6 Step7 Detect Luminescence Step6->Step7 End End Step7->End

Caption: Workflow for an in vitro EGFR kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare stocks of EGFR enzyme, ATP, and a suitable tyrosine kinase substrate in a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Compound Pre-incubation: In a 384-well plate, add 5 µL of the EGFR enzyme solution to each well. Add 0.5 µL of the serially diluted test compounds or DMSO (for control wells) and pre-incubate for 30 minutes at room temperature. 3. Kinase Reaction Initiation: Add 45 µL of a pre-mixed solution containing ATP and the substrate peptide to each well to start the reaction. 4. Incubation: Incubate the plate at room temperature for 60 minutes. [15]5. Reaction Termination and ATP Depletion: Add a reagent (such as ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [15]6. ADP to ATP Conversion: Add a kinase detection reagent that converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature. [15]7. Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [16] Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, NCI-H1299) into a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium. [17]2. Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24–72 hours in a CO₂ incubator. [17]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [16][18]4. Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals. [16][18]5. Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals. [17][18]6. Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. [17]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The comparative analysis of Gefitinib and its analogs reveals a dynamic field of research where subtle structural modifications can lead to profound changes in biological activity. While first-generation inhibitors like Gefitinib and Erlotinib have shown clinical benefit, second-generation and novel synthetic analogs offer the promise of enhanced potency, the ability to overcome resistance, and potentially broader therapeutic applications.

The continued exploration of the structure-activity relationships of EGFR inhibitors is crucial for the rational design of next-generation therapeutics. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, ensuring that only the most promising candidates advance toward clinical development. As our understanding of the complexities of EGFR signaling and resistance mechanisms grows, so too will our ability to design more effective and personalized cancer therapies.

References

  • Comparison of Effectiveness of Gefitinib, Erlotinib, and Afatinib in Advanced Non-small Cell Lung Cancer Patients with EGFR Mutation Positive in Indonesian Population. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

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  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Levy, B. P. (2016, December 21). Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. YouTube. Retrieved January 23, 2026, from [Link]

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  • Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

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A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective inhibitors targeting a diverse range of enzymes crucial in pathophysiology. This guide provides a comprehensive head-to-head comparison of leading pyrazolo[3,4-b]pyridine inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols. This document will delve into the specifics of inhibitors targeting key proteins such as TANK-binding kinase 1 (TBK1), Fibroblast Growth Factor Receptor (FGFR), Tropomyosin receptor kinase (TRK), and Topoisomerase II, providing a framework for informed decision-making in inhibitor selection and experimental design.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core for Inhibitor Design

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has proven to be a highly versatile scaffold for the development of enzyme inhibitors.[1] Its unique electronic properties and three-dimensional structure allow for a variety of substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This adaptability has led to the discovery of inhibitors for a wide array of biological targets, including kinases, phosphodiesterases, and topoisomerases.[3]

Kinase Inhibitors: Targeting Key Signaling Nodes

Kinases are a major class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazolo[3,4-b]pyridine scaffold has been particularly successful in generating potent and selective kinase inhibitors.

TANK-binding kinase 1 (TBK1) Inhibitors

TBK1 is a non-canonical IκB kinase that is a critical node in innate immunity signaling pathways. Its aberrant activation has been implicated in various inflammatory diseases and cancers.

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[4] Among these, compound 15y has demonstrated exceptional potency with an IC50 value of 0.2 nM against TBK1.[4] In comparative studies, compound 15y was significantly more potent than the well-known TBK1 inhibitors BX795 (IC50 = 7.1 nM) and MRT67307 (IC50 = 28.7 nM) under the same experimental conditions.[4] Furthermore, compound 15y displayed good selectivity when screened against a panel of 31 kinases at a 1 µM concentration.[4]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is a known driver in various cancers.

Compound 7n , a 1H-pyrazolo[3,4-b]pyridine derivative, has been identified as a potent and selective FGFR kinase inhibitor. It exhibits strong potency against FGFR1, FGFR2, and FGFR3 with IC50 values of 0.3 nM, 0.7 nM, and 2.0 nM, respectively. While it shows moderate activity against FGFR4 (IC50 = 52.7 nM), it demonstrates excellent selectivity over a panel of other kinases, including VEGFR2 (IC50 = 422.7 nM).

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK receptors are a family of neurotrophin-activated receptor tyrosine kinases. Gene fusions involving TRK genes are oncogenic drivers in a variety of tumors.

Compound C03 , a pyrazolo[3,4-b]pyridine derivative, has been identified as a pan-TRK inhibitor with an IC50 value of 56 nM against TRKA.[5] In comparison, the approved TRK inhibitor larotrectinib shows IC50 values of 3.0 nM, 13 nM, and 0.2 nM against TRKA, TRKB, and TRKC, respectively.[6] While not as potent as larotrectinib, compound C03 demonstrates significant selectivity for TRK kinases over other kinases like FAK, PAK4, and PLK4.[6]

Comparative Performance of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

To facilitate a direct comparison, the following table summarizes the inhibitory activities of the highlighted pyrazolo[3,4-b]pyridine kinase inhibitors against their primary targets and key off-targets.

InhibitorPrimary TargetIC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Reference
Compound 15y TBK10.2-Screened against 31 kinases at 1µM with good selectivity[4]
Compound 7n FGFR1/2/30.3 / 0.7 / 2.0VEGFR2422.7-
Compound C03 TRKA56FAK, PAK4, PLK4Selective[6]

Topoisomerase II Inhibitors: Targeting DNA Replication

Topoisomerase II is an essential enzyme that modulates the topology of DNA and is a well-established target for cancer chemotherapy.

Compound 8c , a pyrazolo[3,4-b]pyridine derivative, has been shown to be a potent inhibitor of Topoisomerase IIα.[3] Its activity is comparable to that of the widely used anticancer drug, etoposide.[3] In a DNA relaxation assay, compound 8c demonstrated a dose-dependent inhibition of Topoisomerase IIα activity.[3]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay

reagents Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) plate Add Reagents and Inhibitor to 384-well Plate reagents->plate inhibitor Prepare Serial Dilutions of Inhibitor inhibitor->plate incubate Incubate at 30°C plate->incubate detect Detect Kinase Activity (e.g., Luminescence) incubate->detect analyze Analyze Data and Calculate IC50 detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the kinase and substrate (peptide or protein) to their final concentrations in the reaction buffer.

    • Prepare a solution of ATP at the desired concentration (often at the Km for the specific kinase).

  • Inhibitor Preparation:

    • Prepare a stock solution of the pyrazolo[3,4-b]pyridine inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

  • Assay Plate Setup:

    • Add the kinase, substrate, and inhibitor dilutions to the wells of a microplate (e.g., 384-well).

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence-based for ADP-Glo, fluorescence-based, or radiometric).

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.

Workflow for MTT Cell Viability Assay

seed Seed Cells in a 96-well Plate treat Treat Cells with Inhibitor seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to Allow Formazan Formation mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine inhibitor.

    • Include untreated control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

Western blotting can be used to assess the phosphorylation status of a target kinase and its downstream effectors, providing evidence of target engagement by an inhibitor in a cellular context.

Workflow for Western Blotting

lysate Prepare Cell Lysates sds Perform SDS-PAGE lysate->sds transfer Transfer Proteins to a Membrane sds->transfer block Block the Membrane transfer->block primary Incubate with Primary Antibody (e.g., p-TBK1) block->primary secondary Incubate with HRP-conjugated Secondary Antibody primary->secondary detect Detect with Chemiluminescent Substrate secondary->detect

Caption: A simplified workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with the pyrazolo[3,4-b]pyridine inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin or GAPDH).

In Vitro Topoisomerase II Decatenation Assay

This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing kDNA, Topoisomerase II assay buffer, and ATP.

    • Add varying concentrations of the pyrazolo[3,4-b]pyridine inhibitor.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding human Topoisomerase IIα.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Separate the DNA products on an agarose gel. Decatenated minicircles will migrate faster than the catenated kDNA network.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

    • The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a rich source of potent and selective enzyme inhibitors with significant therapeutic potential. This guide has provided a head-to-head comparison of leading inhibitors targeting TBK1, FGFR, TRK, and Topoisomerase II, highlighting their performance based on available experimental data. The detailed protocols provided herein offer a robust framework for researchers to validate these findings and to characterize novel pyrazolo[3,4-b]pyridine derivatives in their own laboratories. As our understanding of the intricate roles of these target enzymes in disease evolves, the continued exploration and optimization of this versatile chemical scaffold will undoubtedly lead to the development of next-generation therapeutics.

References

  • Zhang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1243. [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

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  • Nam, Y., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2469-2473. [Link]

  • Norman, P. (2010). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Current Topics in Medicinal Chemistry, 10(4), 361-378. [Link]

  • Jove. (2023). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A compound's interaction with the entire kinome, not just the intended target, dictates its therapeutic window and potential off-target effects. This guide provides an in-depth comparison of the predominant technologies for kinase cross-reactivity profiling, offering insights into the causality behind experimental choices and presenting supporting data to inform your screening strategy.

The Imperative of Kinome-Wide Selectivity Profiling

Protein kinases are a large and diverse family of enzymes that regulate a vast array of cellular processes.[1] Their central role in signal transduction has made them one of the most important classes of drug targets, particularly in oncology.[2] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3]

A promiscuous inhibitor that interacts with multiple kinases can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, early and comprehensive cross-reactivity profiling against a large, representative panel of kinases is not just a regulatory expectation but a critical step in understanding a compound's true mechanism of action and predicting its clinical behavior.[2][5] Assuming that off-target interactions are confined to kinases closely related by sequence is a common but flawed assumption; large-scale profiling often reveals unexpected interactions with distant kinase family members.

Choosing Your Profiling Platform: A Comparative Analysis

The selection of a profiling platform is a critical decision driven by factors such as the stage of the drug discovery program, the number of compounds to be tested, desired data output (e.g., affinity vs. activity), and budget. The most common approaches can be broadly categorized into biochemical assays, which measure direct interaction with purified kinases, and cell-based assays, which assess inhibitor effects in a more physiological context.

This guide will focus on the most widely adopted biochemical assay platforms, as they provide the most direct and high-throughput measure of compound-kinase interactions.

Core Methodologies at a Glance
Assay PlatformPrinciplePrimary OutputThroughputKey AdvantagesKey Limitations
Radiometric Assays Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.Catalytic Activity (IC₅₀)Medium to HighGold standard for sensitivity and direct measurement of catalytic activity.Requires handling of radioactive materials and specialized disposal.
Fluorescence-Based (TR-FRET) Measures FRET between a donor (e.g., Terbium) on an antibody and an acceptor on a phosphorylated substrate.Catalytic Activity (IC₅₀)HighHomogeneous (no-wash) format, ratiometric detection reduces artifacts.Requires specific antibodies and labeled substrates; susceptible to some compound interference.[6]
Luminescence-Based (e.g., ADP-Glo™) Quantifies the amount of ADP produced in a kinase reaction via a coupled luciferase/luciferin reaction.Catalytic Activity (IC₅₀)HighUniversal (works with any kinase/substrate), high sensitivity and dynamic range.[7][8]Multi-step reagent addition; potential for interference with coupling enzymes.
Label-Free Competitive Binding (e.g., KINOMEscan™) Measures the ability of a test compound to displace a broad-spectrum immobilized ligand from the kinase active site.Binding Affinity (Kd)HighATP-independent, direct measure of binding; not dependent on enzyme activity or specific substrates.[9]Does not measure functional inhibition of catalytic activity.
Cell-Based Assays (e.g., CETSA®) Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.Target EngagementLow to MediumProvides evidence of target binding in a physiological context.[10][11]Lower throughput, indirect measure of functional effect.

The Profiling Workflow: From Compound to Kinome Map

A typical kinase profiling campaign follows a standardized workflow, designed to ensure data quality and reproducibility. The process involves careful sample preparation, execution of the chosen assay platform, and rigorous data analysis to generate a comprehensive selectivity profile.

Kinase Profiling Workflow cluster_analysis Phase 3: Data Analysis Compound Test Compound (QC Verified) Dilution Serial Dilution in DMSO Compound->Dilution Plate Assay Plate Stamping Dilution->Plate Incubation Kinase Reaction Incubation Plate->Incubation Reagents Kinase Panel & Assay Reagents Reagents->Incubation Detection Signal Detection (Luminescence/Fluorescence/qPCR) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls (% Inhibition) RawData->Normalization CurveFit Dose-Response Fitting (IC₅₀ / Kd) Normalization->CurveFit Selectivity Selectivity Analysis (S-Score, Gini, TREEspot™) CurveFit->Selectivity ADP_Glo_Workflow cluster_reaction Step 1: Kinase Reaction cluster_depletion Step 2: ATP Depletion cluster_detection Step 3: ADP Detection Kinase Kinase + Substrate + ATP + Inhibitor Product Phospho-Substrate + ADP + Residual ATP Kinase->Product Incubate Add_Reagent1 Add ADP-Glo™ Reagent Product->Add_Reagent1 Terminate & Deplete Depleted ADP Add_Reagent1->Depleted Terminate & Deplete Add_Reagent2 Add Kinase Detection Reagent Depleted->Add_Reagent2 New_ATP ADP → ATP Add_Reagent2->New_ATP Light Luciferase → Light New_ATP->Light

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A Head-to-Head Comparison: Evaluating a Novel PD-1/PD-L1 Inhibitor Against Standard-of-Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of a novel anti-PD-1/PD-L1 compound in relation to established treatments. By leveraging a suite of robust preclinical models and detailed experimental protocols, we aim to equip you with the necessary tools to generate a compelling, data-driven comparison that stands up to scientific scrutiny.

The Rationale for Robust Preclinical Evaluation

The advent of immune checkpoint inhibitors (ICIs) has revolutionized oncology, with antibodies targeting the PD-1/PD-L1 axis becoming a cornerstone of cancer therapy.[1][2] These monoclonal antibodies function by disrupting the interaction between the programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor cells, thereby unleashing the immune system to recognize and eliminate malignant cells.[1] Given the crowded landscape of approved PD-1/PD-L1 inhibitors, including Pembrolizumab, Nivolumab, Atezolizumab, and Durvalumab, any new compound entering this space must demonstrate clear advantages, be it in efficacy, safety, or applicability to new patient populations.[3][4]

A rigorous preclinical evaluation is paramount. It not only provides the foundational evidence for advancing a compound to clinical trials but also elucidates its unique mechanistic properties. This guide will walk you through the essential in vitro and in vivo models, detailing the causality behind experimental choices and providing self-validating protocols to ensure the integrity of your findings.

The PD-1/PD-L1 Signaling Pathway: A Visual Overview

The interaction between PD-1 and PD-L1 serves as a critical immune checkpoint, preventing excessive immune responses and maintaining self-tolerance. Cancer cells exploit this pathway to evade immune surveillance. The following diagram illustrates this key interaction.

Caption: The PD-1/PD-L1 signaling pathway and the mechanism of checkpoint inhibitors.

Choosing the Right Preclinical Models: A Multi-faceted Approach

No single preclinical model can fully recapitulate the complexity of the human tumor microenvironment.[5][6] Therefore, a combination of in vitro and in vivo models is essential for a thorough evaluation.[6][7]

In Vitro Models: Initial Assessment of Potency and Mechanism

In vitro assays offer a high-throughput and cost-effective means for the initial characterization of a novel compound.[7]

  • PD-1/PD-L1 Blockade Assays: These assays are crucial for determining the potency of your compound.[8] They typically involve co-culturing engineered cell lines expressing PD-1 and PD-L1.[8] The binding of PD-1 to PD-L1 inhibits a reporter signal (e.g., luciferase), and the addition of an effective inhibitor restores this signal.[8] This allows for the calculation of key parameters like EC50 values.[8] Advanced techniques like Surface Plasmon Resonance (SPR) can provide real-time kinetics of the compound's binding to its target.[9]

  • Co-culture of Tumor Cells and Immune Cells: To better mimic the tumor microenvironment, co-culture systems using tumor cell lines or organoids with immune cells (e.g., PBMCs or activated T cells) can be employed.[10] These assays can directly measure the compound's ability to enhance tumor cell killing.[10]

In Vivo Models: Evaluating Efficacy in a Complex Biological System

In vivo models are indispensable for assessing the therapeutic efficacy and understanding the immunological effects of a novel compound within a living organism.

  • Syngeneic Mouse Models: These are the workhorses of immuno-oncology research.[11][12] They involve implanting murine tumor cells into immunocompetent mice of the same genetic background.[12][13] This allows for the study of the compound's interaction with a fully functional immune system.[13] Syngeneic models are reproducible, scalable, and cost-effective.[11]

  • Humanized Mouse Models: To overcome the species-specific limitations of syngeneic models, humanized mice are utilized.[14] These are immunodeficient mice engrafted with human immune cells or tissues.[11][14] They are particularly valuable for evaluating human-specific antibody therapeutics.[13]

  • Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of patient tumor tissue into immunodeficient mice.[15][16] They are known to better preserve the heterogeneity and architecture of the original human tumor compared to traditional cell line-derived xenografts (CDX).[16][17] When combined with humanized mice, PDX models offer a highly clinically relevant platform for efficacy testing.[17]

  • Organoid Models: Organoids are three-dimensional, self-organizing structures derived from patient tumors that can be grown in vitro.[18][19][20] They can recapitulate many aspects of the original tumor's architecture and genetic diversity.[18][20] Co-culturing organoids with immune cells provides a sophisticated in vitro system for studying drug responses.[10]

Comparative Efficacy Data: Benchmarking Against the Gold Standard

The ultimate goal is to demonstrate how your novel compound stacks up against existing treatments. While direct head-to-head clinical trial data is the gold standard, preclinical comparisons can provide a strong indication of a compound's potential. Below are examples of how existing PD-1/PD-L1 inhibitors have been compared, which can serve as a template for your own studies.

ComparisonModel SystemKey FindingsReference
Pembrolizumab vs. Nivolumab Retrospective clinical data (NSCLC)Pembrolizumab showed a better overall response rate (ORR) than nivolumab, but no significant difference in progression-free survival (PFS).[21][21]
Pembrolizumab vs. Nivolumab Retrospective clinical data (Melanoma)No statistically significant differences in overall survival (OS) or treatment responses were observed between the two drugs.[22][22]
Atezolizumab vs. Durvalumab Retrospective clinical data (SCLC)Durvalumab was associated with improved OS compared to atezolizumab (14.7 vs. 11.6 months). In another study, mOS was 10.0 and 17.1 months, respectively.[23] A third study showed similar OS (13.9 vs 13.6 months).[24][23][24]

These tables highlight the importance of specifying the cancer type and the endpoints being measured. Your preclinical studies should aim to generate similar comparative data tables.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for key experiments. Adhering to these standardized procedures is crucial for generating reproducible and reliable data.

Protocol 1: In Vitro PD-1/PD-L1 Blockade Assay

This protocol is adapted from commercially available assay kits and the scientific literature.[8]

  • Cell Culture: Culture PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter) and PD-L1 aAPC/CHO cells (e.g., CHO-K1 cells expressing human PD-L1 and a T-cell activator).[8]

  • Assay Setup:

    • Plate the PD-L1 cells in a 96-well white assay plate and incubate overnight.

    • The next day, prepare serial dilutions of your novel compound and the reference compound (e.g., Pembrolizumab).

    • Add the diluted compounds to the wells containing the PD-L1 cells.

    • Add the PD-1 effector cells to each well.

  • Incubation: Incubate the plate at 37°C for 6 hours.

  • Luminescence Detection: Add a luciferase substrate to each well and measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for both your novel compound and the reference compound.

Protocol 2: Syngeneic Mouse Model Efficacy Study

This protocol is based on established methodologies for in vivo cancer research.[25]

  • Cell Line and Animal Selection: Choose a murine cancer cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma) and the corresponding syngeneic mouse strain (e.g., BALB/c or C57BL/6).[25][26]

  • Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.[25]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.[25]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • Novel compound

    • Reference compound (e.g., anti-mouse PD-1 antibody)

    • Administer the treatments according to the desired dosing schedule (e.g., intraperitoneal injection twice a week).

  • Efficacy Endpoints: Continue monitoring tumor growth. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.[11]

Protocol 3: Flow Cytometry for Immune Cell Profiling in Tumors

This protocol outlines the steps for analyzing the immune cell populations within the tumor microenvironment.[27][28][29][30]

  • Tumor Dissociation:

    • Excise the tumor and mince it into small pieces.[30][31]

    • Digest the tissue with a cocktail of enzymes (e.g., collagenase and DNase) to obtain a single-cell suspension.[30]

    • Filter the cell suspension through a cell strainer to remove debris.[30]

  • Cell Staining:

    • Stain the cells with a viability dye to exclude dead cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80).

    • For intracellular markers (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells before staining.[29]

  • Data Acquisition: Acquire the data on a flow cytometer.[30]

  • Data Analysis: Analyze the data using flow cytometry software to quantify the different immune cell populations within the tumor.[30]

Visualizing Experimental Workflows

Clear diagrams of your experimental workflows are essential for communicating your methodology.

Syngeneic_Workflow start Select Syngeneic Cell Line and Mouse Strain implant Subcutaneous Tumor Cell Implantation start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize into Treatment Groups monitor->randomize treat Administer Vehicle, Novel Compound, or Reference randomize->treat endpoints Measure Tumor Volume and Survival treat->endpoints analysis Harvest Tumors for Pharmacodynamic Analysis endpoints->analysis end Comparative Efficacy and MoA Data analysis->end

Caption: Workflow for a syngeneic mouse model efficacy study.

Conclusion

A systematic and multi-pronged approach is essential for rigorously evaluating a novel PD-1/PD-L1 inhibitor. By combining well-chosen in vitro and in vivo models, adhering to validated experimental protocols, and benchmarking against established treatments, you can build a robust data package that clearly defines the compound's efficacy and mechanism of action. This comprehensive guide provides the framework to achieve that, ensuring your research is both scientifically sound and translatable to future clinical development.

References

  • Vertex AI Search. (2025). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies - Blog.
  • Biocytogen. (n.d.). Syngeneic Mouse Models for Tumor Research.
  • (n.d.). PDX and CDX Models: Frequently Asked Questions.
  • InnoSer. (2024). Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay.
  • Wang, Y., et al. (2023). Preclinical models for development of immune–oncology therapies. PMC - PubMed Central.
  • Zhang, Y., et al. (2021). Anti-PD1/PD-L1 monotherapy vs standard of care in patients with recurrent or metastatic head and neck squamous cell carcinoma: A meta-analysis of randomized controlled trials. Medicine, 100(4), e24424.
  • (n.d.). Real-world comparison of the efficacy and safety of atezolizumab versus durvalumab in extensive-stage small cell lung cancer. PubMed.
  • (n.d.). Comparative effectiveness of pembrolizumab vs. nivolumab in patients with recurrent or advanced NSCLC. PMC - PubMed Central.
  • Miltenyi Biotec. (n.d.). Immunophenotyping by Flow Cytometry | Cancer Research.
  • (2024). Protocol to study the immune profile of syngeneic mouse tumor models. PubMed Central.
  • Kastner, C., et al. (n.d.). Organoid Models for Cancer Research—From Bed to Bench Side and Back. PMC.
  • LIDE Biotech. (2023). The Role of Syngeneic Models in Cancer Research.
  • ATCC. (n.d.). Organoids.
  • (n.d.). How the right preclinical model supports immuno-oncology treatment development.
  • (2023). Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. PMC - NIH.
  • Drugs.com. (2024). Pembrolizumab vs. nivolumab: How do they compare?.
  • Biomere. (n.d.). IMMUNE CELL PROFILING USING FLOW CYTOMETRY.
  • Bio-protocol. (n.d.). 2.8. Syngeneic Mouse Model and Tumor Treatment.
  • (n.d.). Immuno-oncology trends: preclinical models, biomarkers, and clinical development. PMC.
  • Crown Bioscience. (2017). The Beginners Guide to Patient-Derived Xenograft (PDX) Models - Blog.
  • (2023). Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis. PMC - NIH.
  • (2024). A novel in vitro assay to evaluate the potency of anti-PD-1 and anti-PD-L1 drugs in NSCLC. The Journal for ImmunoTherapy of Cancer.
  • Creative Biolabs. (n.d.). Tumor Organoids: A Breakthrough Model in Cancer Research.
  • (2021). Comparison of the efficacy and toxicity of anti-PD-1 monoclonal antibodies (nivolumab versus pembrolizumab) in treatment of patients with metastatic melanoma. ASCO Publications.
  • American Cancer Society. (2025). Immune Checkpoint Inhibitors and Their Side Effects.
  • (2023). Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. PMC - NIH.
  • Bio-protocol. (n.d.). 2.7. Flow Cytometry for Tumor-Infiltrated Immune Cells.
  • Insights.bio. (2022). Preclinical models for development of immune–oncology therapies.
  • (2024). Comparative Efficacy and Safety of Neoadjuvant Immunotherapy with Nivolumab vs. Pembrolizumab in Resectable Non-Small Cell Lung Cancer: A Systematic Review. MDPI.
  • The Oncologist. (2021). Systematic Review of PD-1/PD-L1 Inhibitors in Oncology: From Personalized Medicine to Public Health.
  • (2023). Efficacy and safety of durvalumab + chemotherapy vs. atezolizumab + chemotherapy in the treatment of small‑cell lung cancer: a retrospective comparative cohort study. PubMed.
  • (2025). Organoid models: applications and research advances in colorectal cancer. Frontiers.
  • Noble Life Sciences. (2021). Preclinical models of immuno-oncology therapeutics.
  • (2024). Cost-effectiveness study of atezolizumab (ATZ) vs. durvalumab (DUR): Real-world data (RWD) on first-line chemotherapy combined with immune-checkpoint inhibitors (Chemo-ICIs) for extensive disease small-cell lung cancer (ED-SCLC). ASCO Publications.

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A Comparative Guide to the Structural Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This guide provides an in-depth analysis of the structural activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, with a specific focus on their role as kinase inhibitors in oncology. We will dissect the impact of substitutions at various positions on the core structure, compare their efficacy against established alternatives, and provide actionable experimental protocols for synthesis and evaluation.

The Pyrazolo[3,4-b]pyridine Core: A Versatile Scaffold for Kinase Inhibition

The pyrazolo[3,4-b]pyridine is a fused heterocyclic system that offers a unique combination of hydrogen bond donors and acceptors, along with a rigid framework that can be strategically modified.[3] Its derivatives have been extensively investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin Receptor Kinases (TRKs), which are critical targets in cancer therapy.[1][2][4]

The core scaffold's pyrazole portion often acts as a crucial hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions within the ATP-binding pocket of kinases.[3] This dual functionality is a key reason for its success in generating potent and selective inhibitors.

Caption: The core structure of 1H-pyrazolo[3,4-b]pyridine with key positions for substitution.

SAR Analysis: Decoding the Impact of Substitutions

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of their substituents. Below, we analyze the SAR at key positions based on published data for various kinase targets.

Substitution at the N1 Position

The N1 position of the pyrazole ring is critical for interaction with the hinge region of many kinases.

  • Hydrogen is Key: An unsubstituted N1-H is often essential for potent inhibitory activity. This proton acts as a hydrogen bond donor, anchoring the molecule in the ATP-binding site. For instance, in the development of FGFR kinase inhibitors, N-methylation of the pyrazolo[3,4-b]pyridine nucleus resulted in a complete loss of activity, highlighting the importance of the N1-H for hydrogen bonding interactions.[5]

  • Rationale: The hinge region of kinases forms a beta-sheet structure, and the backbone amides and carbonyls provide a classic hydrogen bonding pattern. The N1-H of the pyrazolo[3,4-b]pyridine scaffold perfectly complements this pattern, mimicking the adenine portion of ATP.

Substitution at the C3 Position

The C3 position often points towards the solvent-exposed region or a hydrophobic pocket of the kinase.

  • Bulky Groups: Introduction of bulky hydrophobic groups can enhance potency by occupying hydrophobic pockets.

  • Polar Groups: Conversely, incorporating polar groups can improve solubility and pharmacokinetic properties. The choice of substituent at C3 is a critical determinant of target selectivity.

Substitution at the C4 and C6 Positions

Substitutions on the pyridine ring, particularly at the C4 and C6 positions, significantly influence the molecule's overall properties.

  • C4 Position: Modifications at this position can modulate selectivity and potency. For example, in a series of TRK inhibitors, various aryl and heteroaryl groups were introduced at C4, leading to compounds with nanomolar inhibitory activities.[6]

  • C6 Position: This position is often modified to improve physicochemical properties such as solubility. Small, polar groups are generally favored.

Comparative Analysis: Pyrazolo[3,4-b]pyridines vs. Alternative Scaffolds

A key measure of a scaffold's utility is its performance relative to other established inhibitor classes.

Case Study: FGFR Inhibitors

In the pursuit of selective FGFR inhibitors, pyrazolo[3,4-b]pyridine derivatives have been compared to other scaffolds like 1H-indazole. One study demonstrated that replacing the 1H-pyrazolo[3,4-b]pyridine core with 1H-indazole led to an 11-fold decrease in enzymatic potency, underscoring the superiority of the pyrazolo[3,4-b]pyridine scaffold for this particular target.[5]

Case Study: Multi-Kinase Inhibition

While selectivity is often desired, multi-kinase inhibition can be advantageous in treating complex diseases like cancer. Pyrazolo[3,4-d]pyrimidine derivatives (an isomer of the [3,4-b] scaffold) have been developed as potent multi-kinase inhibitors targeting both FLT3 and VEGFR2 for the treatment of acute myeloid leukemia (AML).[7] This demonstrates the versatility of the broader pyrazolopyrimidine family in different therapeutic strategies.

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against various kinases, providing a snapshot of their potential.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)Reference
Compound C03 TRKA56Km-120.304[8]
Compound 15y TBK10.2A172, U87MG, etc.Micromolar range[9]
Compound 7n FGFR1Not specifiedH1581Potent antitumor efficacy[5]
BMS-265246 CDK1/cycB6Not specifiedNot specified[10]
BMS-265246 CDK2/cycE9Not specifiedNot specified[10]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

General Synthesis of 4-Substituted-1H-pyrazolo[3,4-b]pyridines

A common synthetic route involves the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone.[11]

Step 1: Synthesis of (E)-4-aryl but-3-en-2-ones

  • To a solution of the desired aldehyde (3.35 mmol) in toluene (7 mL), add (acetylmethylene)triphenylphosphorane (ylide 7) (4.2 mmol) and a catalytic amount of benzoic acid (0.335 mmol).

  • Reflux the reaction mixture overnight and monitor by TLC.

  • Upon completion, concentrate the mixture in vacuo and purify the solid residue by flash column chromatography to yield the α,β-unsaturated ketone.[11]

Step 2: Synthesis of the Pyrazolo[3,4-b]pyridine Core

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture and add ZrCl4 (0.15 mmol).

  • Stir the mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo, add CHCl3 and water, and separate the phases.

  • Wash the aqueous phase with CHCl3. Combine the organic extracts, wash with water and brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the target compound.[11]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Prepare a reaction buffer appropriate for the specific kinase (typically containing Tris-HCl, MgCl2, DTT, and BSA).

  • Add the test compound (at varying concentrations) to the wells of a 96-well plate.

  • Add the kinase and the appropriate substrate (e.g., a peptide or protein) to the wells.

  • Initiate the reaction by adding ATP (often radiolabeled [γ-32P]ATP or using a fluorescence-based detection method).

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • Quantify the substrate phosphorylation using an appropriate method (e.g., scintillation counting for radioactivity or fluorescence/luminescence detection).

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Starting Materials (Aldehydes, Aminopyrazoles) synth_ketone Synthesis of α,β-Unsaturated Ketone start->synth_ketone synth_core Condensation Reaction (Formation of Core) synth_ketone->synth_core purification Purification & Characterization (Chromatography, NMR, HRMS) synth_core->purification primary_screen Primary Screening (In Vitro Kinase Assay) purification->primary_screen Test Compounds secondary_screen Secondary Screening (Cell-based Proliferation Assay) primary_screen->secondary_screen Active Hits sar_analysis SAR Analysis & Lead Optimization secondary_screen->sar_analysis Potent Compounds sar_analysis->synth_core Iterative Design

Caption: A typical workflow from synthesis to biological evaluation for novel kinase inhibitors.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold remains a highly valuable framework in the design of kinase inhibitors. The key SAR insights are:

  • The N1-H is a crucial hydrogen bond donor for hinge binding.

  • Substitutions at C3 can be tailored to interact with specific subpockets of the ATP-binding site, thereby influencing selectivity.

  • Modifications on the pyridine ring (C4, C6) are instrumental in fine-tuning potency and pharmacokinetic properties.

Future research should focus on exploring novel substitutions to enhance selectivity, overcome drug resistance, and improve the overall drug-like properties of pyrazolo[3[12]-b]pyridine derivatives. The application of computational methods, such as molecular docking and free energy calculations, will continue to be invaluable in rationally designing the next generation of inhibitors based on this privileged scaffold.[8]

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. PubMed Central. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Compound Purity and Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity and structure is the bedrock of reliable and reproducible science. It is a non-negotiable prerequisite for advancing a candidate molecule through the development pipeline, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques employed for this purpose. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating system of protocols designed to deliver unambiguous results.

The Imperative of Purity and Structural Integrity

In the realm of drug development, an impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API)[1]. These impurities can arise from various stages, including synthesis, degradation, or storage, and may even include residual solvents[1][2][3]. The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of a drug product. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products[4][5][6].

Equally critical is the precise confirmation of the compound's molecular structure. An incorrect structural assignment can invalidate entire research programs, leading to wasted resources and potentially harmful clinical outcomes. Therefore, a multi-faceted analytical approach is essential to build a comprehensive and irrefutable body of evidence for a compound's identity and purity.

An Integrated Workflow for Compound Analysis

A robust analysis of a new chemical entity involves a synergistic combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they form a powerful toolkit for comprehensive characterization.

Compound Analysis Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation HPLC HPLC Purity NMR NMR Spectroscopy (Connectivity & Stereochemistry) HPLC->NMR Provides Purified Sample GC GC for Residual Solvents Elemental_Analysis Elemental Analysis (Empirical Formula) Final_Structure Final_Structure Elemental_Analysis->Final_Structure Confirms Elemental Composition MS Mass Spectrometry (Molecular Weight & Formula) MS->Elemental_Analysis Confirms Formula MS->NMR Provides MW NMR->Final_Structure Definitive Structure IR IR Spectroscopy (Functional Groups) IR->NMR Confirms Functional Groups New_Compound New_Compound New_Compound->HPLC New_Compound->GC New_Compound->MS

Caption: Integrated workflow for purity analysis and structural elucidation.

Chromatographic Techniques for Purity Assessment

Chromatography is a cornerstone of purity analysis, enabling the separation of a compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of non-volatile and thermally labile compounds, making it indispensable in the pharmaceutical industry[7][8]. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • Rationale: A well-equilibrated system is crucial for reproducible results.

    • Steps:

      • Select a suitable column (e.g., C18 for reverse-phase) and install it in the column oven.

      • Prepare the mobile phase (e.g., a mixture of acetonitrile and water).

      • Purge the pumps to remove air bubbles.

      • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Rationale: Proper sample preparation ensures accurate quantification and prevents column contamination.

    • Steps:

      • Accurately weigh a known amount of the compound.

      • Dissolve the sample in a suitable solvent (usually the mobile phase).

      • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Data Acquisition:

    • Rationale: The injection volume and run time are optimized to achieve good peak shape and resolution.

    • Steps:

      • Inject a defined volume of the sample onto the column.

      • Run the analysis using a defined gradient or isocratic method.

      • Detect the separated components using a suitable detector (e.g., UV-Vis).

  • Data Analysis:

    • Rationale: The peak area of the main component relative to the total peak area provides a measure of purity.

    • Steps:

      • Integrate the peaks in the chromatogram.

      • Calculate the percentage purity using the area normalization method.

Gas Chromatography (GC)

GC is the preferred method for the analysis of volatile and thermally stable compounds, such as residual solvents and certain process impurities[2][3]. Separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol: GC Analysis of Residual Solvents

  • System and Sample Preparation:

    • Rationale: Headspace analysis is often used for residual solvents to avoid injecting non-volatile matrix components onto the column.

    • Steps:

      • Accurately weigh the sample into a headspace vial[3].

      • Add a suitable diluent (e.g., dimethyl sulfoxide).

      • Seal the vial and place it in the headspace autosampler.

      • Equilibrate the vial at a specific temperature for a set time to allow the solvents to partition into the headspace.

  • Data Acquisition:

    • Rationale: A temperature gradient is used to separate solvents with different boiling points.

    • Steps:

      • Inject a portion of the headspace gas onto the GC column.

      • Run the analysis using a defined temperature program.

      • Detect the separated solvents using a Flame Ionization Detector (FID).

  • Data Analysis:

    • Rationale: The concentration of each solvent is determined by comparing its peak area to that of a known standard.

    • Steps:

      • Identify the solvents based on their retention times.

      • Quantify the amount of each solvent using a calibration curve.

Comparison of Chromatographic Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Mobile Phase LiquidGas (e.g., Helium, Nitrogen)
Stationary Phase Solid particles (e.g., silica, polymer)Liquid coated on a solid support or capillary wall
Temperature Typically ambient to moderately elevated (20-90°C)[8]High temperatures (150-300°C)[8]
Typical Analytes APIs, peptides, proteins, impurities, degradation productsResidual solvents, volatile impurities

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is a critical step in determining its molecular formula[9][10].

Experimental Protocol: Molecular Formula Determination by HRMS

  • Sample Preparation:

    • Rationale: A dilute solution is required to achieve optimal ionization.

    • Steps:

      • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Rationale: Electrospray ionization (ESI) is a soft ionization technique that minimizes fragmentation, allowing for the observation of the molecular ion.

    • Steps:

      • Infuse the sample solution into the ESI source.

      • Acquire the mass spectrum in high-resolution mode.

  • Data Interpretation:

    • Rationale: The accurate mass of the molecular ion is used to calculate possible elemental compositions.

    • Steps:

      • Identify the molecular ion peak (e.g., [M+H]+, [M+Na]+).

      • Use the measured accurate mass to generate a list of possible molecular formulas within a specified mass tolerance (e.g., ±5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution[11]. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

NMR for Structure NMR_Data NMR Data Chemical_Shift Chemical Shift (Electronic Environment) NMR_Data->Chemical_Shift Integration Integration (Proton Ratio) NMR_Data->Integration Coupling Coupling (J-coupling) (Neighboring Protons) NMR_Data->Coupling 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Data->2D_NMR Functional_Groups Functional_Groups Chemical_Shift->Functional_Groups Proton_Count Proton_Count Integration->Proton_Count Connectivity Connectivity Coupling->Connectivity 2D_NMR->Connectivity

Caption: Information derived from NMR spectroscopy for structural elucidation.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation:

    • Rationale: The choice of deuterated solvent is critical to avoid large solvent signals in the spectrum. The sample concentration must be sufficient for detecting less sensitive nuclei like ¹³C[12][13].

    • Steps:

      • Dissolve an appropriate amount of the sample (typically 1-5 mg for ¹H NMR, 5-30 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)[12].

      • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Rationale: A series of 1D and 2D experiments are performed to build a complete picture of the molecular structure.

    • Steps:

      • Insert the sample into the spectrometer and perform locking and shimming to optimize the magnetic field homogeneity[14].

      • Acquire a ¹H NMR spectrum to identify the types and number of protons.

      • Acquire a ¹³C NMR spectrum to identify the types of carbon atoms.

      • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms[15][16].

  • Data Interpretation:

    • Rationale: The combined data from all NMR experiments are used to piece together the molecular structure.

    • Steps:

      • Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum.

      • Use the 2D NMR data to connect the different spin systems and build up the carbon skeleton.

      • Propose a structure that is consistent with all the NMR data, as well as the molecular formula from MS.

Spectroscopic Data Interpretation: A Hypothetical Example

Let's consider a hypothetical compound with the molecular formula C₁₀H₁₂O₂ determined by HRMS.

TechniqueDataInterpretation
HRMS m/z = 179.0754 [M+H]+Molecular Formula: C₁₀H₁₂O₂
IR 1715 cm⁻¹ (strong), 1610 cm⁻¹ (medium)Carbonyl group (C=O), Aromatic ring (C=C)
¹H NMR δ 7.8 (d, 2H), δ 7.0 (d, 2H), δ 4.1 (q, 2H), δ 2.4 (s, 3H), δ 1.2 (t, 3H)A para-substituted aromatic ring, an ethyl group, and a methyl group.
¹³C NMR δ 198.0, 165.0, 135.0, 130.0, 128.0, 114.0, 61.0, 21.0, 14.0Two carbonyl/carboxyl carbons, four aromatic carbons, and three aliphatic carbons.
2D NMR (HMBC) Correlation between the methyl protons (δ 2.4) and an aromatic carbon; correlation between the ethyl protons (δ 4.1) and a carbonyl carbon.The methyl group is attached to the aromatic ring, and the ethyl group is part of an ester functionality.

Based on the combined spectroscopic data, the structure can be confidently assigned as ethyl 4-methylbenzoate.

Complementary Techniques for Complete Characterization

Elemental Analysis

Elemental analysis by combustion provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound[17][18]. This data is used to determine the empirical formula, which can then be compared with the molecular formula from mass spectrometry to provide an additional layer of confirmation.

Experimental Protocol: CHN Analysis

  • Sample Preparation:

    • Rationale: A precise amount of a pure, dry sample is required for accurate results.

    • Steps:

      • Accurately weigh a small amount (1-3 mg) of the sample into a tin capsule.

  • Analysis:

    • Rationale: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

    • Steps:

      • The sample is dropped into a high-temperature combustion furnace.

      • The combustion products are passed through a reduction tube and then separated by a GC column.

      • The amount of each gas is measured by a thermal conductivity detector.

  • Calculation:

    • Rationale: The mass of each element is used to calculate the percentage composition and empirical formula[19][20].

    • Steps:

      • Calculate the mass percentages of C, H, and N.

      • Convert the mass percentages to molar ratios to determine the empirical formula.

Conclusion: A Self-Validating Approach

The purity analysis and structural confirmation of a compound is a meticulous process that relies on the convergence of data from multiple, orthogonal analytical techniques. By integrating the separation power of chromatography with the detailed structural insights from spectroscopy, a self-validating system is created. Each piece of data corroborates the others, building a robust and defensible case for the compound's identity and quality. This rigorous approach is not merely a matter of scientific best practice; it is a fundamental requirement for ensuring the safety and efficacy of new medicines and the integrity of scientific research. Adherence to established guidelines from regulatory bodies like the FDA and standards organizations such as the USP is paramount throughout this process[4][5][6][21].

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A Senior Application Scientist's Guide to Benchmarking a Novel Compound Against Known TRK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of TRK Inhibition

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] While essential for the development and function of the nervous system, chromosomal rearrangements can lead to NTRK gene fusions.[2] These fusions create chimeric proteins with constitutively active kinase domains that act as oncogenic drivers in a wide array of tumor types.[2][3]

The development of TRK inhibitors has ushered in a new era of precision oncology. The FDA's approval of first-generation inhibitors like Larotrectinib (Vitrakvi®) and Entrectinib (Rozlytrek®) for tumor-agnostic indications marked a significant milestone.[4][5][6] These therapies have demonstrated remarkable and durable responses in patients with NTRK fusion-positive cancers.[7][8] However, the emergence of acquired resistance necessitates the development of next-generation inhibitors.[6][9][10]

This guide provides a comprehensive framework for benchmarking a novel investigational compound against established TRK inhibitors. It is designed to ensure that the data generated is robust, reproducible, and provides a clear rationale for advancing a candidate compound through the drug development pipeline.

Section 1: Foundational In Vitro Profiling: Potency & Selectivity

The initial step in characterizing a new TRK inhibitor is to determine its potency against the target kinases and its selectivity against other related and unrelated kinases. This dual assessment is critical for predicting both efficacy and potential off-target toxicities.

Biochemical Kinase Assays: Measuring Direct Inhibition

Rationale: Biochemical assays provide the cleanest assessment of a compound's ability to directly inhibit the enzymatic activity of the TRK kinases. By using purified recombinant enzymes, we can determine the intrinsic inhibitory potential of the compound, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Key Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available, luminescence-based assay is well-suited for measuring the activity of a broad range of purified kinases.[11][12] It quantifies the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.

Step-by-Step Methodology:

  • Plate Setup: In a 384-well low-volume plate, add 1 µl of the test compound (at various concentrations) or a vehicle control (e.g., 5% DMSO).

  • Enzyme Addition: Add 2 µl of purified recombinant TRKA, TRKB, or TRKC enzyme.

  • Reaction Initiation: Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the time determined during assay optimization.

  • ADP-Glo™ Reagent: Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cellular Assays: Confirming On-Target Activity in a Biological Context

Rationale: While biochemical assays are essential, they do not fully recapitulate the complexities of a cellular environment. Cellular assays are crucial for confirming that the compound can penetrate the cell membrane, engage with its target, and inhibit its function within a living system.

Key Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful tool for quantifying compound binding to a specific protein target in live cells.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TRK protein and a fluorescent energy acceptor.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc®-TRK fusion protein. Culture for 18-24 hours to allow for protein expression.[15]

  • Cell Plating: Harvest the cells and plate them in a suitable assay plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescent ligand that also binds to the TRK kinase.

  • Signal Detection: Measure the BRET signal. The test compound will compete with the tracer for binding to the TRK protein, leading to a decrease in the BRET signal in a dose-dependent manner.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Key Experimental Protocol: Cell Proliferation Assay in NTRK Fusion-Positive Cancer Cell Lines

This assay directly measures the anti-proliferative effect of the compound on cancer cells that are dependent on TRK signaling for their growth and survival.

Step-by-Step Methodology:

  • Cell Line Selection: Utilize well-characterized cancer cell lines harboring NTRK gene fusions, such as KM12 (colorectal cancer with a TPM3-NTRK1 fusion).[16]

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and known inhibitors.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate GI50 values (the concentration that inhibits cell growth by 50%).

Comparative Data Summary

The data from these assays should be compiled into a clear, comparative table.

CompoundTRKA IC50 (nM) [Biochemical]TRKB IC50 (nM) [Biochemical]TRKC IC50 (nM) [Biochemical]KM12 Cell Proliferation GI50 (nM)
[Your Compound] [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Larotrectinib 6.5[17]8.1[17]10.6[17][Literature/Experimental Data]
Entrectinib 2[17]0.57[17]1.1[17][Literature/Experimental Data]
Selitrectinib [Literature Data][Literature Data][Literature Data][Literature Data]
Repotrectinib [Literature Data][Literature Data][Literature Data][Literature Data]

Section 2: Mechanistic Deep Dive: Downstream Signaling Analysis

Rationale: To confirm that the observed anti-proliferative effects are indeed due to the inhibition of the TRK signaling pathway, it is essential to analyze the phosphorylation status of key downstream effector proteins. Constitutive activation of TRK fusion proteins leads to the activation of several signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3][18]

Key Experimental Protocol: Western Blotting

Western blotting is a standard technique used to detect and quantify specific proteins in a sample. By using phospho-specific antibodies, we can assess the impact of our compound on the activation of TRK and its downstream targets.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat NTRK fusion-positive cells (e.g., KM12) with the test compound, a positive control (e.g., Larotrectinib), and a vehicle control for a defined period (e.g., 2-4 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against p-TRKA (Tyr674/675), total TRKA, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT. A loading control like GAPDH or β-actin should also be included.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A dose-dependent decrease in the phosphorylation of TRKA, ERK, and AKT would confirm on-target pathway inhibition.

Section 3: In Vivo Efficacy Assessment

Rationale: While in vitro data is foundational, demonstrating anti-tumor efficacy in a living organism is a critical step in preclinical development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for evaluating the in vivo potential of a new cancer therapeutic.[17][19]

Key Experimental Protocol: NTRK Fusion-Positive Tumor Xenograft Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant NTRK fusion-positive cancer cells (e.g., KM12 or M091) into the flank of immunocompromised mice (e.g., nude or NSG mice).[19]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, test compound (at various doses), and a positive control (e.g., Larotrectinib or Entrectinib).[19] Administer the treatments according to a predetermined schedule (e.g., once or twice daily via oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the findings.

Visualizing the Science: Pathways and Workflows

A clear visual representation of complex biological pathways and experimental workflows is invaluable for communication and understanding.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein PLCg1 PLCγ1 TRK_Fusion->PLCg1 Activates PI3K PI3K TRK_Fusion->PI3K Activates RAS RAS TRK_Fusion->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK Activates ERK ERK (MAPK) MEK->ERK Activates ERK->Transcription

Caption: The constitutively active TRK fusion protein drives oncogenic signaling through the PI3K/AKT and RAS/MAPK pathways.

Benchmarking_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochem Biochemical Assays (TRKA/B/C IC50) Cellular Cellular Assays (Target Engagement, Proliferation) Biochem->Cellular Western Western Blot (Downstream Signaling) Cellular->Western Xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) Western->Xenograft Decision Go/No-Go Decision Xenograft->Decision

Caption: A streamlined workflow for the comprehensive benchmarking of a novel TRK inhibitor.

Conclusion: Synthesizing the Data for Informed Decision-Making

A successful benchmarking study will generate a comprehensive dataset that allows for a direct comparison of the novel compound with established TRK inhibitors. The ideal candidate will exhibit potent and selective inhibition of TRK kinases in both biochemical and cellular assays, effectively block downstream signaling pathways, and demonstrate robust anti-tumor efficacy in in vivo models. This rigorous, data-driven approach is fundamental to identifying promising new therapeutic agents for patients with NTRK fusion-positive cancers.

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The Imperative of Salt Selection: Beyond Solubility Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Analysis of Pharmaceutical Salt Forms

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly impact the therapeutic efficacy, safety, and manufacturability of a drug product.[1][2] Approximately 50% of all drugs on the market are administered as salts, a testament to the power of this strategy in overcoming undesirable physicochemical and biopharmaceutical properties of the parent drug molecule.[1][3] This guide provides a comprehensive framework for the comparative analysis of different salt forms, integrating scientific principles with actionable experimental protocols.

While enhancing aqueous solubility is a primary driver for salt formation, the influence of the counterion extends to a multitude of other critical attributes.[2][4] A judiciously chosen salt can improve stability, modify dissolution rate, reduce hygroscopicity, and ultimately enhance bioavailability.[1][5] Conversely, an inappropriate salt form can introduce new liabilities, such as poor stability or altered crystal habit, underscoring the need for a systematic and data-driven selection process.[3]

The salt selection journey begins with a thorough characterization of the API's ionizable groups and its pKa.[1] For a basic drug, the pKa of the acidic counterion should ideally be at least two pH units lower than the pKa of the drug to ensure the formation of a stable salt.[1] Similarly, for an acidic drug, the pKa of the basic counterion should be at least two pH units higher.[1]

A Tiered Approach to Salt Screening and Selection

A rational and efficient salt screening process often employs a tiered approach, starting with a broad screen of pharmaceutically acceptable counterions and progressively narrowing down the candidates based on a cascade of experimental evaluations.[1]

Salt_Screening_Workflow A API Characterization (pKa, Solubility, Stability) B Primary Screen: Small-Scale Salt Formation (e.g., 96-well plate) A->B Informs Counterion Selection C Initial Characterization: Aqueous Solubility Crystallinity (microscopy, XRPD) B->C Identifies Viable Salts D Secondary Screen: Scale-up of Promising Salts C->D Prioritizes Candidates E In-depth Characterization: - Hygroscopicity (DVS) - Thermal Properties (DSC/TGA) - Dissolution Rate - Solid-State Stability D->E Generates Comprehensive Data F Lead Salt Candidate(s) Selection E->F Data-driven Decision G Final Characterization: - Polymorph Screen - Bioavailability Studies (in vivo) - Formulation Compatibility F->G Confirmatory Studies H Final Salt Form Selection G->H Final Decision Salt_Selection_Decision_Tree Start Evaluate All Salt Candidates Solubility Is aqueous solubility sufficiently improved? Start->Solubility Stability Is the solid-state stability acceptable? Solubility->Stability Yes Reconsider Re-evaluate or Synthesize New Salts Solubility->Reconsider No Hygroscopicity Is hygroscopicity manageable? Stability->Hygroscopicity Yes Stability->Reconsider No Bioavailability Is bioavailability significantly enhanced? Hygroscopicity->Bioavailability Yes Hygroscopicity->Reconsider No Select Select Optimal Salt Form Bioavailability->Select Yes Bioavailability->Reconsider No

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench - A Commitment to Safety and Environmental Stewardship

As researchers dedicated to advancing drug discovery and development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe handling and disposal of every chemical we create, including complex heterocyclic molecules like 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our goal is to ensure that every laboratory professional can manage this chemical waste stream with confidence, protecting both themselves and the environment. This protocol is designed as a self-validating system, where the logic behind each step is clearly articulated to foster a culture of safety and accountability.

Section 1: Hazard Identification and Risk Assessment

Analysis of related compounds, such as 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile and 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide, indicates that this class of chemicals is considered hazardous.[1][2] The primary risks are associated with direct contact and inhalation.

Table 1: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2][3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1][2][3] |

Causality of Hazards:

  • The heterocyclic nitrogen atoms and the carboxamide group can interact with biological macromolecules, leading to irritation and toxicity if ingested or inhaled.

  • The fluorinated benzyl group increases the compound's lipophilicity, potentially facilitating absorption through the skin and mucous membranes.

Section 2: Regulatory Compliance: The 'Cradle-to-Grave' Mandate

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[4][5][6]

The core principle is "cradle-to-grave" responsibility.[7] As the generator of the chemical waste, your laboratory is legally responsible for its safe management from the moment it is created to its final, environmentally sound disposal.[7][8] This necessitates a robust Chemical Hygiene Plan (CHP), which is a mandatory written program detailing the procedures and controls in place to protect laboratory workers from chemical hazards.[5][9]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for ensuring compliance with local, state, and federal regulations. Always consult your EHS-approved protocols before initiating any new waste stream disposal.

Section 3: Personal Protective Equipment (PPE) Protocol

Given the compound's classification as a skin, eye, and respiratory irritant, a stringent PPE protocol is non-negotiable.

  • Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil) at all times. Double-gloving is recommended when handling pure solid or concentrated solutions. If direct contact occurs, remove gloves immediately, wash hands thoroughly with soap and water, and inspect for any signs of irritation.[1][3]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in conjunction with safety glasses when handling larger quantities (>10g) of the solid or when there is a significant risk of splashing.[1]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: Handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust particles.[10] If work outside a fume hood is unavoidable, consult your EHS officer regarding the need for a NIOSH-approved respirator.

Section 4: Step-by-Step Waste Collection & Segregation Protocol

This protocol ensures that waste is collected safely, properly identified, and segregated to prevent dangerous chemical reactions.

Step 1: Designate a Hazardous Waste Container

  • Select a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is appropriate.

  • The container must be in good condition, with no cracks or leaks.

  • Affix a "Hazardous Waste" label provided by your EHS department.

Step 2: Waste Segregation

  • Solid Waste: Collect unadulterated solid this compound, along with any disposable labware (weigh boats, contaminated gloves, wipes) used during its handling, in the designated solid waste container.

  • Liquid Waste (Solutions):

    • This compound is a halogenated organic substance. It must be collected in a container designated for "Halogenated Organic Waste."[11]

    • CRITICAL: Do NOT mix this waste stream with non-halogenated organic solvents, acidic waste, or basic waste. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or compromised final disposal.

    • Keep a waste log sheet with the container to record the chemical name and approximate quantity of everything added.

Step 3: Labeling and Storage

  • On the hazardous waste label, clearly write the full chemical name: "this compound." Do not use abbreviations.[9]

  • List all other components of the waste container (e.g., "Methanol," "Contaminated Wipes").

  • Keep the container sealed when not in use.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel. The SAA must be at or near the point of generation.

Step 4: Arrange for Disposal

  • Once the container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS department. Do not pour this chemical waste down the drain.[1]

Disposal Workflow Diagram

G cluster_0 In-Lab Waste Management cluster_1 External Disposal Pathway A Generate Waste (Solid or Liquid) B Is waste solid or liquid? A->B C Solid Waste Container (Contaminated Labware, Unused Solid) B->C Solid D Liquid Waste Container (Halogenated Organics) B->D Liquid E Affix 'Hazardous Waste' Label C->E D->E F Clearly write full chemical name and all components E->F G Store in designated Satellite Accumulation Area F->G H Request EHS Pickup G->H I EHS Transports Waste to Central Accumulation Area H->I J Waste Manifested & Transported by Licensed Hauler I->J K Final Disposal: High-Temperature Incineration J->K

Sources

Comprehensive Safety and Handling Guide for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide. The protocols outlined below are designed to ensure the safe handling, storage, and disposal of this novel research compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Hazard Assessment and Triage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough risk assessment can be conducted by examining closely related analogs. The hydrochloride salt of the corresponding carboximidamide, for instance, is classified with GHS07 (Warning) and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Similarly, other pyrazolopyridine and carboxamide derivatives exhibit comparable hazard profiles, including skin, eye, and respiratory irritation[2][3].

Based on this analysis, it is prudent to handle this compound as a hazardous substance with the potential to cause irritation and harm upon ingestion, skin/eye contact, or inhalation.

Table 1: Inferred Hazard Identification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes[4]. The following provides a more detailed, risk-based approach to PPE selection.

Eye and Face Protection
  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory operations[5].

  • Chemical Splash Goggles: When handling the solid compound or solutions, chemical splash goggles are mandatory to protect against accidental splashes[5][6].

  • Face Shield: For procedures with a higher risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with safety goggles[5].

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against spills and contamination[6]. Ensure the coat is fully buttoned.

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended over latex, as latex provides poor chemical protection and can cause allergic reactions[7]. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.

Respiratory Protection

Given the potential for respiratory irritation, all handling of the solid compound that may generate dust should be performed in a certified chemical fume hood[7][8]. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with a particulate filter may be necessary[2].

Table 2: Personal Protective Equipment (PPE) Summary

Hazard ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling SolidChemical Splash GogglesNitrile or Neoprene GlovesLab CoatChemical Fume Hood
Preparing SolutionsChemical Splash GogglesNitrile or Neoprene GlovesLab CoatChemical Fume Hood
High-Risk Operations (e.g., heating, large quantities)Face Shield over GogglesNitrile or Neoprene GlovesLab CoatChemical Fume Hood

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_sds Review SDS of Similar Compounds prep_hood->prep_sds handle_weigh Weigh Compound prep_sds->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Doff PPE Correctly cleanup_dispose_liquid->cleanup_remove_ppe cleanup_dispose_solid->cleanup_remove_ppe

Caption: Safe Handling Workflow Diagram

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in Table 2. All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure[8].

  • Weighing: When weighing the solid compound, use a draft shield or weigh it in a fume hood to prevent dust from becoming airborne.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[2].

  • Hygiene: Always wash your hands thoroughly after handling the compound, even if you were wearing gloves[8]. Do not eat, drink, or smoke in the laboratory[9].

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Containers: Use designated, clearly labeled, and sealed containers for hazardous waste[10].

  • Disposal Procedure: Follow your institution's hazardous waste disposal guidelines. Do not dispose of this compound down the drain or in the regular trash[11].

Emergency Procedures: Be Prepared

Spills
  • Minor Spill: For a small, manageable spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal[12]. Clean the spill area with soap and water.

  • Major Spill: In the event of a large spill, evacuate the area immediately and notify your institution's environmental health and safety office[13]. Do not attempt to clean up a large spill yourself.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[7][14][15]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[7][14][15]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[16].

Conclusion

The safe handling of this compound is paramount to protecting the health and safety of laboratory personnel. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe working environment. Always prioritize a culture of safety and consult your institution's safety resources for any additional guidance.

References

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57415844, 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • MDPI. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Laboratory Emergency Response Guide. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Pyridine ≥99 %, for synthesis. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). MSDS of [4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methylcarbamic acid methyl ester. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
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1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.